(1-(3-Bromophenyl)cyclobutyl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[1-(3-bromophenyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGDQEVWRCWFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592231 | |
| Record name | 1-[1-(3-Bromophenyl)cyclobutyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915690-61-8 | |
| Record name | 1-[1-(3-Bromophenyl)cyclobutyl]methanamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80592231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(3-bromophenyl)cyclobutyl]methanamine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
A Technical Guide to (1-(3-Bromophenyl)cyclobutyl)methanamine: Structure, Properties, Synthesis, and Research Applications
Executive Summary: This document provides a comprehensive technical overview of (1-(3-Bromophenyl)cyclobutyl)methanamine, a halogenated organic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized cyclobutane derivative, it serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. This guide details its chemical structure, physicochemical properties, a proposed synthetic pathway with experimental considerations, and its potential role in the development of novel therapeutics, particularly targeting the central nervous system.
Chemical Identity and Structural Elucidation
This compound is a primary amine characterized by a unique structural motif: a quaternary carbon atom at the 1-position of a cyclobutane ring, which is substituted with both a 3-bromophenyl group and a methylamine group. This arrangement provides a rigid scaffold that is frequently explored in the design of pharmacologically active agents.
Nomenclature and Chemical Identifiers
The compound is systematically named and identified by several standard chemical codes, ensuring its unambiguous identification in chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | [1-(3-bromophenyl)cyclobutyl]methanamine | N/A |
| CAS Number | 915690-61-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄BrN | [1][2][3] |
| Molecular Weight | 240.14 g/mol | [1][2] |
| InChI Key | KNGDQEVWRCWFDK-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C1CC(C1)(CN)C2=CC(=CC=C2)Br | [4] |
| Synonyms | 1-(3-Bromophenyl)cyclobutanemethanamine | [3] |
Molecular Structure
The core structure consists of a central cyclobutane ring. One of the ring's carbon atoms is bonded to a phenyl ring, which is brominated at the meta (3-) position, and also to a methylamine (-CH₂NH₂) functional group. The molecule does not possess a chiral center at the quaternary carbon, as two of the substituents on the cyclobutane ring are identical (the two -CH₂- groups of the ring).
Caption: 2D structure of this compound.
Physicochemical and Predicted Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data is not publicly available, key properties can be sourced from suppliers or predicted using computational models.
Physical Properties
| Property | Value | Source |
| Appearance | Solid | [3] |
| Purity | Commercially available up to 98% | [3] |
| Monoisotopic Mass | 239.03096 Da | [4] |
Predicted Properties
Computational tools provide valuable insights into the likely behavior of a molecule in biological systems.
| Property | Predicted Value | Significance | Source |
| XlogP | 2.8 | Indicates good lipid solubility and potential for crossing the blood-brain barrier. | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests good oral bioavailability and cell permeability. | N/A |
| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding. | N/A |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom can act as a hydrogen bond acceptor. | N/A |
Spectral Characteristics
Spectroscopic analysis is essential for structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (in the 7.0-7.5 ppm region), the aminomethyl protons (-CH₂NH₂) as a singlet or broadened signal around 2.5-3.0 ppm, and complex multiplets for the cyclobutane ring protons between 1.5 and 2.5 ppm. The NH₂ protons would likely appear as a broad singlet that can exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the quaternary carbon, the six distinct aromatic carbons (four CH and two C-Br/C-C), the aminomethyl carbon, and the three carbons of the cyclobutane ring.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₁₁H₁₄BrN. Predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ at an m/z of 240.03824, have been calculated.[4]
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 240.03824 | 139.7 |
| [M+Na]⁺ | 262.02018 | 148.8 |
| Data sourced from PubChemLite prediction tools.[4] |
Synthesis and Purification
Retrosynthetic Analysis & Proposed Pathway
The synthesis logically starts from 3-bromophenylacetonitrile and 1,3-dibromopropane. The key steps involve a double alkylation to form the cyclobutane ring and a subsequent reduction of the nitrile to the primary amine.
Caption: Proposed synthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol is adapted from established methods for similar structures.[5]
Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
-
Rationale: This step forms the core cyclobutane structure. A strong, non-nucleophilic base is required to deprotonate the carbon alpha to both the phenyl ring and the nitrile group, creating a carbanion. This carbanion then acts as a nucleophile, reacting with 1,3-dibromopropane in a double alkylation sequence to form the four-membered ring.
-
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of 3-bromophenylacetonitrile (1.0 equivalent) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add 1,3-dibromopropane (1.1 equivalents) dropwise, keeping the temperature below 30 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, quench carefully with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.
-
Step 2: Reduction to this compound
-
Rationale: The nitrile group is a versatile precursor to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, catalytic hydrogenation offers a milder, scalable option.
-
Procedure (using LiAlH₄):
-
Add a solution of the crude 1-(3-bromophenyl)cyclobutane-1-carbonitrile in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in THF at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the mixture to stir at room temperature, then heat to reflux to ensure complete reaction (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and quench sequentially by the cautious dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine.
-
Purification and Analysis Workflow
Purification is critical to isolate the target compound for further use. A standard workflow ensures both high purity and confirmed identity.
Caption: Workflow for the purification and analysis of the final product.
Applications in Research and Drug Development
Role as a Synthetic Building Block
This compound is primarily used as a specialized building block in discovery chemistry.[3] Its utility stems from two key reactive sites:
-
The Primary Amine: This group can be readily derivatized through reactions such as amidation, reductive amination, sulfonylation, and alkylation to build a wide array of more complex molecules.
-
The Bromophenyl Group: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents onto the aromatic ring.
Potential Pharmacological Relevance
The broader class of phenylcycloalkylmethylamine derivatives has been investigated for various pharmacological activities. Notably, patents related to these scaffolds describe their use in treating conditions such as obesity and depression.[6] The rigid cyclobutyl group serves to orient the phenyl and amine functionalities in a specific, constrained conformation, which can be advantageous for binding to biological targets like transporters or G-protein coupled receptors (GPCRs) in the central nervous system. This compound is therefore a valuable starting point for generating libraries of compounds for screening in these therapeutic areas.
Handling and Safety
This compound is intended for research use only.[1] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]
Conclusion
This compound is a well-defined chemical entity with significant potential as an intermediate in the synthesis of novel chemical probes and drug candidates. Its unique three-dimensional structure, combined with multiple points for chemical diversification, makes it an attractive scaffold for medicinal chemists. The synthetic route is accessible through established chemical transformations, and its properties are amenable to further development. This guide provides a foundational understanding for researchers looking to incorporate this valuable building block into their research and development programs.
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An In-depth Technical Guide to (1-(3-Bromophenyl)cyclobutyl)methanamine (CAS Number 915690-61-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1-(3-Bromophenyl)cyclobutyl)methanamine, a key building block in modern medicinal chemistry. The document delves into its chemical identity, a plausible and detailed synthetic route, proposed purification strategies, and its strategic applications in drug discovery. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile chemical scaffold. The core value of this molecule lies in the unique combination of a rigid, three-dimensional cyclobutane core and a synthetically versatile 3-bromophenyl moiety, offering a gateway to novel chemical entities with promising pharmacological profiles.
Introduction: The Strategic Value of a Unique Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) and favorable physicochemical properties is paramount. Molecules rich in sp³-hybridized centers are increasingly sought after to improve solubility, metabolic stability, and to escape the confines of flat, aromatic-heavy compound libraries.[1] this compound (CAS 915690-61-8) emerges as a compound of significant interest, strategically positioned at the intersection of these desirable molecular attributes.
The cyclobutane ring, a motif once considered synthetically challenging, is now recognized for its ability to confer conformational rigidity and act as a bioisosteric replacement for larger or more flexible groups.[2][3] This rigid scaffold helps to precisely orient pharmacophoric elements in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.[2][4]
Paired with the cyclobutane is the 3-bromophenyl group. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage diversification and the exploration of structure-activity relationships (SAR). This guide will provide a detailed exploration of the synthesis, properties, and potential applications of this valuable research chemical.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 915690-61-8 | [2] |
| Molecular Formula | C₁₁H₁₄BrN | [2][5] |
| Molecular Weight | 240.14 g/mol | [2][5] |
| Appearance | Solid (predicted/supplier data) | [5] |
| InChI Key | KNGDQEVWRCWFDK-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 2.8 | [6] |
Synthesis and Purification: A Detailed Workflow
Synthetic Workflow Overview
The proposed synthesis follows a convergent strategy, starting from commercially available 3-bromophenylacetonitrile.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
This step involves a double alkylation of the acidic alpha-carbon of 3-bromophenylacetonitrile with 1,3-dibromopropane to construct the cyclobutane ring.
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) and anhydrous dimethylformamide (DMF).
-
Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Dissolve 3-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Formation of the Cyclobutane Ring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, add 1,3-dibromopropane (1.1 equivalents) dropwise.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-bromophenyl)cyclobutane-1-carbonitrile.[7]
Step 2: Reduction to this compound
The nitrile group of the intermediate is reduced to a primary amine using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[8]
Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Dissolve the crude 1-(3-bromophenyl)cyclobutane-1-carbonitrile from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction Progression: After the addition, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir the resulting granular precipitate for 30 minutes.
-
Isolation: Filter the solid and wash it thoroughly with THF. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude this compound.
Purification Strategy
Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.
Recommended Protocol:
-
Column Chromatography:
-
Stationary Phase: Amine-functionalized silica gel is highly recommended to minimize interactions with the basic amine.[9] Alternatively, standard silica gel can be used if the mobile phase is modified.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexanes is a good starting point. If using standard silica, the addition of 0.5-1% triethylamine to the mobile phase is crucial to suppress tailing.[10]
-
-
Acid-Base Extraction: For a non-chromatographic approach, an acid-base workup can be employed. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and extract with aqueous HCl (1M). The amine will move to the aqueous layer as its hydrochloride salt. The layers are separated, and the aqueous layer is then basified with NaOH (e.g., 2M) to a pH > 12. The free amine is then back-extracted into an organic solvent, washed with brine, dried, and concentrated.
Analytical Characterization (Predicted)
As experimental spectral data is not publicly available, the following characterization data is based on computational predictions and analysis of similar structures.
| Analysis | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.1 (m, 4H, Ar-H), 2.85 (s, 2H, CH₂-NH₂), 2.5-1.8 (m, 6H, cyclobutane-H), 1.5 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 148 (Ar-C), 130 (Ar-CH), 129 (Ar-CH), 128 (Ar-CH), 122 (Ar-C-Br), 50 (C-CH₂NH₂), 45 (CH₂-NH₂), 35 (cyclobutane-CH₂), 16 (cyclobutane-CH₂) |
| Mass Spectrometry (ESI+) | m/z 240.0382 [M+H]⁺, 262.0202 [M+Na]⁺[6] |
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a valuable starting material for the synthesis of more complex molecules. Its utility stems from the strategic combination of its structural features.
A 3D Scaffold for Enhanced Pharmacokinetics
The cyclobutane unit provides a rigid, non-planar core, which is a desirable feature for modern drug candidates.[1][4] This 3D geometry can lead to:
-
Improved Solubility: By disrupting crystal packing compared to flat aromatic systems.
-
Increased Metabolic Stability: The cyclobutane ring can be more resistant to metabolic degradation than other aliphatic linkers.[2]
-
Novel Intellectual Property: The underrepresentation of cyclobutane motifs in existing drugs offers opportunities for novel patent claims.[1]
The 3-Bromophenyl Group as a Linchpin for Derivatization
The bromine atom on the phenyl ring is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions. This enables the rapid generation of compound libraries for SAR studies.
Caption: Diversification pathways for this compound.
This dual functionality allows chemists to independently modify two distinct regions of the molecule, providing a powerful tool for optimizing biological activity and pharmacokinetic properties. The class of phenylcycloalkylmethylamine derivatives has been explored in patents for potential applications in treating obesity and depression, highlighting the relevance of this scaffold in CNS drug discovery.
Conclusion
This compound is a high-value building block for researchers in drug discovery. Its synthesis, while requiring careful execution, is based on well-established chemical transformations. The true power of this molecule lies in its inherent three-dimensionality and the synthetic versatility afforded by its primary amine and bromoaryl functionalities. As the demand for novel, sp³-rich scaffolds continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
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- Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. (n.d.). ResearchGate.
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A Technical Guide to the Biological Activity of Phenylcycloalkylmethylamine Derivatives
Introduction: A Scaffold of Versatility
The phenylcycloalkylmethylamine scaffold represents a cornerstone in medicinal chemistry, giving rise to a class of compounds with a remarkably diverse and potent range of biological activities. First synthesized in the early 20th century and later explored extensively by pharmaceutical companies like Parke-Davis in the 1950s, this chemical family is defined by a cycloalkyl ring (typically cyclohexyl) attached to a phenyl ring and an amine-containing methyl group at the same carbon.[1][2][3] The prototypical members, phencyclidine (PCP) and its shorter-acting analog ketamine, introduced the world to the profound central nervous system (CNS) effects mediated by this structural motif.[1]
Initially developed as anesthetic agents, their unique "dissociative" properties, along with psychotomimetic side effects, spurred decades of research.[1] This exploration revealed that the phenylcycloalkylmethylamine core is not a monolithic entity but a highly tunable platform. Subtle modifications to the aryl ring, the cycloalkyl group, or the amine moiety can dramatically shift the pharmacological profile, steering activity away from the N-methyl-D-aspartate (NMDA) receptor towards other critical CNS targets like monoamine transporters and sigma receptors.[3]
This guide provides an in-depth technical overview for researchers and drug development professionals. It moves beyond a simple catalog of compounds to explore the causality behind their mechanisms, the structure-activity relationships (SAR) that govern their function, and the validated experimental protocols necessary to assess their potential. We will dissect how this versatile scaffold can be rationally modified to generate compounds with potential therapeutic applications ranging from rapid-acting antidepressants and neuroprotectants to novel analgesics and treatments for substance abuse.
Core Scaffold and Synthetic Strategy
The foundational synthesis of the 1-arylcyclohexylamine class, as pioneered by Maddox and colleagues, typically involves a Grignard reaction. The key step is the reaction of a phenylmagnesium bromide with 1-piperidinocyclohexanecarbonitrile (PCC).[2][4] This reaction effectively replaces the cyano group with the phenyl ring, yielding phencyclidine. This fundamental approach allows for significant variation by substituting the Grignard reagent to modify the aryl group or by using different cyclic aminonitriles to alter the cycloalkyl and amine portions of the molecule.
Caption: Generalized Grignard synthesis route for 1-arylcyclohexylamine derivatives.
Primary Pharmacological Target: The NMDA Receptor
The most well-characterized activity of classical phenylcycloalkylmethylamines like PCP and ketamine is their role as non-competitive antagonists of the NMDA receptor.[5]
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity.[5] For the channel to open, two conditions must be met: binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine), and depolarization of the postsynaptic membrane to expel a magnesium ion (Mg²⁺) that normally blocks the channel pore at resting potential.
Phenylcycloalkylmethylamines act as uncompetitive, open-channel blockers. They do not compete with glutamate or glycine for their binding sites.[6] Instead, they traverse the cell membrane and bind with high affinity to a specific site within the ion channel pore itself, often referred to as the "PCP site".[5][6] This binding physically obstructs the flow of ions, primarily Ca²⁺, even when the receptor is activated by its agonists.[6] This mechanism explains their potent anesthetic, analgesic, and dissociative effects. The binding of these drugs is use-dependent, meaning they bind preferentially to the activated, or open, configuration of the NMDA receptor-channel complex.[6]
Caption: Mechanism of non-competitive antagonism at the NMDA receptor.
Therapeutic Implications: From Anesthesia to Antidepression
The channel-blocking activity of ketamine is fundamental to its use as a dissociative anesthetic, which produces analgesia and amnesia with minimal respiratory depression.[5] More recently, the discovery of sub-anesthetic doses of ketamine (and its S-enantiomer, esketamine) producing rapid and robust antidepressant effects in treatment-resistant patients has revolutionized psychiatry.[5] This has shifted the focus of drug development towards understanding and harnessing the downstream effects of transient NMDA receptor blockade for therapeutic benefit in mood disorders.
Structure-Activity Relationships (SAR)
The true power of the phenylcycloalkylmethylamine scaffold lies in its susceptibility to chemical modification, which allows for the fine-tuning of its pharmacological profile. The SAR can be systematically dissected by considering modifications to the three main components: the aryl ring, the cycloalkyl ring, and the amine group.
-
Aryl Ring Substitution: The electronic properties of the phenyl ring are critical.
-
Electron-donating groups (e.g., -NH₂) or weakly electron-withdrawing groups (e.g., -F) at the meta-position tend to retain potent PCP-like, NMDA receptor-mediated activity.[7]
-
Strongly electron-withdrawing groups (e.g., -NO₂) significantly reduce or abolish this activity.[7]
-
Replacing the phenyl ring with a bioisostere like a thienyl group can increase potency, as seen in Tenocyclidine (TCP).[8] Conversely, extending the aromatic system (e.g., to a naphthyl group) leads to a loss of PCP-like activity.[7]
-
-
Cycloalkyl Ring Modification: While the cyclohexyl ring is most common, its size and conformation are important. Altering the ring size can impact binding affinity and the overall pharmacological profile.
-
Amine Group Modification: This is a key area for altering selectivity.
-
Replacing the piperidine ring of PCP with a pyrrolidine or morpholine ring generally decreases potency at the NMDA receptor.[8]
-
Simple N-alkyl substitutions (e.g., methyl or ethyl groups) in place of the piperidine ring can retain activity, though often with reduced potency.[8]
-
These modifications are crucial for shifting activity towards other targets, as discussed below.
-
Beyond the NMDA Receptor: Tuning for Selectivity
Strategic modifications, particularly to the aryl and amine moieties, can dramatically decrease affinity for the NMDA receptor's PCP site and increase affinity for other CNS targets.
Dopamine Transporter (DAT) Inhibition
A key finding was the development of PCP analogs that are potent dopamine reuptake inhibitors with low affinity for the NMDA receptor. The prototypical example is N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP). BTCP is a potent and selective inhibitor of the dopamine transporter (DAT) and lacks the classic PCP-like behavioral effects mediated by NMDA antagonism.[9][10] This demonstrates that the scaffold can be engineered to produce compounds with stimulant, rather than dissociative, properties. This activity is primarily driven by the replacement of the phenyl ring with the larger, more lipophilic benzothienyl group.[9]
Sigma (σ) Receptor Modulation
The sigma-1 (σ₁) receptor is an intracellular chaperone protein at the endoplasmic reticulum that modulates calcium signaling and has emerged as a therapeutic target for various neurological disorders.[11][12] Many phenylcycloalkylmethylamines exhibit affinity for sigma receptors.[3] Specific substitutions can produce ligands with high selectivity for the σ₁ receptor. For instance, PRE-084, a phenyl-morpholine derivative, is a selective σ₁ receptor agonist.[3] This line of research is promising for developing neuroprotective agents, as σ₁ receptor activation has been shown to be beneficial in preclinical models of stroke and neurodegeneration.[13][14]
Quantitative SAR Data
The following table summarizes binding affinity data for representative phenylcycloalkylmethylamine derivatives at various CNS targets, illustrating the impact of structural modifications.
| Compound | Structure (Key Modifications) | Primary Target | Ki or IC50 (nM) | Reference |
| Phencyclidine (PCP) | Phenyl, Piperidine | NMDA Receptor | 154 (Ki, PCP site 2) | [5] |
| Ketamine | 2-Chlorophenyl, N-methyl, Cyclohexanone | NMDA Receptor | ~500-1000 (IC50) | [1] |
| Tenocyclidine (TCP) | Thienyl, Piperidine | NMDA Receptor | High Affinity | [10] |
| BTCP | Benzothienyl, Piperidine | Dopamine Transporter | 7.1 (IC50) | [15] |
| PRE-084 | Phenyl, Morpholine, Methoxyethyl | σ₁ Receptor | 2.2 (Ki) | [3] |
Experimental Protocols for Activity Assessment
Validating the biological activity of novel phenylcycloalkylmethylamine derivatives requires a multi-tiered approach, from initial binding affinity to functional and behavioral assays. The choice of assay is dictated by the hypothesized mechanism of action.
Caption: A tiered workflow for assessing the biological activity of novel derivatives.
Protocol 1: NMDA Receptor Competitive Binding Assay
This protocol determines a compound's affinity for the PCP binding site within the NMDA receptor ion channel using a competitive radioligand binding assay. It is a foundational experiment to establish target engagement.
-
Principle: The assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., MK-801 or [³H]TCP) from its binding site on the receptor. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated.
-
Materials:
-
Rat brain membrane preparation (cortical or hippocampal)
-
Radioligand: MK-801 (Dizocilpine)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Co-agonists: L-Glutamate (e.g., 10 µM), Glycine (e.g., 10 µM)
-
Non-specific binding control: High concentration of unlabeled PCP or MK-801 (e.g., 10 µM)
-
Test compounds at various concentrations
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine)
-
Scintillation fluid and counter
-
-
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in fresh assay buffer to a known protein concentration.[16]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, assay buffer, co-agonists (glutamate and glycine are critical to put the receptor in an activated state amenable to channel blocker binding), and varying concentrations of the test compound.[6][17]
-
Incubation: Add the radioligand (e.g., MK-801 at a final concentration near its Kd) to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[16]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. Wash filters rapidly with ice-cold buffer to remove residual unbound ligand.[16][18]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][18]
-
-
Self-Validation: The inclusion of controls for total binding (no competitor), non-specific binding (saturating concentration of an unlabeled ligand), and a reference compound with known affinity ensures the assay is performing correctly. A robust Z'-factor should be established for high-throughput screening applications.
Protocol 2: NMDA Receptor Functional Assay (Calcium Influx)
This protocol provides a functional measure of NMDA receptor antagonism by quantifying the inhibition of agonist-induced calcium influx in a cell-based system.
-
Principle: HEK293 cells engineered to express specific NMDA receptor subunits (e.g., GluN1/GluN2A) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Calcium 6).[19][20] Upon stimulation with NMDA and glycine, Ca²⁺ enters the cell through the activated receptor channels, causing a measurable increase in fluorescence. An antagonist will block this channel and inhibit the fluorescence increase.
-
Materials:
-
HEK293 cells expressing recombinant NMDA receptors (e.g., GluN1/GluN2A)
-
Cell culture medium and 384-well plates
-
Calcium-sensitive dye (e.g., Calcium 6 dye kit)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, Mg²⁺-free.
-
Agonists: NMDA (or L-Glutamate) and Glycine
-
Test compounds at various concentrations
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).
-
-
Methodology:
-
Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into a 384-well plate and allow them to adhere overnight.[19]
-
Dye Loading: Remove the culture medium and add the calcium dye solution prepared in assay buffer. Incubate for a specified time (e.g., 2 hours at 37°C) to allow the dye to enter the cells.[21][22]
-
Compound Pre-incubation: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 5-10 minutes).[22]
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period (e.g., 30 seconds).[22]
-
Agonist Stimulation: Use the instrument's liquid handler to add a solution of NMDA and glycine to all wells simultaneously to stimulate the receptors.[22]
-
Data Acquisition: Immediately after agonist addition, continuously record the fluorescence signal for several minutes to capture the peak calcium influx.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the percentage of inhibition (relative to control wells without antagonist) against the log concentration of the test compound and fit the data to determine the IC₅₀.
-
-
Self-Validation: The protocol must include positive controls (known antagonist like MK-801) and negative controls (vehicle). The agonist concentrations should be pre-determined by titration to elicit a response in the optimal range of the instrument (e.g., EC₈₀) to ensure a robust signal window for detecting inhibition.
Protocol 3: Mouse Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for compounds with potential antidepressant activity, relevant for derivatives like ketamine.
-
Principle: Mice are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture, floating and making only the minimal movements necessary to keep their head above water. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility and increase active behaviors like swimming or climbing.[23][24]
-
Materials:
-
Male mice (specific strains like C57BL/6J or CD-1 are common)
-
Transparent Plexiglas cylinders (e.g., 20-30 cm high, 10-20 cm diameter)
-
Water maintained at a specific temperature (e.g., 23-25°C)
-
Video recording equipment and analysis software (or a trained observer with stopwatches)
-
Test compound and vehicle control
-
-
Methodology:
-
Acclimation & Dosing: Allow animals to acclimate to the testing room. Administer the test compound or vehicle at a pre-determined time before the test (e.g., 30-60 minutes, depending on the route of administration and compound pharmacokinetics).
-
Test Procedure: Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its paws or tail (e.g., 15 cm).[23] Gently place one mouse into the cylinder.
-
Recording: The test session typically lasts for 6 minutes.[23][25] Video record the entire session from the side.
-
Post-Test Care: At the end of the 6 minutes, remove the mouse, gently dry it with a towel, and place it in a warmed holding cage before returning it to its home cage.[26]
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the behavior. Typically, the first 2 minutes are considered a habituation period and are not scored. During the final 4 minutes, the total time spent immobile is recorded.[23] Immobility is defined as the cessation of struggling and remaining floating, with movements only necessary to maintain balance or keep the head above water.
-
Data Analysis: Compare the mean immobility time between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests a potential antidepressant-like effect.
-
-
Self-Validation: The use of a positive control (e.g., a known antidepressant like imipramine or ketamine) is essential to validate the sensitivity of the assay. Consistent environmental conditions (lighting, noise, water temperature) are critical for reliable and reproducible results.
Conclusion and Future Directions
The phenylcycloalkylmethylamine scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent, centrally-acting agents. While its origins are tied to NMDA receptor antagonism, the extensive body of SAR literature clearly demonstrates that its potential is far broader. By applying rational design principles, chemists can modulate the electronic and steric properties of the molecule to selectively target other key players in neurotransmission, including the dopamine transporter and sigma-1 receptors.
Future research will likely focus on several key areas:
-
Subtype-Selective NMDA Modulators: Developing derivatives that selectively target different NMDA receptor subtypes (e.g., those containing GluN2B vs. GluN2A subunits) could lead to compounds with improved side-effect profiles, potentially separating the therapeutic antidepressant effects from the dissociative and psychotomimetic liabilities.
-
Multi-Target Ligands: There is growing interest in compounds with carefully balanced polypharmacology. A single molecule that combines moderate NMDA receptor blockade with DAT inhibition or sigma-1 agonism could offer synergistic therapeutic benefits for complex neuropsychiatric disorders.
-
Neuroprotective Applications: The link between sigma-1 receptor agonism and neuroprotection is compelling. Further exploration of selective phenylcycloalkylmethylamine-based sigma-1 agonists is warranted for conditions like stroke, traumatic brain injury, and neurodegenerative diseases.
The continued exploration of this versatile chemical class, guided by the principles and methodologies outlined in this guide, holds significant promise for the development of next-generation CNS therapeutics.
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The Cyclobutane Motif: A Cornerstone of Modern Drug Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Power of the Four-Membered Ring
The cyclobutane ring, a seemingly simple four-carbon cycloalkane, has emerged from relative obscurity to become a cornerstone in the design and mechanism of a diverse array of therapeutic agents.[1][2] Its unique structural properties, including significant ring strain and a puckered conformation, impart distinct physicochemical characteristics that medicinal chemists are increasingly leveraging to achieve desired biological outcomes.[3][4] This guide provides an in-depth exploration of the core mechanisms of action through which cyclobutane-containing compounds exert their therapeutic effects, offering insights for researchers and drug development professionals seeking to harness the power of this versatile scaffold.
Historically, the incorporation of cyclobutane moieties into drug candidates was relatively limited. However, improved synthetic methodologies and a deeper understanding of its impact on molecular properties have led to a surge in its application.[3][4] The cyclobutane unit is no longer viewed as a mere structural curiosity but as a sophisticated tool to modulate pharmacokinetics, enhance potency, and confer novel mechanisms of action. This guide will delve into the key ways this is achieved, from the direct covalent modification of biological macromolecules to the subtle yet profound influence of conformational constraint.
Part 1: Direct Covalent Modification of Biomolecules
A significant class of cyclobutane-containing drugs derives its efficacy from the formation of covalent bonds with biological targets, leading to the disruption of essential cellular processes. This mechanism is most prominently illustrated by the action of platinum-based anticancer agents and the formation of DNA photoproducts.
Platinum-Based Anticancer Agents: The Case of Carboplatin
Carboplatin, a second-generation platinum-containing drug, is a cornerstone of chemotherapy for various cancers, including ovarian, lung, and testicular cancers.[4][5] Its mechanism of action is fundamentally linked to its ability to form covalent adducts with DNA, thereby inducing cell death.[6][7]
The central platinum atom in carboplatin is coordinated to a 1,1-cyclobutanedicarboxylate ligand.[5] Following intravenous administration, carboplatin remains relatively stable in the bloodstream.[8] Upon entering a cancer cell, the lower intracellular chloride concentration triggers the hydrolysis of the dicarboxylate ligand, activating the platinum complex.[7][9] This activated species is a potent electrophile that readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[7]
This interaction leads to the formation of various DNA adducts, including intrastrand and interstrand cross-links.[6][9] These cross-links create significant distortions in the DNA double helix, which inhibit critical cellular processes such as DNA replication and transcription.[7] The cell's DNA repair machinery may attempt to remove these adducts, but if the damage is too extensive, it triggers apoptotic pathways, leading to programmed cell death.[6][7]
Experimental Protocol: Analysis of Carboplatin-DNA Adducts
A common method to quantify the formation of carboplatin-DNA adducts is through Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Objective: To determine the level of platinum bound to DNA in cancer cells following treatment with carboplatin.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells to a desired confluency. Treat the cells with varying concentrations of carboplatin for a specified time period (e.g., 24 hours). Include an untreated control group.
-
DNA Extraction: Harvest the cells and lyse them using a suitable lysis buffer. Isolate the genomic DNA using a commercial DNA extraction kit, ensuring high purity.
-
DNA Quantification: Measure the concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop) at 260 nm.
-
Sample Preparation for ICP-MS: Digest a known amount of DNA from each sample in concentrated nitric acid overnight at 60-70°C. Dilute the digested samples with deionized water to a final acid concentration of 2-5%.
-
ICP-MS Analysis: Analyze the samples using an ICP-MS instrument calibrated with platinum standards of known concentrations. The instrument will measure the concentration of platinum in each sample.
-
Data Analysis: Calculate the amount of platinum per microgram of DNA for each sample. This will provide a quantitative measure of the extent of DNA adduct formation under different treatment conditions.
Photochemical Damage and Repair: Cyclobutane Pyrimidine Dimers (CPDs)
Exposure to ultraviolet (UV) radiation can induce a [2+2] photocycloaddition reaction between adjacent pyrimidine bases (thymine or cytosine) on the same DNA strand.[10][11] This results in the formation of a cyclobutane pyrimidine dimer (CPD), a type of DNA lesion that distorts the DNA helix and can block replication and transcription.[10] If left unrepaired, CPDs can lead to mutations and contribute to the development of skin cancer.[4]
Organisms have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of CPDs. One such mechanism is photoreactivation, which is mediated by the enzyme photolyase.[12][13] Photolyase specifically recognizes and binds to CPDs in DNA. Upon absorption of blue light, the enzyme utilizes a flavin adenine dinucleotide (FAD) cofactor to transfer an electron to the CPD, which catalyzes the cleavage of the cyclobutane ring and restores the original pyrimidine bases.[12][13] While prevalent in many organisms, this direct repair pathway has been lost in placental mammals, including humans, who rely on the more complex nucleotide excision repair (NER) pathway to remove CPDs.[14]
Diagram: Mechanism of CPD Formation and Photoreactivation Repair
Caption: Formation of a CPD via UV-induced photocycloaddition and its repair by photolyase.
Part 2: Non-Covalent Interactions and Conformational Control
The cyclobutane ring also plays a crucial role in mechanisms of action that do not involve the formation of covalent bonds. Its rigid, puckered structure can be used to control the three-dimensional arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for protein targets.
Enzyme Inhibition: The Case of Boceprevir
Boceprevir is an antiviral drug used in the treatment of chronic Hepatitis C.[15][16] It functions as a potent and selective inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[17] Boceprevir's mechanism of action is a prime example of targeted, non-covalent inhibition.
The drug is a ketoamide that acts as a reversible covalent inhibitor, binding to the active site of the NS3 protease.[18][19] The cyclobutylmethyl group in boceprevir plays a critical role in orienting the molecule within the enzyme's active site, allowing for optimal interactions with key amino acid residues.[15] The cyclobutane ring's conformational rigidity helps to pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty of binding and contributing to its high affinity.[20] By blocking the active site, boceprevir prevents the protease from cleaving the viral polyprotein into its functional components, thereby halting the viral life cycle.[19]
Conformational Restriction for Receptor Antagonism
The ability of the cyclobutane scaffold to lock a molecule into a specific conformation is a powerful strategy in drug design.[21][22][23] This "conformational restriction" can lead to a significant increase in binding affinity and selectivity for a target receptor by presenting the key pharmacophoric elements in their optimal spatial arrangement.[20]
An excellent example of this is the development of αvβ3 integrin antagonists.[24] Integrins are cell surface receptors involved in cell adhesion and signaling, and their dysregulation is implicated in cancer progression and metastasis. Small molecules that can block the binding of the natural arginine-glycine-aspartic acid (RGD) ligand to αvβ3 are therefore of great therapeutic interest. By incorporating a cyclobutane ring as a constrained linker to mimic the glycine residue of the RGD motif, researchers have developed potent and metabolically stable αvβ3 antagonists.[20] The defined stereochemistry of the substituted cyclobutane allows for precise control over the positioning of the arginine and aspartic acid mimetic side chains, leading to high-affinity binding to the integrin.[20][24]
Table: Impact of Cyclobutane Linker on αvβ3 Integrin Antagonist Activity
| Compound | Linker | Stereochemistry | Cell Adhesion IC50 (µM) | Metabolic Stability (t1/2, min) |
| 1 | Linear | N/A | > 10 | 15 |
| 2 | Cyclobutane | cis | 0.8 | > 80 |
| 3 | Cyclobutane | trans | 5.2 | > 80 |
Data adapted from studies on cyclobutane-based RGD mimetics.[20][24]
The data clearly demonstrates that the incorporation of a cis-cyclobutane linker (Compound 2) leads to a significant improvement in both inhibitory potency and metabolic stability compared to a linear linker (Compound 1) or a trans-cyclobutane linker (Compound 3).[20]
Diagram: Experimental Workflow for Assessing Integrin Antagonists
Caption: A typical workflow for the discovery and preclinical evaluation of novel integrin antagonists.
Conclusion: A Versatile Tool for Future Drug Discovery
The cyclobutane ring has firmly established itself as a valuable and versatile component in the medicinal chemist's toolkit. Its ability to participate in direct covalent modification of biological targets, as exemplified by carboplatin, and its capacity to enforce conformational rigidity for enhanced non-covalent interactions, as seen with boceprevir and integrin antagonists, highlight the diverse mechanisms through which it can confer therapeutic activity. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, the strategic incorporation of the cyclobutane motif is poised to play an even greater role in the development of the next generation of innovative medicines.
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Initial Safety and Toxicity Profile of Brominated Aromatic Compounds: A Mechanistic and Methodological Guide for Preclinical Assessment
An In-Depth Technical Guide:
Executive Summary
Brominated aromatic compounds, a class of chemicals widely utilized as flame retardants in consumer and industrial products, present a unique challenge in safety and toxicity assessment.[1][2][3] Their chemical stability, which makes them effective flame retardants, also contributes to their environmental persistence and bioaccumulation, raising significant concerns about potential adverse effects on human health.[1][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish an initial safety and toxicity profile for these compounds. It is structured to follow a logical, tiered approach, beginning with high-throughput in vitro screening to elucidate potential mechanisms of toxicity and progressing to targeted in vivo studies for systemic validation. The causality behind experimental choices, detailed self-validating protocols, and the integration of data into a coherent risk assessment are central to this narrative.
The Rationale for a Tiered Approach to Toxicity Profiling
A robust initial safety assessment for brominated aromatic compounds necessitates a multi-tiered strategy that maximizes data acquisition while minimizing resource expenditure and animal use. The logic is to first cast a wide net with rapid, cost-effective in vitro assays to identify potential "red flags" and guide subsequent, more complex investigations.[6][7][8] This approach, endorsed by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD), allows for early elimination of highly toxic candidates and informs the design of more definitive, low-dose in vivo studies.[9][10]
The workflow begins by establishing a compound's fundamental interaction with cellular systems (cytotoxicity), then probes for specific, high-concern toxicities such as DNA damage (genotoxicity) and endocrine disruption. Mechanistic assays, such as Aryl Hydrocarbon Receptor (AhR) activation, are crucial for this class of compounds due to their structural similarities to known environmental toxicants like dioxins.[11][12] Only after a thorough in vitro characterization are targeted whole-organism studies employed to understand systemic effects, metabolism, and target organ toxicity.
Caption: Tiered approach for toxicity profiling of brominated aromatics.
Tier 1: Foundational In Vitro Screening
The primary goal of Tier 1 is to rapidly screen for potential liabilities using cell-based assays. This phase is critical for dose-setting in subsequent experiments and for identifying key mechanistic pathways.
Cytotoxicity: Establishing the Viability Threshold
Expertise & Experience: Before any specific toxicological mechanism can be investigated, one must first determine the concentration at which the compound simply kills cells. This is the principle of cytotoxicity testing.[13][14] Failing to establish a clear dose-response for cytotoxicity can lead to false positives in other assays; for example, a reduction in a reporter gene signal might be misinterpreted as receptor antagonism when it is merely a consequence of widespread cell death. Therefore, a cytotoxicity assay is the mandatory first step. We utilize assays that measure different cellular endpoints—such as metabolic activity (MTS/MTT) or membrane integrity (LDH release)—to build a comprehensive picture of how the compound affects cell health.[7][14]
This protocol is designed to be self-validating through the inclusion of appropriate controls.
-
Cell Plating: Seed a relevant cell line (e.g., HepG2 human liver carcinoma cells) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the brominated aromatic compound in culture medium via serial dilution. The solvent (e.g., DMSO) concentration should be kept constant across all wells (typically ≤0.5%).
-
Dosing: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Test Wells: Compound dilutions (in triplicate).
-
Vehicle Control: Medium with solvent only (in triplicate). This defines 100% cell viability.
-
Positive Control: Medium with a known cytotoxic agent (e.g., 10% DMSO) (in triplicate). This validates the assay's ability to detect cell death.
-
Blank Control: Medium only (no cells). This provides the background absorbance.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[15]
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. During this time, viable cells convert the MTS tetrazolium salt into a colored formazan product.[15]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Data Presentation:
| Compound | Cell Line | Exposure (hr) | IC₅₀ (µM) |
| Tetrabromobisphenol A (TBBPA) | HepG2 | 24 | 15.5 |
| BDE-47 | HepG2 | 24 | > 100 |
| BDE-99 | HepG2 | 24 | 75.2 |
| Hexabromocyclododecane (HBCDD) | HepG2 | 24 | 8.9 |
| Note: These are example values for illustrative purposes. |
Genotoxicity: Assessing the Potential for DNA Damage
Expertise & Experience: Genotoxicity, the ability of a chemical to damage DNA, is a critical endpoint because it is often linked to carcinogenicity.[16][17] A comprehensive screen should include assays for both gene mutations and chromosomal damage. The bacterial reverse mutation assay, or Ames test, is the gold standard for detecting point mutations and frameshift mutations.[18][19] Its trustworthiness is enhanced by using multiple bacterial strains, each sensitive to different types of mutagens, and by incorporating a mammalian metabolic activation system (S9 fraction), which mimics how the liver might process the compound into a more reactive metabolite.[20][21] To assess direct DNA strand breaks, the Comet Assay is a highly sensitive method that visualizes DNA damage in individual eukaryotic cells.[16][22]
This protocol follows OECD Guideline 471 and is validated by strain-specific positive controls and a clear dose-response.
-
Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C.[20]
-
Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate if metabolic activation is being assessed. Keep on ice.
-
Test Article Preparation: Dissolve the brominated compound in a suitable solvent (e.g., DMSO) to create a concentration series.
-
Assay Procedure (for each strain, with and without S9):
-
To a sterile tube, add in order:
-
2 mL of molten top agar (kept at 45°C).
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound dilution OR control solution.
-
0.5 mL of S9 mix OR sodium phosphate buffer (for non-activation plates).[21]
-
-
Controls:
-
Negative (Vehicle) Control: Solvent only.
-
Positive Control (without S9): Known direct-acting mutagen (e.g., sodium azide for TA100).
-
Positive Control (with S9): Known pro-mutagen (e.g., 2-aminoanthracene for all strains).
-
-
-
Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate.[20] Distribute evenly before the top agar solidifies.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[20]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. The positive controls must induce a robust increase in revertants to validate the experiment.
Caption: Workflow for the Ames bacterial reverse mutation assay.
Endocrine Disruption: Screening for Hormonal Interference
Expertise & Experience: Many halogenated aromatic compounds, including certain polybrominated diphenyl ethers (PBDEs), are known to interfere with the endocrine system.[4][23] This can occur through various mechanisms, including mimicking natural hormones, blocking hormone receptors, or altering hormone synthesis. The U.S. EPA's Endocrine Disruptor Screening Program (EDSP) outlines a tiered approach that begins with in vitro assays to detect potential interactions with the estrogen, androgen, and thyroid pathways.[24][25][26] Reporter gene assays are a powerful tool for this purpose. They use a cell line engineered to express a hormone receptor (e.g., the estrogen receptor) and a reporter gene (e.g., luciferase) linked to a hormone response element. If the test compound activates the receptor, the reporter gene is transcribed, producing a measurable signal (light). This provides a direct, functional readout of receptor activation or antagonism.
This protocol is self-validating by demonstrating a full dose-response to a known agonist and complete inhibition by a known antagonist.
-
Cell Culture: Use a stable cell line, such as T-47D cells, which endogenously express the estrogen receptor and are transfected with an estrogen response element (ERE) driving a luciferase reporter gene. Plate cells in a 96-well plate and incubate.
-
Compound Preparation: Prepare a dilution series of the test compound in an appropriate medium (e.g., phenol red-free medium to avoid estrogenic interference).
-
Dosing:
-
Agonist Mode: Treat cells with the compound dilutions.
-
Antagonist Mode: Co-treat cells with a fixed, sub-maximal concentration of a known agonist (e.g., 17β-estradiol, E2) and the dilutions of the test compound.
-
Controls:
-
Vehicle Control (0.1% DMSO).
-
Agonist Control (full dose-response of E2).
-
Antagonist Control (e.g., tamoxifen) co-treated with E2.
-
-
-
Incubation: Incubate for 24 hours to allow for receptor binding, gene transcription, and protein expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Signal Detection: Add a luciferase substrate and measure the luminescence on a plate reader.
-
Data Analysis:
-
Normalize data to the vehicle control.
-
For agonist mode, plot luminescence against concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).
-
For antagonist mode, plot the inhibition of the E2-induced signal against concentration to determine the IC₅₀.
-
Aryl Hydrocarbon Receptor (AhR) Activation: A Key Pathway for Halogenated Aromatics
Expertise & Experience: The AhR is a ligand-activated transcription factor that mediates the toxicity of dioxins and other planar halogenated aromatic hydrocarbons.[11][27] Given the structural similarities, assessing the ability of brominated aromatics to activate this pathway is a critical mechanistic step.[11] Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences called dioxin response elements (DREs).[27][28] This complex then drives the transcription of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1).[11] An in vitro assay measuring CYP1A1 induction (e.g., via its enzymatic activity, known as EROD) serves as a reliable proxy for AhR activation.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Tier 2: In Vivo Assessment for Systemic Effects
Data from in vitro screens are essential for identifying hazards, but they cannot fully predict toxicity in a complex living organism. Tier 2 in vivo studies are required to understand pharmacokinetics (absorption, distribution, metabolism, excretion), identify target organs, and establish safe exposure levels.[9][10] These studies must be ethically justified and carefully designed based on the Tier 1 findings.
Acute Oral Toxicity (OECD TG 423/425)
Expertise & Experience: The purpose of an acute toxicity study is to determine the potential for a substance to cause harm after a single dose.[29][30] Modern methods like the Acute Toxic Class Method (OECD TG 423) and the Up-and-Down Procedure (OECD TG 425) are used in place of the classical LD₅₀ test to significantly reduce the number of animals required.[29][30] These studies provide a toxicity classification and inform the dose selection for repeated-dose studies. The choice of starting dose is critical and should be informed by the in vitro cytotoxicity data.
Repeated Dose 28-Day or 90-Day Oral Toxicity (OECD TG 407/408)
Expertise & Experience: Chronic or sub-chronic exposure is the most relevant scenario for persistent compounds like brominated aromatics. A 90-day repeated dose study in rodents (OECD TG 408) is the cornerstone for characterizing systemic toxicity.[31] It is designed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL), which is a critical value for human risk assessment.[31] The endpoints evaluated are comprehensive, covering clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and a full histopathological examination of all major organs. The selection of specific endpoints can be refined based on the in vitro data; for example, if a compound showed estrogenic activity, particular attention would be paid to reproductive organs during histopathology.
Data Presentation:
| Parameter Category | Key Endpoints Evaluated in a 90-Day Study |
| Clinical Observations | Changes in skin, fur, eyes, behavior; presence of tremors or convulsions. |
| Body Weight & Growth | Weekly body weight measurements; food and water consumption. |
| Hematology | Red and white blood cell counts, hemoglobin, hematocrit, platelet count. |
| Clinical Chemistry | Markers of liver function (ALT, AST), kidney function (BUN, creatinine). |
| Gross Pathology | Macroscopic examination of all organs at necropsy. |
| Histopathology | Microscopic examination of tissues from control and high-dose groups. |
Data Integration and Regulatory Context
This entire process is guided by international regulatory frameworks. The OECD Guidelines for the Testing of Chemicals ensure that data generated in one member country are accepted in others, reducing duplicative testing.[9][10] In the United States, the Environmental Protection Agency (EPA) regulates industrial chemicals under the Toxic Substances Control Act (TSCA), which requires manufacturers to provide data on the safety of new and existing chemicals.[32][33] A thorough, well-documented safety profile following the principles outlined in this guide is essential for regulatory compliance and responsible product stewardship.
Conclusion
The initial safety and toxicity profiling of brominated aromatic compounds is a complex but manageable process when a systematic, tiered, and mechanistically informed approach is employed. By starting with a battery of robust and self-validating in vitro assays, researchers can efficiently identify key hazards like cytotoxicity, genotoxicity, and endocrine disruption. These data are not only valuable in their own right but are also indispensable for designing ethical and scientifically sound in vivo studies. The integration of all data through a weight-of-evidence approach provides the comprehensive safety profile required by regulatory agencies and, most importantly, for the protection of human health and the environment.
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Methodological & Application
Application Note: A Validated Two-Step Synthesis of (1-(3-Bromophenyl)cyclobutyl)methanamine for Research and Drug Discovery
Introduction
(1-(3-Bromophenyl)cyclobutyl)methanamine is a valuable primary amine building block in medicinal chemistry and drug development. Its structure incorporates a bromophenyl group, which is a key functional handle for further modifications via cross-coupling reactions, and a cyclobutane ring. The cyclobutane motif is a desirable bioisostere for larger or more flexible groups, offering a unique three-dimensional, sp³-rich scaffold that can improve metabolic stability, binding affinity, and other pharmacokinetic properties.[1] This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound, starting from commercially available materials.
The synthetic strategy involves two key transformations:
-
Cyclobutane Ring Formation: A double alkylation of 3-bromophenylacetonitrile with 1,3-dibromopropane to construct the 1-aryl-1-cyanocyclobutane core.
-
Nitrile Reduction: The reduction of the resulting nitrile intermediate to the target primary amine using a powerful hydride reducing agent.
This guide is designed for researchers in organic synthesis and drug discovery, providing not only a step-by-step protocol but also the underlying chemical principles and experimental rationale to ensure successful execution.
Overall Synthetic Scheme
The synthesis proceeds through the formation of a nitrile intermediate, which is subsequently reduced to the target primary amine.
Figure 1: Two-step synthesis of the target compound.
Part I: Synthesis of 1-(3-Bromophenyl)cyclobutanecarbonitrile
Principle and Rationale
This reaction is a classic example of forming a cyclic system through intramolecular alkylation. The process begins with the deprotonation of 3-bromophenylacetonitrile at the carbon alpha to both the phenyl ring and the nitrile group. This position is acidic due to the resonance-stabilizing effects of both adjacent groups. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose as it irreversibly deprotonates the substrate to form a carbanion without competing in the subsequent alkylation steps.
The resulting carbanion acts as a nucleophile, first attacking one of the electrophilic carbons of 1,3-dibromopropane in an Sₙ2 reaction. This is followed by a second, intramolecular Sₙ2 reaction where the newly formed carbanion attacks the other end of the propyl chain, closing the four-membered ring. A similar strategy has been successfully employed for the synthesis of the analogous 1-(3-chlorophenyl)cyclobutanecarbonitrile.[2]
Sources
Application Notes & Protocols: A Comprehensive Guide to [2+2] Cycloaddition Reactions for Cyclobutane Ring Formation
These application notes are intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. This guide provides a detailed exploration of [2+2] cycloaddition reactions, a powerful methodology for the synthesis of cyclobutane rings—a structural motif of increasing importance in medicinal chemistry and natural product synthesis.[1][2][3]
The Strategic Importance of the Cyclobutane Ring and the Utility of [2+2] Cycloadditions
The cyclobutane moiety, once considered a mere synthetic curiosity due to its inherent ring strain, is now recognized as a valuable pharmacophore and a versatile building block in complex molecular architectures.[1][2] Its incorporation into drug candidates can significantly improve metabolic stability, lipophilicity, and binding affinity. Natural products containing the cyclobutane subunit exhibit a wide range of biological activities, including antibacterial, antiviral, and immunosuppressant properties.[1][2]
Among the various synthetic strategies to access this four-membered ring system, the [2+2] cycloaddition stands out as the most direct and atom-economical method.[1] This reaction class involves the union of two unsaturated components, typically alkenes, to form two new sigma bonds, thereby constructing the cyclobutane core in a single step.[4] This guide will delve into the mechanistic underpinnings, practical applications, and detailed protocols for the most salient variations of this powerful transformation.
Mechanistic Diversity in [2+2] Cycloadditions: A Tale of Light, Heat, and Catalysis
The feasibility and outcome of a [2+2] cycloaddition are profoundly dictated by the mode of activation. According to the Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition between two ethylenic systems is symmetry-forbidden, whereas the photochemical counterpart is symmetry-allowed.[5][6] This fundamental principle gives rise to the distinct methodologies discussed below.
Photochemical [2+2] Cycloadditions: Harnessing Light to Forge Strained Rings
Photochemical [2+2] cycloadditions are arguably the most common and versatile methods for synthesizing cyclobutanes.[4] These reactions can be initiated either by direct excitation of one of the alkene partners or through the use of a photosensitizer.[7]
-
Direct Excitation: In this scenario, one of the alkene components absorbs a photon, promoting it to an excited state (typically the first triplet state via intersystem crossing from the initial singlet state) which then reacts with a ground-state alkene.[8] This approach is often employed in enone-alkene cycloadditions, where the enone chromophore can be selectively excited.[8][9]
-
Photosensitization: A photosensitizer is a molecule that absorbs light, becomes excited, and then transfers its energy to one of the reacting alkenes, which then undergoes the cycloaddition. This is particularly useful when the reactants themselves do not absorb light in a convenient region of the electromagnetic spectrum. Thioxanthone is a common photosensitizer for such transformations.[10]
The mechanism of many photochemical [2+2] cycloadditions, especially those involving enones, is not concerted but proceeds through a stepwise pathway involving a 1,4-diradical intermediate.[8] The stability of this intermediate often governs the regioselectivity of the reaction.
Figure 1: Generalized workflow for a photosensitized [2+2] cycloaddition.
Thermal [2+2] Cycloadditions: The Unique Reactivity of Ketenes
While thermal [2+2] cycloadditions of simple alkenes are generally unfavorable, certain activated systems can undergo this transformation. The most prominent examples involve ketenes.[11] The peculiar electronic structure of ketenes, with their sp-hybridized central carbon and perpendicular π-systems, allows for a concerted, suprafacial-antarafacial mode of addition with an alkene, which is symmetry-allowed.[5][12] These reactions are a highly efficient route to cyclobutanones, which are versatile synthetic intermediates.[13]
Lewis acid promotion can significantly enhance the reactivity and selectivity of ketene-alkene cycloadditions.[14][15] For instance, the use of EtAlCl2 has been shown to improve yields and diastereoselectivity compared to the corresponding thermal reactions.[15]
Figure 2: Conceptual pathway for a thermal ketene-alkene [2+2] cycloaddition.
Metal-Catalyzed [2+2] Cycloadditions: Expanding the Scope
Transition metal catalysis has emerged as a powerful strategy to effect [2+2] cycloadditions under mild conditions, often with excellent control over stereochemistry.[16][17] Various metals, including copper, rhodium, and gold, have been employed to catalyze these transformations.[1][4][18] Metal catalysts can activate the substrates in several ways, such as by forming metallacyclobutane intermediates or by facilitating single-electron transfer (SET) processes.
A notable advancement is the development of dual-catalyst systems for enantioselective photocycloadditions.[19] This approach utilizes a visible-light-absorbing photocatalyst to generate the excited state of the substrate, while a chiral Lewis acid co-catalyst controls the stereochemical outcome of the cycloaddition.[19] This strategy effectively suppresses the racemic background reaction that can occur with direct photoexcitation.[19]
Experimental Protocols: From the Bench to Application
The successful execution of a [2+2] cycloaddition hinges on careful attention to experimental detail. The following protocols are provided as a guide and may require optimization for specific substrates.
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of an Alkene with a Maleimide (UVA Irradiation)
This protocol is adapted from a procedure for the reaction between alkenes and N-alkyl maleimides.[10]
Materials:
-
Alkene (2.0 equiv.)
-
N-Alkyl Maleimide (1.0 equiv.)
-
Dichloromethane (CH₂Cl₂) (to make a ~0.1 M solution with respect to the maleimide)
-
Glass vial with a rubber septum
-
UVA LED lamp (e.g., Kessil PR 160L, 370 nm)
-
Argon or Nitrogen source
-
Stir plate and stir bar
Procedure:
-
To a glass vial containing a stir bar, add the N-alkyl maleimide (1.0 equiv., 0.20 mmol) and the alkene (2.0 equiv., 0.40 mmol).
-
Add dichloromethane (2.0 mL) to the vial.
-
Seal the vial with a rubber septum and purge the reaction mixture with argon or nitrogen for 5-10 minutes.
-
Place the vial on a stir plate and position the UVA LED lamp to irradiate the reaction mixture.
-
Stir the reaction mixture under UVA irradiation for 16-70 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate) to afford the desired cyclobutane adduct.
Self-Validation and Causality:
-
Inert Atmosphere: Purging with an inert gas is crucial to prevent quenching of the excited state by molecular oxygen.[7]
-
Solvent Choice: Dichloromethane is a common solvent for these reactions due to its transparency to UV light and its ability to dissolve a wide range of organic compounds.
-
Stoichiometry: Using an excess of the alkene can help to drive the reaction to completion and minimize side reactions of the maleimide.
-
Light Source: The use of a 370 nm UVA LED allows for the direct excitation of the N-alkyl maleimide without the need for a photosensitizer.[10]
Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene
This protocol is a general representation based on methodologies for Lewis acid-promoted ketene-alkene cycloadditions.[14][15] Ketenes are often generated in situ.
Materials:
-
Acid Chloride (1.0 equiv.)
-
Triethylamine (1.1 equiv.)
-
Alkene (1.5 equiv.)
-
Lewis Acid (e.g., EtAlCl₂, 1.0 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes for liquid transfer
-
Argon or Nitrogen source
Procedure:
-
Set up an oven-dried Schlenk flask equipped with a stir bar under an argon or nitrogen atmosphere.
-
Add the alkene (1.5 equiv.) and anhydrous dichloromethane to the flask.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid (e.g., a solution of EtAlCl₂ in hexanes, 1.0 equiv.) to the stirred solution of the alkene.
-
In a separate flask, dissolve the acid chloride (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane to generate the ketene in situ.
-
Slowly add the solution of the in situ generated ketene to the cooled alkene/Lewis acid mixture over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to stir at the low temperature for several hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[14]
Self-Validation and Causality:
-
Anhydrous Conditions: Lewis acids are moisture-sensitive, so it is imperative to use anhydrous solvents and an inert atmosphere.
-
Slow Addition: The slow addition of the ketene solution is necessary to maintain a low concentration of the ketene, which can otherwise dimerize.
-
Lewis Acid Role: The Lewis acid coordinates to the alkene, activating it towards cycloaddition and influencing the stereochemical outcome of the reaction.[14][15]
-
Workup: The aqueous workup is designed to quench the Lewis acid and remove any water-soluble byproducts.
Data Presentation and Substrate Scope
The success of a [2+2] cycloaddition is highly dependent on the nature of the substrates. The following tables summarize representative data for different types of [2+2] cycloadditions.
Table 1: Representative Photochemical [2+2] Cycloadditions
| Entry | Alkene | Cycloaddition Partner | Conditions | Yield (%) | Reference |
| 1 | Styrene | N-Methylmaleimide | 370 nm LED, CH₂Cl₂, 16h | 95 | [10] |
| 2 | 1-Hexene | N-Phenylmaleimide | 440 nm LED, Thioxanthone, CH₂Cl₂, 16h | 88 | [10] |
| 3 | Cyclopentene | 2-Cyclohexenone | hv, Acetone (sensitizer) | >90 | [20] |
Table 2: Representative Thermal and Lewis Acid-Promoted Ketene [2+2] Cycloadditions
| Entry | Ketene Source | Alkene | Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Phenylacetyl chloride/Et₃N | Cyclopentene | Thermal | 40 | 2:1 | [14] |
| 2 | Phenylacetyl chloride/Et₃N | Cyclopentene | EtAlCl₂ | 91 | 18:1 | [14] |
| 3 | Isobutyryl chloride/Et₃N | N-Boc-Ynamide | Et₃N, CH₂Cl₂ | >95 | N/A | [21] |
Applications in Complex Molecule Synthesis
The strategic application of [2+2] cycloadditions has enabled the synthesis of numerous complex natural products.
-
Intramolecular Variants: Intramolecular [2+2] cycloadditions are particularly powerful for the rapid construction of polycyclic and bridged ring systems.[22][23] For example, the intramolecular photocycloaddition of dienones can lead to the formation of bridged bicyclo[3.2.0]heptane skeletons.[4]
-
Total Synthesis: In the total synthesis of (–)-isoscopariusin A, a key step involved an intermolecular [2+2] thermal cycloaddition between an alkene and a keteniminium salt to construct the central cyclobutane ring.[1] Similarly, the synthesis of aplydactone featured an intramolecular [2+2] cycloaddition under photocatalytic conditions.[1][2]
Troubleshooting and Key Considerations
-
Low Yields in Photochemical Reactions:
-
Oxygen Quenching: Ensure the reaction mixture is thoroughly deoxygenated.
-
Incorrect Wavelength: Match the light source to the absorbance maximum of the substrate or photosensitizer.[7]
-
Substrate Decomposition: The high energy of UV light can sometimes lead to degradation. Consider using visible light and a suitable photocatalyst.
-
-
Poor Selectivity:
-
Stereoselectivity: The stereochemical outcome can be influenced by the reaction mechanism (concerted vs. stepwise), the choice of catalyst, and the structure of the substrates.[20][24] Chiral catalysts or auxiliaries can be employed for enantioselective transformations.[16][19]
-
Regioselectivity: In cycloadditions of unsymmetrical alkenes, the regioselectivity is often governed by the stability of the diradical intermediate (in photochemical reactions) or by electronic factors (in polar, thermal reactions).
-
-
Ketene Dimerization: In thermal ketene cycloadditions, dimerization of the ketene is a common side reaction. This can be minimized by generating the ketene slowly in situ and adding it to the alkene solution.
Conclusion: A Versatile Tool for Modern Synthesis
The [2+2] cycloaddition reaction is a cornerstone of modern synthetic chemistry, providing a robust and versatile platform for the construction of cyclobutane rings. Through photochemical, thermal, and metal-catalyzed variants, chemists have access to a diverse toolbox for synthesizing these valuable structural motifs. The continued development of new catalytic systems, particularly in the realm of enantioselective photocycloadditions, promises to further expand the utility of this powerful transformation in the synthesis of complex molecules for drug discovery and beyond.
References
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Application Note: A Guide to the Synthesis of Cyclobutylamine via Reductive Amination of Cyclobutanone
Abstract
This comprehensive guide details robust and efficient methodologies for the synthesis of cyclobutylamine from cyclobutanone via reductive amination. Cyclobutylamine is a critical building block in medicinal chemistry and materials science, and its synthesis requires reliable and scalable protocols. This document provides an in-depth analysis of two primary methods: reductive amination using a chemical hydride reagent, specifically sodium triacetoxyborohydride (STAB), and catalytic reductive amination using molecular hydrogen. We delve into the mechanistic underpinnings of these transformations, offer detailed step-by-step protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
Note on Synthesis Target: The reductive amination of cyclobutanone with an ammonia source logically yields cyclobutylamine. This document will focus on the synthesis of this target molecule.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds in modern organic synthesis.[1][2] This reaction transforms a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced.[2][3] The prevalence of this method in the pharmaceutical industry is a testament to its reliability and broad functional group tolerance.[4]
Cyclobutane-containing molecules are of significant interest in drug development as conformationally constrained scaffolds.[5][6] Cyclobutylamine, in particular, serves as a key precursor for a variety of more complex bioactive compounds. This guide provides researchers, scientists, and drug development professionals with the technical details required to successfully synthesize this valuable intermediate from the readily available starting material, cyclobutanone.[7][8]
Mechanistic Overview
The reductive amination process occurs in two distinct, sequential steps that are often performed in a single pot ("one-pot reaction").[1][2]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of cyclobutanone. This forms a hemiaminal intermediate, which then dehydrates to yield a cyclobutyl-imine. Under the weakly acidic conditions often employed, this imine can be protonated to form a more electrophilic iminium ion.[3][9]
-
Reduction: A reducing agent present in the reaction mixture delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final cyclobutylamine product.[10]
The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting ketone.[11][12]
Caption: General mechanism of reductive amination.
Methodologies and Protocols
We present two field-proven methods for the synthesis of cyclobutylamine. The first utilizes a mild and selective chemical reductant, while the second employs a greener, catalytic approach.
Method A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride, NaBH(OAc)₃ or "STAB," is a highly effective reagent for reductive amination.[13] Its popularity stems from its mild nature and remarkable selectivity; it readily reduces iminium ions but is sluggish towards ketones and aldehydes, which minimizes the formation of cyclobutanol as a side product.[11] This method is particularly well-suited for laboratory-scale synthesis due to its operational simplicity and high yields.[13]
Causality Behind Experimental Choices:
-
Reagent (STAB): Chosen for its high selectivity for the iminium intermediate over the starting ketone, preventing side-reactions.
-
Solvent (1,2-Dichloroethane, DCE): DCE is the preferred solvent as it is aprotic and facilitates faster reaction rates compared to other solvents like THF.[13]
-
Catalyst (Acetic Acid): A small amount of acetic acid is often used to catalyze the formation of the iminium ion, which is the species that is rapidly reduced.[13]
Materials:
-
Cyclobutanone
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add cyclobutanone (1.0 eq) and ammonium acetate (1.5 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the cyclobutanone.
-
Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 11) by adding 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutylamine.
-
The product can be further purified by distillation if necessary.
Method B: Catalytic Reductive Amination with H₂
Catalytic hydrogenation represents a "greener" and more atom-economical approach to reductive amination, as the only byproduct is water.[14] This method utilizes hydrogen gas (H₂) and a heterogeneous metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[1][14] It is highly scalable and often preferred in industrial settings.[2][15]
Causality Behind Experimental Choices:
-
Reducing Agent (H₂): An inexpensive and environmentally benign reductant.[2]
-
Catalyst (Pd/C or Raney Ni): These heterogeneous catalysts are highly efficient for the hydrogenation of the C=N bond. They can be easily removed by filtration at the end of the reaction.[14]
-
Ammonia Source: Aqueous ammonia or ammonia in methanol can be used as the nitrogen source.[15][16]
-
Pressure: The reaction is run under a positive pressure of hydrogen to increase its concentration in the solution and drive the reaction to completion.
Materials:
-
Cyclobutanone
-
Ammonia (7 N solution in methanol or ~28% aqueous solution)
-
Palladium on carbon (5-10% Pd/C) or Raney Nickel (slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
-
Celite® or another filter aid
Procedure:
-
Catalyst Handling (Caution): Pd/C can be pyrophoric. Handle in an inert atmosphere if dry. Raney Nickel is also pyrophoric and must be kept wet.
-
To a suitable pressure-resistant reaction vessel (e.g., a Parr bottle), add cyclobutanone (1.0 eq) and the solvent (methanol or ethanol).
-
Add the ammonia solution (5-10 eq).
-
Carefully add the catalyst (1-5 mol% Pd or a small spatula of Raney Ni slurry).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and begin vigorous stirring or shaking.
-
The reaction may be run at room temperature or gently heated (e.g., 40-50 °C) to increase the rate. Monitor the reaction by observing hydrogen uptake.
-
Once hydrogen uptake ceases (typically 12-24 hours), cool the vessel to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent. Do not allow the catalyst pad to dry out on the filter funnel, as it can ignite in the presence of air.
-
Concentrate the filtrate under reduced pressure to yield the crude cyclobutylamine.
-
Further purification can be achieved by distillation.
Comparative Analysis of Methods
| Parameter | Method A: STAB | Method B: Catalytic Hydrogenation |
| Selectivity | High; minimal reduction of ketone.[13] | Good; may require optimization to avoid ketone reduction. |
| Yields | Generally very good to excellent (80-95%).[11] | Good to excellent (70-90%), dependent on catalyst and conditions.[15] |
| Reaction Conditions | Mild; room temperature, atmospheric pressure. | Requires specialized pressure equipment; may require heat. |
| Safety | STAB is a stable solid; DCE is a chlorinated solvent. | H₂ gas is highly flammable; catalysts can be pyrophoric. |
| Workup | Aqueous workup and extraction. | Simple filtration to remove catalyst.[14] |
| Scalability | Excellent for lab scale; stoichiometry of reagent can be costly on a large scale. | Excellent for large scale; highly atom-economical.[2][14] |
| Functional Group Tolerance | Very high; tolerates C-C multiple bonds, nitro, and cyano groups.[11][13] | Limited; will reduce many other functional groups (alkenes, alkynes, nitro groups, etc.). |
General Experimental Workflow
Caption: General laboratory workflow for synthesis.
Conclusion
The synthesis of cyclobutylamine from cyclobutanone via reductive amination is a reliable and efficient transformation. The choice between a chemical hydride method, such as using sodium triacetoxyborohydride, and a catalytic hydrogenation approach depends on the specific requirements of the researcher. The STAB method offers exceptional functional group tolerance and operational simplicity, making it ideal for complex molecule synthesis on a lab scale. Catalytic hydrogenation provides a more cost-effective and environmentally friendly route that is exceptionally well-suited for large-scale production where functional group compatibility is not a concern. Both protocols provided in this guide are robust and can be adapted to meet various research and development needs.
References
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- Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (2018).
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Google Books.
- Cyclobutylamine. (n.d.). Organic Syntheses. [Link]
- Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Reductive Amin
- Reductive Amination. (n.d.). Myers Chem 115 Handout. [Link]
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- Stereoselective synthesis of cis- and trans-2-(3,4-dihydroxyphenyl)cyclobutylamine. Conformationally restrained analogs of dopamine. (1982). The Journal of Organic Chemistry. [Link]
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- Reductive Amin
- Leuckart (Leukart) Reaction. (n.d.). Merck Index. [Link]
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Comprehensive Analytical Strategies for (1-(3-Bromophenyl)cyclobutyl)methanamine: An Application Guide
Abstract
This technical guide provides a detailed framework for the comprehensive analytical characterization of (1-(3-Bromophenyl)cyclobutyl)methanamine, a key building block in contemporary drug discovery and development. The structural complexity of this molecule, featuring a primary amine, a strained cyclobutane ring, and a substituted aromatic system, necessitates a multi-technique approach for unambiguous identification, purity assessment, and structural elucidation. This document outlines detailed protocols and the underlying scientific rationale for employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools for rigorous quality control and in-depth molecular analysis.
Introduction: The Analytical Imperative for a Complex Moiety
This compound (Molecular Formula: C₁₁H₁₄BrN, Molecular Weight: 240.14 g/mol ) is a compound of significant interest in medicinal chemistry.[1][2] Its constituent parts—a primary amine for pharmacophore interaction, a cyclobutane scaffold for imparting conformational rigidity, and a bromophenyl group for potential metabolic blocking or as a handle for further synthetic elaboration—make it a versatile intermediate. The cyclobutane unit, in particular, is a prevalent motif in a wide array of natural products and biologically active compounds.[3][4][5][6] The inherent ring strain of the cyclobutane can influence the molecule's reactivity and overall conformation, making its precise characterization critical.
Given the stringent requirements of pharmaceutical development, a thorough analytical characterization is not merely a procedural step but a foundational pillar of scientific integrity. This guide provides the "why" and the "how" for each selected analytical technique, ensuring a self-validating system of analysis where the results from each method corroborate and complement the others.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, this technique is crucial for confirming the presence and connectivity of the aromatic, cyclobutyl, and aminomethyl protons.
Expected Chemical Shifts and Splitting Patterns:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | The bromine substituent will influence the chemical shifts of the aromatic protons. |
| Aminomethyl (-CH₂NH₂) | ~2.7 - 3.0 | Singlet or Broad Singlet | The protons on the carbon adjacent to the amine. |
| Cyclobutyl Protons | 1.8 - 2.5 | Multiplets | The complex coupling patterns of the cyclobutane ring protons. |
| Amine Protons (-NH₂) | Variable (Broad Singlet) | Broad Singlet | The chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Acquisition Parameters: A standard pulse sequence (e.g., zg30) is typically sufficient.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7]
-
-
Data Analysis: Integrate the peaks to determine the relative number of protons in each environment. Analyze the coupling constants (J-values) to deduce the connectivity between adjacent protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).
Expected Chemical Shifts:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic C-Br | ~122 | The carbon directly attached to the bromine atom. |
| Aromatic C-H | 125 - 135 | The protonated aromatic carbons. |
| Aromatic Quaternary Carbon | ~140-145 | The aromatic carbon attached to the cyclobutane ring. |
| Aminomethyl (-CH₂NH₂) | ~45 - 55 | The carbon of the aminomethyl group. |
| Cyclobutyl Quaternary Carbon | ~40 - 50 | The quaternary carbon of the cyclobutane ring. |
| Cyclobutyl CH₂ | 20 - 35 | The methylene carbons of the cyclobutane ring. |
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Acquisition Parameters: A proton-decoupled pulse sequence is standard to produce singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.
-
-
Data Analysis: Correlate the number of observed peaks with the number of carbon atoms in the structure. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, MS confirms the presence of bromine through its characteristic isotopic pattern.
Expected Mass-to-Charge Ratios (m/z):
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 240.0382, 242.0362 | The protonated molecular ion, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio).[8] |
| [M]⁺ | 239.0304, 241.0284 | The molecular ion.[8] |
Protocol for GC-MS or LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation and Conditions:
-
GC-MS (for volatile compounds):
-
Injector: Split/splitless inlet.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Ionization Mode: Electron Ionization (EI) is common and provides reproducible fragmentation patterns.
-
-
LC-MS (for less volatile or thermally labile compounds):
-
HPLC System: Coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.
-
Ionization Mode: Electrospray Ionization (ESI) is typically used, often in positive ion mode to form [M+H]⁺ ions.
-
-
-
Data Analysis: Identify the molecular ion peak and confirm the isotopic pattern for bromine. Analyze the fragmentation pattern to gain further structural insights.
Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is used to confirm the presence of the primary amine (N-H stretches and bends) and the aromatic ring.
Expected Absorption Frequencies:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands) | Medium |
| Primary Amine | N-H Bend (scissoring) | 1650-1580 | Strong |
| Primary Amine | N-H Wag | 910-665 | Broad, Strong |
| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium |
| Aliphatic C-H | C-H Stretch | <3000 | Medium |
| C-N Bond | C-N Stretch | 1250-1020 | Medium to Weak |
| C-Br Bond | C-Br Stretch | ~600-500 | Medium to Strong |
References for FTIR data:[9][10][11][12][13][14][15]
Protocol for FTIR Analysis:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and more common method.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Analysis: Correlate the observed absorption bands with the expected frequencies for the functional groups in the molecule.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method with UV detection is ideal for assessing its purity and identifying any related impurities. Due to the basic nature of the amine, careful method development is required to achieve good peak shape and resolution.[16]
Protocol for HPLC Purity Analysis:
-
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Buffer (e.g., phosphate buffer or formic acid) to control pH and improve peak shape.
-
-
Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax), likely in the range of 210-260 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of mobile phase components).
-
Sample Solution: Prepare the sample at a similar concentration to the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis and Purity Calculation:
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the sample solution and integrate all peaks.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Integrated Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, ensuring a self-validating analytical process.
Caption: Integrated workflow for the analysis of this compound.
Conclusion
The analytical characterization of this compound demands a synergistic application of multiple spectroscopic and chromatographic techniques. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers can ensure the unambiguous identification, structural elucidation, and purity assessment of this important chemical entity. This rigorous approach underpins the quality and reliability of subsequent research and development activities in the pharmaceutical industry.
References
- MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
- Royal Society of Chemistry. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model.
- National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Scilit. (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
- Royal Society of Chemistry. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products.
- Bentham Science. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- National Center for Biotechnology Information. (2007). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
- Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
- ResearchGate. (2007). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
- National Center for Biotechnology Information. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- ResearchGate. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products.
- ACS Publications. (1966). Characterization and Separation of Amines by Gas Chromatography.
- ResearchGate. (2019). 1H and 13C-NMR data of compound B compared with reported literature.
- IOSR Journal. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- National Center for Biotechnology Information. (1981). Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
- Illinois State University. (2015). Infrared Spectroscopy.
- Agilent. (2011). C Analysis of primary, secondary and tertiary amines.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines.
- Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
- ResearchGate. (2018). Study of the composition of amines using IR spectroscopy.
- National Center for Biotechnology Information. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations.
- PubChemLite. (n.d.). [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN).
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Application Note: A Researcher's Guide to the NMR Spectroscopy Analysis of Bromophenyl Compounds
Introduction: The Role and Challenges of Bromophenyl Moieties
Bromophenyl groups are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. Their presence can significantly influence a molecule's pharmacokinetic properties, binding affinities, and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of these compounds. However, the unique electronic and physical properties of the bromine atom introduce specific challenges and nuances in NMR spectral analysis that demand a specialized approach.
The bromine atom exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect, influencing the chemical shifts of nearby protons and carbons. More significantly, both stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, are quadrupolar nuclei (spin I = 3/2).[1] This property can lead to scalar relaxation of the second kind, which often results in significant broadening of the signal for the directly attached ipso-carbon in ¹³C NMR spectra, sometimes to the point of obscurity.[2] Understanding these effects is paramount for accurate spectral interpretation.
This guide provides an in-depth exploration of the NMR analysis of bromophenyl compounds, offering both foundational protocols and advanced strategies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and validated approach to structural characterization.
Part 1: Foundational Protocols - Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. For bromophenyl compounds, which are often crystalline solids, careful preparation is crucial to avoid issues like poor resolution and spectral artifacts.
Core Protocol: Preparing a High-Resolution NMR Sample
-
Analyte Quantity : Weigh 5-25 mg of the bromophenyl compound for ¹H NMR and 10-50 mg for ¹³C NMR.[3] Higher concentrations for ¹³C NMR are recommended to overcome its lower inherent sensitivity.[3]
-
Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For more polar bromophenyl derivatives, acetone-d₆, DMSO-d₆, or methanol-d₄ can be effective.[4][5] The use of deuterated solvents is essential to prevent large solvent signals from obscuring the analyte signals and to provide a lock signal for the spectrometer.[6][7]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[3][6]
-
Filtration (Critical Step) : To remove any particulate matter that can degrade spectral resolution by distorting magnetic field homogeneity, filter the sample into a 5 mm NMR tube.[6] This is best achieved by passing the solution through a small plug of glass wool or a Kimwipe packed into a Pasteur pipette.[3][5]
-
Sample Height : Ensure the sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR probe's radiofrequency coils.[3][7]
-
Referencing : Although modern spectrometers often reference spectra to the residual solvent signal, the addition of an internal standard like tetramethylsilane (TMS) at 0 ppm can be used for highly accurate chemical shift reporting.[5]
Part 2: 1D NMR Analysis - Decoding the Spectra
¹H NMR Spectroscopy: A First Look
For a typical monosubstituted bromobenzene, the aromatic region (δ 7.0-8.0 ppm) will display a complex multiplet pattern. The electron-withdrawing nature of bromine deshields the ortho protons, shifting them downfield relative to benzene (δ 7.3 ppm).[8] The meta and para protons are less affected.
Key Interpretive Data for Bromophenyl Protons:
| Position | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| ortho (H-2, H-6) | 7.40 - 7.60 | ³J (ortho) = 7.0 - 9.0 |
| meta (H-3, H-5) | 7.20 - 7.40 | ⁴J (meta) = 2.0 - 3.0 |
| para (H-4) | 7.10 - 7.30 | ⁵J (para) = 0.1 - 1.0 |
Note: These are approximate ranges and can be influenced by other substituents on the ring.
The magnitude of the proton-proton coupling constants (J-coupling) is highly informative. A large coupling constant (³J > 7 Hz) is characteristic of adjacent (ortho) protons.[9][10] Smaller couplings indicate meta (⁴J) or para (⁵J) relationships.[10][11]
¹³C NMR Spectroscopy: The Heavy Atom Effect
The broad chemical shift range of ¹³C NMR (0-220 ppm) provides a detailed fingerprint of the carbon skeleton.[12] In bromophenyl compounds, the carbon directly attached to the bromine (ipso-carbon) exhibits a unique behavior.
The "Heavy Atom Effect": Contrary to what electronegativity alone would predict, the ipso-carbon in bromobenzene (δ ~122.6 ppm) is more shielded (shifted upfield) than the corresponding carbon in chlorobenzene (δ ~134.2 ppm) and even benzene (δ 128.5 ppm). This is known as the "heavy atom effect," where the large electron cloud of bromine introduces significant diamagnetic shielding that counteracts the inductive deshielding.[13]
Quadrupolar Broadening: As mentioned, the ipso-carbon signal is often significantly broadened due to scalar relaxation induced by the quadrupolar bromine nucleus.[2] This can make it difficult to observe, especially in low-concentration samples or on lower-field instruments. Increasing the number of scans or using a higher-field spectrometer can help mitigate this issue.
Typical ¹³C Chemical Shifts for Bromobenzene:
| Carbon Position | Typical Chemical Shift (ppm) | Notes |
| ipso (C-1) | ~122.6 | Often broad |
| ortho (C-2, C-6) | ~131.7 | |
| meta (C-3, C-5) | ~130.1 | |
| para (C-4) | ~127.3 |
Reference: SDBS (Spectral Database for Organic Compounds)
Part 3: 2D NMR Techniques for Unambiguous Assignment
For complex bromophenyl compounds with multiple substituents or overlapping ¹H signals, 2D NMR is indispensable for definitive structural confirmation.
Workflow for 2D NMR Analysis
Caption: Workflow for structural elucidation using 2D NMR.
Protocol: Acquiring a Suite of 2D NMR Spectra
-
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings.[14][15] Cross-peaks in a COSY spectrum connect protons that are scalar-coupled (typically over 2-3 bonds). For a bromophenyl ring, this is invaluable for tracing the connectivity of the aromatic protons and confirming ortho relationships.[15]
-
Execution : Run a standard gradient-enhanced (gCOSY) or DQF-COSY experiment. The DQF-COSY can provide cleaner spectra, especially for samples with sharp singlets, but at a slight cost to sensitivity.[14]
-
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[14][16] It is exceptionally sensitive and provides a direct link between the ¹H and ¹³C spectra. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by signal phase.[16]
-
Execution : Run a standard sensitivity-enhanced, edited HSQC experiment. Ensure both ¹H and ¹³C channels are properly tuned and calibrated.[14]
-
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for assembling the complete molecular structure. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH, ³JCH).[14][16] One-bond correlations are suppressed.[16] By observing correlations from a proton to carbons two or three bonds away, one can piece together the entire carbon framework and confirm the substitution pattern on the bromophenyl ring.
-
Execution : An HMBC experiment is typically optimized for a long-range coupling constant. A value of 7-8 Hz is a good compromise for detecting both ²J and ³J correlations in aromatic systems.[16]
-
Part 4: Troubleshooting and Advanced Considerations
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Very Broad Peaks | Poor shimming; sample not homogenous (precipitate); sample too concentrated; paramagnetic impurities.[4] | Re-shim the instrument. Ensure the sample is fully dissolved and filtered. Dilute the sample if necessary. |
| Overlapping Aromatic Signals | Insufficient magnetic field strength; unfortunate chemical shift equivalence. | Try a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) to induce differential shifts.[4] Utilize a higher-field NMR spectrometer if available. |
| Ipso-Carbon Not Visible | Quadrupolar broadening by bromine; low sample concentration. | Increase the number of scans for the ¹³C experiment. Use a higher concentration sample. A very long relaxation delay (d1) might sometimes help, but increasing scan count is usually more effective. |
| Impurity Peaks (Water, Acetone, etc.) | Contaminated NMR tube or solvent.[4] | Use clean, oven-dried NMR tubes.[5] Use fresh, high-quality deuterated solvent and keep the bottle tightly capped.[7] |
Logical Troubleshooting Flow
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- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Determining the Puckered Conformation of Cyclobutane Rings: An X-ray Crystallography Protocol
Abstract
The cyclobutane moiety, a four-membered carbocycle, is a prevalent structural motif in numerous natural products and synthetic compounds of pharmaceutical interest.[1] Its inherent ring strain and non-planar, "puckered" conformation significantly influence the molecule's three-dimensional shape, physicochemical properties, and biological activity.[1][2] X-ray crystallography stands as the definitive method for elucidating the precise solid-state conformation of cyclobutane-containing molecules at atomic resolution. This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals, detailing the experimental workflow from crystal growth to final conformational analysis of the cyclobutane ring. We emphasize the causality behind experimental choices, particularly in addressing the challenges posed by the conformational flexibility inherent to the cyclobutane scaffold.
Introduction: The Challenge of Cyclobutane's Flexibility
The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate torsional strain from eclipsed hydrogen atoms.[1][3] This puckering can be described by a dihedral angle of approximately 20-30° between the two C1-C2-C3 and C1-C4-C3 planes.[4] The molecule can dynamically invert between equivalent puckered conformations, a process that, in solution, presents a significant hurdle for crystallization. The presence of multiple conformers in solution can frustrate the ordered packing required for single crystal formation.[5][6] Therefore, the crystallization strategy is a critical first step and often requires careful optimization.
Pre-Crystallization: Sample Purity and Solubility
Before attempting crystallization, it is imperative to ensure the high purity of the cyclobutane-containing compound. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should indicate >98% purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should confirm the structural integrity and absence of significant impurities.
-
Solubility Screening: A preliminary solubility screen in a range of common laboratory solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, hexane, water) is essential. This identifies suitable solvents for crystal growth.
Protocol: Crystallization of Cyclobutane Derivatives
Given the conformational flexibility of cyclobutanes, obtaining diffraction-quality crystals is often the most challenging phase.[7] A multi-technique screening approach is recommended.
Slow Evaporation
This is often the simplest and most effective starting point.
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent identified from the solubility screen.
-
Filter the solution through a 0.2 µm syringe filter into a clean, small vial.
-
Cover the vial with a cap, pierced with a few needle holes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature, 4°C, or 18°C).
-
Monitor for crystal growth over several days to weeks.
Causality: Slow evaporation allows molecules to gradually come out of solution, providing sufficient time for them to adopt a uniform, low-energy conformation and pack into an ordered crystal lattice.
Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available and for screening a wider range of solvent/anti-solvent systems.[8]
-
Sitting Drop:
-
Dissolve the compound in a "good" solvent to near saturation.
-
Pipette a small volume (1-5 µL) of this solution onto a crystallization plate well.
-
Add a larger volume (500 µL) of a "poor" solvent (anti-solvent) to the reservoir of the well.
-
Seal the well. The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.
-
-
Hanging Drop:
-
Similar to the sitting drop, but the drop of the compound solution is placed on the underside of a siliconized glass coverslip, which is then inverted and sealed over the reservoir containing the anti-solvent.
-
Causality: The gradual change in solvent composition provides a gentle driving force for crystallization, which can be more effective for flexible molecules than the rapid supersaturation caused by fast evaporation or cooling.
Cooling Crystallization
-
Prepare a saturated solution at a slightly elevated temperature.
-
Slowly cool the solution. This can be achieved by placing the solution in a Dewar flask with a known cooling rate or by using a programmable cooling bath.
Causality: Solubility often decreases with temperature. A slow, controlled cooling rate prevents rapid precipitation and encourages the growth of well-ordered crystals.
| Crystallization Technique | Typical Solvents | Advantages | Considerations |
| Slow Evaporation | Volatile solvents (e.g., DCM, Acetone, Hexane) | Simple setup, good for initial screening. | Can lead to "skin" formation on the surface. |
| Vapor Diffusion | Binary systems (e.g., DCM/Hexane, Acetone/Water) | Requires small sample amounts, high-throughput. | Requires careful selection of solvent/anti-solvent pairs. |
| Cooling | Solvents with high temperature-dependent solubility. | Good for less volatile solvents. | Requires precise temperature control. |
Protocol: Low-Temperature X-ray Diffraction Data Collection
Once suitable crystals are obtained, data collection should be performed at low temperatures (typically 100 K).[9]
-
Crystal Mounting:
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks.
-
Using a micromanipulator, pick up the crystal with a cryo-loop.
-
Quickly plunge the crystal into liquid nitrogen to flash-cool it. This process, known as vitrification, prevents the formation of crystalline ice, which would destroy the crystal lattice.[10]
-
-
Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of the diffractometer.
-
A stream of cold nitrogen gas (100 K) is directed at the crystal throughout the data collection process to maintain the vitrified state.[9]
-
Perform initial screening shots to assess crystal quality and determine the unit cell parameters and space group.
-
Devise a data collection strategy to ensure high resolution (ideally better than 0.8 Å for small molecules), completeness (>99%), and redundancy.[11]
-
Collect the full diffraction dataset.
-
Causality: Low-temperature data collection significantly reduces the thermal motion of atoms in the crystal.[9] This leads to sharper diffraction spots at higher resolution, resulting in a more precise electron density map and a more accurate final structure. It is particularly crucial for flexible molecules like cyclobutanes, as it "freezes" the molecule in its solid-state conformation.
Workflow: Structure Solution and Refinement
The collected diffraction data is processed to yield a 3D electron density map of the unit cell. An atomic model is then built into this map and refined.
Figure 1. A generalized workflow for X-ray crystal structure determination.
Structure Solution
For small molecules, direct methods or Patterson methods, as implemented in programs like SHELXT, are typically used to solve the phase problem and generate an initial electron density map.[12]
Structure Refinement
The initial model is refined against the experimental data using a least-squares minimization approach, commonly with software such as SHELXL.[13]
-
Initial Refinement: Refine atomic positions and isotropic displacement parameters.
-
Anisotropic Refinement: Refine atomic displacement parameters anisotropically. For a puckered cyclobutane, the thermal ellipsoids of the carbon atoms should be well-defined and not excessively elongated, which could indicate disorder.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Disorder Modeling: If significant residual electron density is observed or if atomic displacement parameters are unusually large and elongated, it may indicate static disorder where the cyclobutane ring exists in two or more discrete conformations in the crystal lattice. This must be modeled by splitting the disordered atoms into multiple positions with fractional occupancies that sum to one.[14][15] This is a common challenge in cyclobutane crystallography.
-
Convergence: Refinement is continued until the model converges, indicated by a minimal shift in refined parameters and stable R-factors (R1 and wR2).
Causality: Refinement aims to create a model that best explains the observed diffraction data while adhering to known chemical principles (bond lengths, angles, etc.).[13] For flexible moieties like cyclobutane, careful refinement is essential to distinguish between thermal motion and static disorder, which is critical for an accurate conformational description.
Post-Refinement: Puckering Analysis
With a finalized and validated crystal structure (in the form of a Crystallographic Information File, CIF), the precise conformation of the cyclobutane ring can be quantified.
Cremer-Pople Puckering Parameters
The Cremer-Pople puckering parameters provide a comprehensive and unambiguous description of the ring's conformation.[16] For a four-membered ring, the puckering is defined by a single puckering amplitude (q₂) and a phase angle (φ₂).
-
Puckering Amplitude (q₂): This value quantifies the extent of puckering. A value of q₂ = 0 Å corresponds to a perfectly planar ring. For cyclobutane, typical values are around 0.2-0.4 Å.
-
Endocyclic Torsion Angles: The four C-C-C-C torsion angles within the ring provide a direct measure of the ring's puckering and can be easily calculated from the final refined coordinates.
These parameters can be calculated using specialized software or online tools from the atomic coordinates in the CIF file.[17]
| Parameter | Description | Typical Value for Cyclobutane |
| Puckering Amplitude (q₂) | Magnitude of deviation from planarity. | 0.2 - 0.4 Å |
| Dihedral (Folding) Angle | Angle between C1-C2-C3 and C1-C4-C3 planes. | 20° - 35° |
| Endocyclic Torsion Angles | Torsion angles within the four-membered ring. | Alternating +/- values, e.g., ±20-30° |
Conclusion
This protocol outlines a systematic approach to determining the solid-state conformation of cyclobutane rings using single-crystal X-ray crystallography. The primary challenges stem from the inherent conformational flexibility of the four-membered ring, which complicates crystallization. By employing a careful and multi-faceted crystallization screening strategy, collecting high-quality, low-temperature diffraction data, and performing meticulous structure refinement with attention to potential disorder, an accurate and detailed model can be achieved. The subsequent calculation of puckering parameters provides a quantitative and unambiguous description of the cyclobutane conformation, offering critical insights for structure-activity relationship studies in drug design and materials science.
References
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- Egolf, D. S., & Jurs, P. C. (1991). Conformational analysis of cyclobutane: an electron diffraction study. Journal of Molecular Structure, 256, 335-345.
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- de la Cruz, C. (n.d.). Solve a small-molecule structure. CCP4 Wiki.
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- Kaufman, H. S., & Fankuchen, I. (1949). A Low Temperature Single Crystal X-Ray Diffraction Technique. Review of Scientific Instruments, 20(10), 733–734. [Link]
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- Hinchliff, A. (2008). Conformational analysis of cycloalkanes.
- O'Dell, L. A. (2020). Disordered Refinement. University of Warwick. [Link]
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
- Warkentin, M., Badeau, R. M., Hopkins, J. B., & Thorne, R. E. (2020).
- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.
- Jones, W., & Motherwell, W. D. S. (2005). Crystallization and Polymorphism of Conformationally Flexible Molecules. Scilit. [Link]
- Coles, S. J., & Gale, P. A. (2012). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. Chemical Society reviews, 41(10), 3600–3611. [Link]
- HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. HKL Research.
- Kratzert, D., Holstein, J., & Krossing, I. (2015). DSR: a program for the graphical display and refinement of disordered structures with SHELXL. Journal of Applied Crystallography, 48(3), 933-938.
- UCLA. (n.d.). Crystallization of small molecules. UCLA Chemistry.
- LibreTexts Chemistry. (2023). Conformational Analysis of Cycloalkanes. LibreTexts.
- Neumann, M. A., Leusen, F. J. J., & Kendrick, J. (2008). A Major Advance in Crystal Structure Prediction.
- Stier, C., & Stähler, M. (2022). HTD2: a single-crystal X-ray diffractometer for combined high-pressure/low-temperature experiments at laboratory scale. Journal of Applied Crystallography, 55(4), 861-872. [Link]
- Fraser, J. S., et al. (2011). Determining biomolecular structures near room temperature using X-ray crystallography: concepts, methods and future optimization.
- Linden, A. (2023). Optimizing disordered crystal structures. IUCrJ, 10(2), 111-112. [Link]
- Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]
- Bruker. (n.d.). SC-XRD Low Temperature Devices. Bruker.
- Lee, J., & Kim, D. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of chemical information and modeling, 61(3), 1251–1263. [Link][17][22][23]
- Oxford Diffraction. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.
- Shi, H. (1995). Structure-refinement program for disordered carbons. Carbon, 33(7), 959-965.
- Endo, T. (n.d.). Cremer-Pople parameter calculator. RIKEN.
- Gajdos, L. (2022).
- Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]
- Wang, W.-X., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]
- ETH Zurich. (n.d.). Guide for crystallization. ETH Zurich.
- Defense Technical Information Center. (1962). LOW TEMPERATURE X-RAY DIFFRACTION TECHNIQUES. DTIC. [Link]
- JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments. [Link]
- Kuttel, M. M., et al. (2006). Techniques for visualization of carbohydrate molecules. Journal of Molecular Graphics and Modelling, 25(3), 387-397.
- Payne, C. M. (2013). VMD-L Mailing List. University of Illinois.
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Application Notes & Protocols: The Strategic Use of (1-(3-Bromophenyl)cyclobutyl)methanamine in Modern Medicinal Chemistry
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of the novel building block, (1-(3-Bromophenyl)cyclobutyl)methanamine. We will explore its strategic importance, synthesis, and utility as a key intermediate in the development of potent and selective monoamine reuptake inhibitors, a class of therapeutics vital for treating neuropsychiatric and pain disorders. The guide includes field-proven insights, step-by-step protocols, and structure-activity relationship (SAR) analysis to empower research teams to effectively leverage this compound in their drug discovery programs.
Introduction: The Value Proposition of a Unique Scaffold
In the landscape of medicinal chemistry, the discovery of novel therapeutic agents is often driven by the innovative use of unique chemical scaffolds. This compound (Figure 1) represents a confluence of strategically selected structural motifs designed to confer advantageous properties upon a final drug candidate. Its utility is most prominently demonstrated in the synthesis of monoamine reuptake inhibitors, particularly those targeting the norepinephrine transporter (NET).[1][2][3]
The core value of this building block can be deconstructed into three key components:
-
The Cyclobutane Ring: This strained four-membered carbocycle is increasingly utilized in drug design to introduce conformational rigidity and a unique three-dimensional exit vector from the core scaffold.[4] Unlike more flexible linkers, the cyclobutane ring can orient substituents in a precise manner, potentially enhancing binding affinity to a protein target. Furthermore, its compact and saturated nature can improve metabolic stability and other pharmacokinetic properties.[4]
-
The Phenylmethanamine Moiety: This classic pharmacophore is a cornerstone of many central nervous system (CNS) active agents. The primary amine serves as a key interaction point, often forming a salt bridge with an acidic residue (e.g., Aspartate) in the binding site of monoamine transporters.[5]
-
The 3-Bromophenyl Group: The bromine atom at the meta-position is a versatile functional handle. It can serve as a point for further chemical elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore additional binding pockets. Alternatively, it can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing ligand-protein binding affinity. Its lipophilic nature also contributes to the overall physicochemical profile of the molecule.
This guide will detail the synthesis of this key intermediate and its subsequent application in constructing advanced therapeutic candidates.
Physicochemical Profile
A summary of the key physicochemical properties for this compound is provided below. These parameters are critical for assessing its potential as a fragment or intermediate in drug design programs.
| Property | Value | Source |
| CAS Number | 915690-61-8 | [6] |
| Molecular Formula | C₁₁H₁₄BrN | [7][8] |
| Molecular Weight | 240.14 g/mol | [6][7] |
| Monoisotopic Mass | 239.031 g/mol | [8] |
| Predicted XlogP | 2.8 | [8] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [9] |
| Hydrogen Bond Acceptors | 1 (from -N) | [9] |
| Appearance | Solid | [7] |
Synthesis Protocol: Accessing the Key Intermediate
The synthesis of this compound can be achieved through a robust two-step sequence starting from commercially available (3-bromophenyl)acetonitrile. This protocol is adapted from established methodologies for similar substituted cyclobutane structures.[10]
Workflow for Synthesis
Caption: General two-step synthesis of the title compound.
Protocol 3.1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
-
Principle: This step involves the alkylation of the acidic alpha-carbon of the acetonitrile derivative with 1,3-dibromopropane. The strong base, sodium hydride, deprotonates the starting material, which then acts as a nucleophile in a tandem alkylation to form the cyclobutane ring.
-
Materials & Reagents:
-
(3-Bromophenyl)acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,3-Dibromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add sodium hydride (2.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
-
Dissolve (3-Bromophenyl)acetonitrile (1.0 equivalent) in a mixture of anhydrous THF and DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Add 1,3-dibromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-60 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired nitrile intermediate.
-
Protocol 3.2: Reduction to this compound
-
Principle: The carbonitrile intermediate is reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Materials & Reagents:
-
1-(3-Bromophenyl)cyclobutane-1-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
15% aqueous sodium hydroxide (NaOH)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous ether and cool to 0 °C.
-
Carefully add LiAlH₄ (1.5 equivalents) portion-wise to the cold ether.
-
Dissolve the nitrile intermediate (1.0 equivalent) in anhydrous ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath, and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and perform a Fieser workup by sequentially and slowly adding: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with additional ether.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified further by distillation or chromatography if necessary.
-
Application in Medicinal Chemistry: A Norepinephrine Reuptake Inhibitor (NRI) Program
The title compound is an exemplary building block for synthesizing potent and selective norepinephrine reuptake inhibitors (NRIs).[1][2] NRIs function by blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[3] This mechanism is therapeutically beneficial for treating conditions like major depressive disorder (MDD) and neuropathic pain.[5][11]
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides a robust platform for developing NRIs.[2][5] The primary amine is crucial for binding to the transporter. Derivatization of this amine allows for the exploration of SAR and the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. For instance, N-alkylation can modulate lipophilicity and basicity, impacting both target engagement and brain penetration.
Caption: Key modification points for SAR exploration.
Protocol 4.1: Synthesis of a Representative NRI Target Molecule
This protocol describes the synthesis of a hypothetical but representative NRI, N-methyl-1-(1-(3-bromophenyl)cyclobutyl)methanamine, via reductive amination.
-
Principle: Reductive amination is a classic method to form secondary amines. Here, the primary amine of our building block reacts with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the desired N-methylated product.
-
Materials & Reagents:
-
This compound
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask.
-
Add formaldehyde solution (1.5 equivalents) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature overnight.
-
Monitor for completion by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final N-methylated NRI compound. The product can then be converted to a suitable salt (e.g., hydrochloride) for further studies.[12][13]
-
Conclusion and Future Outlook
This compound is a high-value, strategically designed building block for medicinal chemistry. Its unique combination of a conformationally constrained cyclobutane ring, a key primary amine, and a versatile bromophenyl moiety makes it an ideal starting point for the synthesis of novel monoamine reuptake inhibitors and other CNS-active agents. The protocols and insights provided herein offer a practical framework for researchers to incorporate this powerful intermediate into their drug discovery pipelines, accelerating the development of next-generation therapeutics for complex neurological and psychiatric disorders.
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- Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain | Request PDF.
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Application Notes and Protocols: Experimental Design for In Vitro Assays Using Phenylcycloalkylmethylamines
Introduction: Unveiling the Multifaceted Pharmacology of Phenylcycloalkylmethylamines
Phenylcycloalkylmethylamines represent a diverse class of psychoactive compounds with significant therapeutic and research interest. Their pharmacological complexity stems from their interactions with multiple molecular targets within the central nervous system (CNS). Primarily, these compounds are known to engage with N-methyl-D-aspartate (NMDA) receptors, sigma (σ) receptors, and monoamine transporters, particularly the dopamine transporter (DAT).[1][2][3] This polypharmacology necessitates a well-structured in vitro experimental design to accurately characterize the affinity, potency, and functional effects of novel analogues.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro assays for the pharmacological profiling of phenylcycloalkylmethylamines. By integrating principles of Quality by Design (QbD), we aim to foster the development of self-validating experimental systems that yield reproducible and translatable data.[4][5][6]
Strategic Assay Cascade for Comprehensive Profiling
A hierarchical approach to in vitro testing is recommended to efficiently characterize phenylcycloalkylmethylamines. This strategy progresses from initial broad screening to more detailed mechanistic studies, allowing for informed decision-making at each stage of the drug discovery process.[7]
Caption: Workflow for a [³H]-Dopamine uptake inhibition assay.
Phase 3: Assessing Safety and Specificity
A critical aspect of drug development is to ensure that the compound is not cytotoxic and exhibits a favorable selectivity profile.
Cell Viability and Cytotoxicity Assays
It is essential to determine if the observed effects in functional assays are due to specific pharmacological actions or simply a consequence of cytotoxicity. A variety of assays can be employed to assess cell health.
Commonly Used Assays:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
ATP-based Assays: The amount of ATP is directly proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate neuronal or other relevant cell types in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the phenylcycloalkylmethylamine test compound for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the CC₅₀ (the concentration that reduces cell viability by 50%).
| Assay | Principle | Readout |
| MTT | Mitochondrial reductase activity | Colorimetric |
| LDH | Membrane integrity | Colorimetric |
| ATP-based | ATP levels in viable cells | Luminescence |
Off-Target Screening
To ensure the specificity of a lead compound, it is advisable to screen it against a panel of other common CNS targets, such as other GPCRs, ion channels, and transporters. This can be outsourced to specialized contract research organizations (CROs).
Quality by Design (QbD) in Assay Development
Applying QbD principles to in vitro assay development ensures robustness and reproducibility. [4][5][6]This involves:
-
Defining Assay Objectives: Clearly state the purpose of the assay (e.g., to determine Ki at the NMDA receptor).
-
Identifying Critical Quality Attributes (CQAs): These are the measurable characteristics of the assay that define its quality (e.g., signal-to-background ratio, Z'-factor, reproducibility).
-
Risk Assessment: Identify potential sources of variability in the assay (e.g., cell passage number, reagent stability, incubation times).
-
Design of Experiments (DoE): Systematically vary experimental parameters to understand their impact on the CQAs and to define a robust "design space" for the assay.
-
Control Strategy: Implement controls (e.g., reference compounds, positive and negative controls) to monitor assay performance over time.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High non-specific binding in radioligand assays | Insufficient washing, radioligand sticking to filters/plates | Pre-soak filters, include a detergent in the wash buffer, optimize washing steps. |
| Low signal-to-background ratio in functional assays | Low receptor expression, suboptimal dye loading, incorrect buffer composition | Optimize cell density, dye concentration, and incubation time. Ensure buffer contains appropriate ions. |
| High well-to-well variability | Inconsistent cell plating, pipetting errors, edge effects in plates | Use calibrated pipettes, automate liquid handling where possible, avoid using the outer wells of the plate. |
| Inconsistent results between experiments | Variation in cell passage number, reagent lot-to-lot variability, temperature fluctuations | Use cells within a defined passage number range, validate new reagent lots, ensure consistent incubation temperatures. |
Conclusion
The systematic in vitro characterization of phenylcycloalkylmethylamines is a multifaceted process that requires a well-thought-out experimental design. By employing a tiered assay cascade, from initial binding studies to functional and safety profiling, researchers can build a comprehensive pharmacological profile of these complex molecules. Integrating the principles of Quality by Design will further enhance the robustness and reliability of the data generated, ultimately facilitating the identification of promising lead candidates for further development.
References
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- Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. (2013).
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- Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Semantic Scholar. [Link]
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Application Notes & Protocols: The (1-(3-Bromophenyl)cyclobutyl)methanamine Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical scaffolds that provide access to unexplored chemical space and improved pharmacological properties is a cornerstone of modern drug discovery. The (1-(3-Bromophenyl)cyclobutyl)methanamine core represents a versatile and increasingly valuable scaffold. Its unique three-dimensional structure, conferred by the strained cyclobutane ring, offers a distinct advantage over traditional flat, aromatic systems by enabling precise spatial orientation of key pharmacophoric elements.[1][2] This guide provides an in-depth analysis of this scaffold, focusing on its strategic application in the development of norepinephrine transporter (NET) inhibitors—a critical target for neurological and psychiatric disorders.[3][4] We present detailed protocols for the synthesis of the core scaffold, strategies for analog generation, and robust in vitro methodologies for pharmacological characterization.
Introduction: Rationale for the Scaffold
The design of new chemical entities (NCEs) often hinges on the selection of a central scaffold that balances structural rigidity with opportunities for synthetic diversification. The this compound scaffold offers compelling features for medicinal chemists.
-
Three-Dimensionality and Conformational Restriction: The puckered nature of the cyclobutane ring provides a rigid, non-planar framework.[1][5] This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1][6] Unlike flexible aliphatic chains, the cyclobutane unit orients the phenyl and aminomethyl substituents in well-defined vectors, which is crucial for exploring specific pockets within a protein's binding site.[7]
-
Metabolic Stability: The cyclobutane motif is often more resistant to metabolic degradation compared to more common aliphatic or benzylic structures, which can improve the pharmacokinetic profile of a drug candidate.[1][2]
-
Synthetic Tractability: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is readily functionalized via a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR). Similarly, the primary amine provides a straightforward point for amide coupling, reductive amination, and other derivatizations.
This scaffold has shown particular promise in the development of inhibitors for monoamine transporters, especially the norepinephrine transporter (NET).[4] NET is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[8] Inhibition of NET increases synaptic norepinephrine levels and is a validated therapeutic strategy for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[3][4]
Application Note I: Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the formation of the key cyclobutane ring followed by the reduction of a nitrile to the primary amine.
Workflow for Scaffold Synthesis
Below is a generalized workflow for the synthesis, starting from commercially available 3-bromophenylacetonitrile.
Caption: Synthetic workflow for the core scaffold.
Detailed Synthesis Protocol: this compound
This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions and safety assessments. Handle all reagents and solvents with appropriate care.
Materials:
-
3-Bromophenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,3-Dibromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH4)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard glassware for inert atmosphere chemistry
Part A: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
-
Setup: Under an argon or nitrogen atmosphere, add sodium hydride (2.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Substrate Addition: Dissolve 3-bromophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C. Allow the mixture to stir for 30 minutes.
-
Scientist's Insight: The initial deprotonation of the benzylic proton is crucial. Using a strong, non-nucleophilic base like NaH is effective. The reaction is exothermic; maintaining a low temperature prevents side reactions.
-
-
Alkylation: Add 1,3-dibromopropane (1.5 equivalents) dropwise to the reaction mixture.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the cyclobutane carbonitrile intermediate.
Part B: Reduction to this compound
-
Setup: Under an argon atmosphere, prepare a suspension of LiAlH4 (2.0 equivalents) in anhydrous diethyl ether in a flame-dried flask at 0 °C.
-
Nitrile Addition: Dissolve the purified 1-(3-bromophenyl)cyclobutane-1-carbonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension.
-
Scientist's Insight: LiAlH4 is a powerful reducing agent necessary for converting the nitrile to a primary amine. The reaction is highly exothermic and generates hydrogen gas, requiring a controlled addition and an inert atmosphere.
-
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Workup (Fieser method): Carefully quench the reaction at 0 °C by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH4 in grams. A granular precipitate should form.
-
Isolation: Filter the resulting solid and wash it thoroughly with diethyl ether. Concentrate the filtrate in vacuo to yield the crude amine. The product can be further purified via distillation or conversion to its hydrochloride salt.[9]
Application Note II: Targeting the Norepinephrine Transporter (NET)
The this compound scaffold is an excellent starting point for developing NET inhibitors. The general pharmacophore for many NET inhibitors consists of an aromatic ring and a secondary or primary amine, separated by a carbon linker. This scaffold fits that model perfectly.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the scaffold can be used to optimize potency and selectivity for NET over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).
| Modification Point | Strategy | Rationale & Expected Outcome |
| Phenyl Ring (meta-Bromo Position) | Suzuki or Stille coupling to introduce various aryl or heteroaryl groups. | Explore additional hydrophobic or polar interactions in the binding pocket. Can modulate electronic properties and selectivity.[10] |
| Primary Amine | N-methylation, N-ethylation, or conversion to small cyclic amines (e.g., azetidine). | Fine-tune the basicity (pKa) and steric bulk. Secondary amines are often preferred for NET affinity.[11] |
| Cyclobutane Ring | Introduction of substituents on the ring (if synthetically feasible). | Further restrict conformation and probe for additional steric interactions. |
| Phenyl Ring Substitution | Replace bromine with other halogens (Cl, F) or electron-withdrawing/donating groups. | Alter the electronic nature of the aromatic ring, which can influence cation-π interactions with the transporter.[10][12] |
Protocol: In Vitro Norepinephrine Uptake Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC50) of test compounds on NET activity in a cell-based model.[13][14] This method is a safer and higher-throughput alternative to traditional radiolabeled assays.[13][15]
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar) containing a fluorescent substrate and masking dye.[13][14]
-
Desipramine (as a positive control NET inhibitor)
-
Test compounds (dissolved in DMSO, then diluted in assay buffer)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with bottom-read capability
Experimental Workflow
Caption: Workflow for the fluorescence-based NET uptake assay.
Step-by-Step Procedure:
-
Cell Plating: Seed the hNET-expressing HEK293 cells into poly-D-lysine coated microplates at a density that will yield 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of your test compounds and the positive control (Desipramine) in assay buffer. The final DMSO concentration in the well should be ≤0.5% to avoid cellular toxicity.
-
Assay Initiation:
-
Gently remove the culture medium from the cells.
-
Wash the cell monolayer once with pre-warmed assay buffer.
-
Add the diluted test compounds, control inhibitor, and vehicle control to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
-
Uptake Measurement:
-
Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol.[13]
-
Add the substrate solution to all wells to initiate the uptake reaction.
-
Immediately place the plate into a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition: Measure the fluorescence intensity kinetically (e.g., one reading every 1-2 minutes for 30-60 minutes) using the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis:
-
For each well, determine the rate of uptake (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data: Set the average rate of the vehicle control as 100% activity and the average rate of the maximum concentration of Desipramine as 0% activity.
-
Plot the percent inhibition versus the log concentration of your test compounds.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion and Future Directions
The this compound scaffold is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of three-dimensional structure, metabolic stability, and synthetic versatility.[1][2] Its successful application in the development of NET inhibitors highlights its potential for targeting complex proteins where precise spatial arrangement of pharmacophores is key. Future work could involve expanding the derivatization of this core to build libraries for screening against other CNS targets, such as GPCRs or ion channels, where the rigid, non-planar presentation of substituents may unlock novel pharmacological activities.
References
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- Schlessinger, A., Geier, E. G., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS. [Link]
- Zhou, J. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future. [Link]
- Schlessinger, A., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Semantic Scholar. [Link]
- Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]
- Perry, C. K., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Request PDF. Cyclobutane-containing scaffolds in bioactive small molecules. [Link]
- BioIVT. NET Transporter Assay. [Link]
- de Witte, W. A., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. [Link]
- Semantic Scholar. Serotonin, dopamine and norepinephrine transporters in the central nervous system and their inhibitors. [Link]
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
- Molecular Devices. (2018). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
- PubChemLite. [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN). [Link]
- PrepChem.com. Synthesis of (1-(3-Chlorophenyl)cyclobutyl)methylamine. [Link]
- PubChemLite. (3-bromophenyl)(cyclobutyl)methanamine (C11H14BrN). [Link]
- PubChem. [1-(3-Bromophenyl)sulfanylcyclobutyl]methanamine. [Link]
- Walline, C. C., et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Substituted Cyclobutylmethanamines
Welcome to the technical support center for the synthesis of 1-substituted cyclobutylmethanamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The inherent ring strain and unique stereochemistry of the cyclobutane moiety present distinct challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental work, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 1-substituted cyclobutylmethanamines?
The synthesis of 1-substituted cyclobutylmethanamines is primarily complicated by three factors:
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Ring Strain: The cyclobutane ring possesses significant angle and torsional strain, making its formation thermodynamically less favorable than five- or six-membered rings.[1] This strain can also influence the reactivity of the ring and its substituents, sometimes leading to unexpected rearrangements or ring-opening side reactions.
-
Stereocontrol: Introducing a substituent at the 1-position of the cyclobutane ring creates a stereocenter. Achieving high diastereoselectivity and enantioselectivity during the synthesis can be challenging. Many synthetic methods for cyclobutanes can result in mixtures of stereoisomers, requiring careful reaction optimization or chiral resolution steps.[2]
-
Functional Group Introduction: Attaching the aminomethyl group to a quaternary carbon center on the cyclobutane ring requires robust and specific chemical transformations. Common methods like reductive amination or Curtius rearrangement each have their own set of potential pitfalls, including side reactions and purification difficulties.
Q2: How does the ring strain of the cyclobutane ring affect synthetic strategies?
The inherent ring strain of approximately 26 kcal/mol in cyclobutane significantly influences both its synthesis and reactivity.[1] During synthesis, the formation of the four-membered ring can be challenging, often requiring specific methodologies like [2+2] photocycloadditions or the use of strained bicyclic precursors.[3][4] In subsequent reactions, this strain can be a driving force for ring-expansion or ring-opening reactions, particularly when carbocationic intermediates are formed adjacent to the ring.[5] Therefore, reaction conditions must be carefully chosen to avoid unintended rearrangements.
Q3: What are the most common starting materials for the synthesis of 1-substituted cyclobutylmethanamines?
Common and effective starting points for the synthesis of these target molecules include:
-
1,1-Cyclobutanedicarboxylic acids or their esters: These are versatile precursors that can be synthesized from the reaction of diethyl malonate with 1,3-dibromopropane.[6] The dicarboxylic acid can then be selectively mono-decarboxylated and the remaining carboxylic acid functional group can be converted to the aminomethyl group.
-
Cyclobutanone: This commercially available starting material can be functionalized at the 1-position through various methods, including Grignard reactions or the formation of cyclobutane-1,1-dicarbonitrile.
-
Substituted Alkenes: For syntheses involving [2+2] cycloadditions, appropriately substituted alkenes are used to construct the cyclobutane ring with the desired substitution pattern.[3]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of 1-substituted cyclobutylmethanamines, offering potential causes and solutions.
Problem 1: Low yield during the reductive amination of a 1-substituted cyclobutanecarboxaldehyde.
Question: I am attempting to synthesize a 1-substituted cyclobutylmethanamine via reductive amination of the corresponding aldehyde with ammonia, but the yield is consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the reductive amination of 1-substituted cyclobutanecarboxaldehydes can stem from several factors related to the sterically hindered nature of the aldehyde and the stability of the intermediate imine.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The substituent at the 1-position can sterically hinder the approach of the amine to the carbonyl carbon, slowing down the formation of the imine intermediate. | Use a less sterically demanding amine source if possible. For primary amines, using ammonia in a suitable solvent is common. Ensure adequate reaction time for imine formation before adding the reducing agent. |
| Inefficient Imine Formation | The equilibrium for imine formation may not be favorable under the reaction conditions. | The addition of a catalytic amount of a weak acid, such as acetic acid, can catalyze imine formation.[7] Running the reaction in a solvent that allows for the azeotropic removal of water can also drive the equilibrium towards the imine. |
| Aldehyde Reduction | The reducing agent may be reducing the starting aldehyde to the corresponding alcohol before it has a chance to form the imine. | Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[7][8] |
| Over-alkylation | If a primary amine is used as the nitrogen source, the product, a secondary amine, can react further with the starting aldehyde to form a tertiary amine byproduct. | Use a large excess of the primary amine to favor the formation of the desired secondary amine. Alternatively, use a protected form of ammonia, such as a benzylamine that can be deprotected later. |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the 1-substituted cyclobutanecarboxaldehyde (1.0 eq) and the amine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of the Reductive Amination Pathway
Caption: Reductive amination workflow.
Problem 2: Unwanted rearrangement or side products during the Curtius rearrangement of a 1-substituted cyclobutanecarboxylic acid.
Question: I am using a Curtius rearrangement to convert my 1-substituted cyclobutanecarboxylic acid to the corresponding amine, but I am observing significant byproducts. What could be going wrong?
Answer:
The Curtius rearrangement is a powerful method for converting carboxylic acids to amines with retention of stereochemistry.[9][10][11] However, the high-energy intermediates involved can sometimes lead to side reactions, especially with strained ring systems like cyclobutanes.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | High temperatures during the thermal decomposition of the acyl azide can promote side reactions, including potential ring rearrangements. | Use milder conditions for the rearrangement. Photochemical Curtius rearrangement at lower temperatures can be an alternative. The use of diphenylphosphoryl azide (DPPA) often allows for a one-pot procedure at lower temperatures.[10] |
| Reactive Isocyanate Intermediate | The isocyanate intermediate is highly reactive and can be trapped by various nucleophiles present in the reaction mixture, leading to urea or carbamate byproducts if water or alcohols are present. | Ensure anhydrous conditions during the formation and rearrangement of the acyl azide. After the rearrangement is complete, carefully add the desired nucleophile (e.g., water for the amine, or an alcohol for a carbamate protecting group). |
| Instability of the Acyl Azide | Acyl azides can be explosive, especially when isolated. Impurities in the starting carboxylic acid or the acyl chloride intermediate can lead to decomposition. | Whenever possible, generate and use the acyl azide in situ. A common method is the reaction of the corresponding acyl chloride with sodium azide, or the use of DPPA directly with the carboxylic acid.[9][10] |
Experimental Protocol: One-Pot Curtius Rearrangement using DPPA
-
To a solution of the 1-substituted cyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent like toluene or THF, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases. Monitor the formation of the isocyanate by IR spectroscopy (strong absorption around 2250-2275 cm⁻¹).
-
Cool the reaction mixture to room temperature.
-
For the formation of the amine, carefully add an aqueous acid solution (e.g., HCl) and heat to hydrolyze the isocyanate.
-
For the formation of a carbamate, add the desired alcohol (e.g., tert-butanol for a Boc-protected amine) and continue stirring until the reaction is complete.
-
Work up the reaction mixture appropriately based on the final product (acid/base extraction for the amine, or standard extractive workup for the carbamate).
-
Purify the product by crystallization or column chromatography.
Visualization of the Curtius Rearrangement Pathway
Caption: Curtius rearrangement pathways.
Problem 3: Difficulty in achieving desired stereoselectivity.
Question: My synthesis of a 1-substituted cyclobutylmethanamine is producing a mixture of diastereomers that are difficult to separate. How can I improve the stereoselectivity?
Answer:
Achieving high stereoselectivity in the synthesis of 1-substituted cyclobutylmethanamines often requires careful selection of the synthetic route and reaction conditions.
Strategies for Improving Stereoselectivity:
-
Substrate-Controlled Diastereoselection: If a chiral center is already present in the starting material, it can direct the stereochemical outcome of subsequent reactions. The choice of reagents and reaction conditions can influence the extent of this control.
-
Reagent-Controlled Diastereoselection: The use of chiral reagents or catalysts can induce stereoselectivity. For example, in a reduction step, a chiral reducing agent can selectively produce one stereoisomer.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemistry of a reaction. The auxiliary is then removed in a later step.
-
Enantioselective Catalysis: For certain reactions, such as the formation of the cyclobutane ring, enantioselective catalysts can be employed to produce an enantioenriched product.[12]
-
Separation of Diastereomers: If a mixture of diastereomers is unavoidable, it may be possible to separate them by chromatography. In some cases, converting the diastereomeric mixture to a derivative can improve the separation.
-
Stereospecific Reactions: Employing reactions that are inherently stereospecific, such as the Curtius rearrangement which proceeds with retention of configuration, can be advantageous if a stereochemically pure precursor is available.[9][10]
References
- Scale-up synthesis and synthetic transformations.
- Cyclobutane synthesis. Organic Chemistry Portal. [Link]
- Curtius Rearrangement. Chemistry Steps. [Link]
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b.
- 6 key challenges when scaling up sustainable chemical processes. Uk-cpi.com. [Link]
- Curtius rearrangement. Wikipedia. [Link]
- Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
- Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. [Link]
- Reductive Amin
- Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. PubMed Central. [Link]
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Amine synthesis by reductive amination (reductive alkyl
- Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
- 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses. [Link]
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.
- 29 Cyclobutane Synthesis. Scribd. [Link]
- 1.6: Addition of Organometallics - Grignard. Chemistry LibreTexts. [Link]
- Reductive amination of aryl substituted ketones and aldehydes to primary amines.
- Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Drug Substances: Scale-Up Challenges. Contract Pharma. [Link]
- One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions.
- Overcoming challenges of lincomycin deriv
- 1-hydroxy cyclohexyl phenyl methanone synthesis process.
- Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
Sources
- 1. scribd.com [scribd.com]
- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclobutane Synthesis via [2+2] Cycloaddition
Welcome to the technical support center for cyclobutane synthesis. The construction of the cyclobutane ring via [2+2] cycloaddition is a cornerstone of modern organic synthesis, providing access to key structural motifs in natural products and pharmaceuticals.[1][2] However, these reactions, whether initiated by light or heat, are often plagued by challenges ranging from low yields to poor selectivity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. It provides field-proven insights and detailed protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My [2+2] photocycloaddition yield is consistently low. What are the primary causes and how can I fix them?
Low yields in photochemical [2+2] cycloadditions are a frequent but often solvable problem. The issue typically stems from one of several factors related to the reaction's core mechanism, which involves the photoexcitation of one alkene component.[3][4]
Causality & Explanation: Most photochemical [2+2] reactions involving α,β-unsaturated ketones proceed through the excitation of the molecule to its triplet state.[3][5] This excited state then reacts with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring.[5] Any interference with the formation or lifetime of this triplet state, or competing side reactions, will diminish the yield.
Troubleshooting Steps:
-
Oxygen Quenching: Molecular oxygen is a notorious quencher of triplet excited states. Its presence can dramatically reduce the efficiency of the cycloaddition.
-
Solution: Thoroughly degas your solvent and reaction mixture before and during irradiation. This is typically done by bubbling an inert gas (Nitrogen or Argon) through the solution for at least 30 minutes prior to turning on the lamp.[6]
-
-
Incorrect Wavelength or Insufficient Light Intensity: The alkene must absorb light to become excited. If the lamp's wavelength does not overlap with the substrate's absorption spectrum, the reaction will not initiate. Similarly, if the light source is too weak or too far from the vessel, the photon flux may be insufficient.
-
Solution: Use a lamp with a wavelength appropriate for your substrate. For many enones, a medium-pressure mercury lamp is effective.[3] Ensure your reaction vessel is made of a material transparent to the required wavelength (e.g., quartz for UV light below ~350 nm). If direct excitation is inefficient, consider a photosensitizer.
-
-
Use of a Photosensitizer: For substrates that do not efficiently form a triplet state upon direct irradiation (i.e., have a low intersystem crossing quantum yield), a triplet sensitizer is essential.
-
Reaction Concentration: Photocycloadditions are bimolecular reactions. If the concentration is too low, the excited-state molecule is more likely to decay back to the ground state before it can encounter a reaction partner.
-
Solution: While very high concentrations can lead to oligomerization or side products, extremely dilute conditions should be avoided.[6] Experiment with a range of concentrations to find the optimal balance.
-
-
Competing Side Reactions: The excited state can undergo reactions other than the desired cycloaddition, such as cis-trans isomerization of the alkene, which consumes the excited state without forming the product.[6]
-
Solution: Monitor the reaction by TLC or GC-MS to track the consumption of starting material and the formation of both the desired product and any byproducts. This can help you determine if the reaction is stalling or simply forming other species.
-
Q2: I'm observing poor regioselectivity and diastereoselectivity. What strategies can I employ to improve the stereochemical outcome?
The stereochemical outcome of a [2+2] cycloaddition is often dictated by the stability of the intermediate diradical (in a stepwise mechanism) and steric interactions in the transition state.[6]
Causality & Explanation: In stepwise photochemical reactions, the initial bond is formed to generate the most stable 1,4-diradical intermediate. Subsequent ring closure can lead to multiple diastereomers. The regiochemistry ("head-to-head" vs. "head-to-tail") is also determined by this initial bond formation.
Optimization Strategies:
-
Solvent Effects: Solvent polarity can have a profound impact on selectivity, particularly in reactions that proceed through polar or zwitterionic intermediates.[8][9] A change in solvent can alter the stability of different transition states, sometimes even reversing the observed selectivity.[6]
-
Action: Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., acetonitrile, methanol). See the table below for guidance.
-
-
Temperature Control: While many photocycloadditions are run at room temperature, lowering the temperature can enhance selectivity. Lower thermal energy can increase the energy difference between competing transition states, favoring the pathway with the lower activation barrier.
-
Action: Attempt the reaction at 0 °C or lower. Ensure your solvent remains liquid at the chosen temperature.
-
-
Use of Chiral Auxiliaries or Catalysts: For enantioselective synthesis, the most effective strategy is the use of chiral catalysts or attaching a chiral auxiliary to one of the substrates.
Q3: My thermal [2+2] cycloaddition is failing. What are the key theoretical and practical considerations?
Thermal [2+2] cycloadditions are fundamentally more challenging than their photochemical counterparts. According to the Woodward-Hoffmann rules, a concerted, suprafacial-suprafacial [2+2] cycloaddition is thermally "forbidden" due to unfavorable orbital symmetry.[11][12]
Causality & Explanation: For a thermal reaction to succeed, it must typically bypass the concerted pathway and proceed through a stepwise mechanism, involving either a diradical or a zwitterionic intermediate.[13][14] This requires either highly activated substrates or conditions that favor the formation of these intermediates.
Key Considerations:
-
Substrate Activation: The reaction is most feasible with electronically mismatched alkenes (one electron-rich, one electron-poor) which can form a zwitterionic intermediate, or with highly strained systems. Ketenes are a classic example of a substrate class that readily undergoes thermal [2+2] cycloadditions due to their unique electronic structure.[4][10]
-
Solution: Employ activated substrates such as ketenes, keteniminium salts[15], or allenes. Alternatively, use a highly electron-rich alkene (e.g., an enol ether) with a highly electron-deficient alkene (e.g., tetracyanoethylene).
-
-
High Temperature or Pressure: To overcome the high activation energy of the forbidden pathway or to drive the formation of a stepwise intermediate, forcing conditions may be necessary.
-
Catalysis: Transition metal catalysis can enable thermally forbidden reactions to occur under milder conditions by providing an alternative mechanistic pathway.
Troubleshooting Guide: At-a-Glance
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield (Photochemical) | 1. Oxygen quenching the triplet state.[6]2. Incorrect wavelength or low light intensity.[6]3. Inefficient intersystem crossing.4. Reaction too dilute.[6] | 1. Degas solvent and reaction mixture with N₂ or Ar.2. Use a quartz vessel; verify lamp output and spectrum.3. Add a triplet sensitizer (e.g., benzophenone, acetone).[5]4. Increase substrate concentration. |
| Low or No Yield (Thermal) | 1. Reaction is symmetry-forbidden.[11]2. Insufficient substrate activation.3. Temperature too low or too high.[16] | 1. Use substrates known to undergo stepwise cycloadditions (e.g., ketenes).[10]2. Use electronically mismatched alkenes.3. Screen a range of temperatures; consider high-pressure conditions.[17] |
| Mixture of Regio/Diastereoisomers | 1. Low energy difference between competing transition states.2. Solvent not optimal for selectivity.[6][8] | 1. Lower the reaction temperature.2. Screen a range of solvents with varying polarity.3. Employ a chiral catalyst or auxiliary for enantiocontrol.[10] |
| Starting Material Decomposition | 1. Reaction temperature too high.2. Substrate is unstable to photochemical conditions (e.g., photodegradation). | 1. Lower the reaction temperature.2. Use a filter to remove high-energy wavelengths; reduce irradiation time; use a sensitizer that absorbs at a longer wavelength. |
| Reaction Stalls | 1. Catalyst deactivation (if applicable).[16]2. Photostationary state reached.3. Product absorbs light and undergoes retro-cycloaddition. | 1. Use fresh, pure catalyst; ensure inert atmosphere.2. Monitor reaction progress and stop at max conversion.3. Choose a wavelength that only the starting material absorbs, if possible. |
Visualizing the Process
Mechanism & Troubleshooting Workflow
To better understand the process, the following diagrams illustrate the photochemical mechanism and a logical workflow for troubleshooting low yields.
Caption: Mechanism of a sensitized photochemical [2+2] cycloaddition.
Caption: A decision tree for troubleshooting low yields.
Solvent Selection Guide
The choice of solvent can dramatically influence reaction rate and selectivity.[8][20]
| Solvent | Relative Polarity | Potential Effect on [2+2] Cycloaddition |
| Hexane / Cyclohexane | Low | Favors non-polar, concerted, or radical pathways. Good for many direct irradiation reactions.[3] |
| Toluene / Benzene | Low-Medium | Can participate in exciplex formation. Often a good general-purpose solvent. |
| Dichloromethane (DCM) | Medium | Good solvent for a wide range of substrates. Can improve yield and diastereoselectivity.[21] |
| Acetone | Medium-High | Can act as both a solvent and a triplet photosensitizer.[5] |
| Acetonitrile (MeCN) | High | Can stabilize polar/zwitterionic intermediates in stepwise thermal or photochemical reactions.[6] |
| Hexafluoroisopropanol (HFIP) | High | Strong hydrogen-bond donor; can promote reactions but may also impede others.[21] |
Detailed Experimental Protocols
Protocol 1: Sensitized Photochemical [2+2] Cycloaddition of Cyclohexenone and Ethylene
This protocol describes a classic sensitized cycloaddition to form a bicyclic system.
Materials:
-
Cyclohexenone
-
Ethylene gas
-
Benzophenone (photosensitizer)
-
Benzene (solvent, anhydrous)
-
Quartz immersion well photoreactor with a medium-pressure mercury lamp
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the photoreactor according to the manufacturer's instructions. Ensure the quartz immersion well is clean and dry.
-
Reaction Mixture: In the reaction vessel, dissolve cyclohexenone (1.0 eq) and benzophenone (0.1 eq) in anhydrous benzene. The concentration should be approximately 0.1-0.5 M.
-
Degassing: Seal the vessel and bubble argon or nitrogen gas through the solution for 30-45 minutes to remove dissolved oxygen.
-
Irradiation: Turn on the cooling water for the lamp. Begin bubbling ethylene gas through the solution at a slow, steady rate. Immerse the lamp in the well and turn it on.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by GC-MS or TLC. The disappearance of cyclohexenone indicates reaction progression. Typical reaction times can range from 4 to 24 hours.
-
Workup: Once the reaction is complete (or has reached a plateau), turn off the lamp and stop the ethylene flow. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired bicyclo[4.2.0]octan-2-one product.
Protocol 2: Thermal [2+2] Cycloaddition of a Ketene and an Imine (Staudinger Synthesis)
This protocol outlines the formation of a β-lactam ring, a core component of penicillin and other antibiotics, via a thermal cycloaddition.[9]
Materials:
-
An appropriate acid chloride (e.g., chloroacetyl chloride)
-
An imine (pre-formed from an aldehyde and an amine)
-
Triethylamine (Et₃N, non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous solvent)
Procedure:
-
Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the imine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate syringe, prepare a solution of the acid chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slow Addition: Add the acid chloride/triethylamine solution dropwise to the stirred imine solution over 30-60 minutes. The acid chloride reacts with triethylamine in situ to form the highly reactive ketene, which is immediately trapped by the imine.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the imine.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by recrystallization or flash column chromatography to yield the pure β-lactam.
References
- Wikipedia. Woodward–Hoffmann rules.
- The Journal of Physical Chemistry B. Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine.
- National Institutes of Health (PMC). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives.
- The Journal of Organic Chemistry. Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes.
- Chemical Reviews. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- ResearchGate. The effects of reaction temperature, pressure and time on conversion and selectivity of cycloaddition reaction.
- MD Anderson Cancer Center. Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
- University of Oxford. Pericyclic Reactions - The Woodward-Hoffmann Rules & their Application.
- National Institutes of Health (PMC). Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene: DFT and DLPNO-UCCSD(T) Explorations.
- National Institutes of Health (PMC). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
- Journal of the American Chemical Society. Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates.
- University of Oxford. Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 3 The Woodward-Hoffmann Rules & their Application.
- University of Wisconsin-Platteville. Cycloaddition Reactions Woodward-Hoffmann Rules for Cycloadditions.
- PubMed. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions.
- The Journal of Physical Chemistry A. The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions.
- Fiveable. Pericyclic reactions and Woodward-Hoffmann rules | Photochemistry Class Notes.
- ResearchGate. Thermal [2+2]-Cycloaddition between Silyl Alkynes and Allenyl Phenols Followed by the Nucleophilic Addition of Water: Metal-Free and Economical Synthesis of Arylcyclobutenals | Request PDF.
- The Journal of Organic Chemistry. Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Baran Lab (Scripps Research). Cyclobutanes in Organic Synthesis.
- ResearchGate. The effect of the reaction temperature on the cycloaddition. Reaction conditions: propylene oxide (10 mmol), PMO@ILC4H10O2NiCl3(1.0) (20 mg), CO2 pressure (1.0 MPa), 3.5 h.
- Chemical Communications (RSC Publishing). Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives.
- National Institutes of Health (PMC). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones.
- ResearchGate. Effect of temperature on the cycloaddition. Reaction conditions: propylene oxide (10 mmol), PMO‐ILTiCl5 (0.5 g), CO2 (1.2 MPa), 3 h.
- ResearchGate. Optimization of the photocatalyzed intramolecular [2+2] cycloaddition. a.
- ACS Publications. Concerted vs Stepwise Mechanisms in Dehydro-Diels–Alder Reactions.
- Journal of the American Chemical Society. The Effect of Pressure on Cyclizations.
- ResearchGate. Concerted and stepwise cycloaddition reactions a, Concerted 2 + 2....
- ResearchGate. Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides.
- National Institutes of Health (PMC). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
- Chemical Science (RSC Publishing). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition.
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- Fiveable. 2+2 cycloaddition Definition - Organic Chemistry II Key Term.
- Chemistry LibreTexts. 1.2: Cycloaddition Reactions.
- PubMed Central. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes.
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- R Discovery. [2+2] Photochemical Cycloaddition in Organic Synthesis.
- Organic Chemistry Portal. Cyclobutane synthesis.
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- Chemical Society Reviews. Recent advances in [2+2+2] cycloaddition reactions.
- Slideshare. Cycloaddition reactions [2+2] | PPTX.
- National Institutes of Health (PMC). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
- AK Lectures. Photochemical (2+2) Cycloaddition Reaction.
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Technical Support Center: Purification of Primary Amine Hydrochloride Salts
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the purification of primary amine hydrochloride salts is a critical step in many synthetic workflows, yet it often presents unique challenges. This guide is designed to provide practical, in-depth solutions to common issues encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and strategy for purifying primary amine hydrochloride salts.
Q1: Why is it often better to purify a primary amine as its hydrochloride salt instead of as a free base?
A1: Converting a primary amine to its hydrochloride salt is a strategic choice for several compelling reasons:
-
Enhanced Crystallinity: Free base amines, especially those with lower molecular weights or non-rigid structures, are often oils or low-melting solids that are difficult to crystallize. The formation of an ionic salt introduces a rigid, ordered crystal lattice structure, significantly increasing the likelihood of obtaining a stable, crystalline solid that is amenable to purification by recrystallization.[1][2]
-
Improved Stability: The lone pair of electrons on the nitrogen of a primary amine makes it susceptible to oxidation, particularly upon exposure to air and light, which can lead to discoloration and the formation of impurities like nitrosoamines.[3][4] Protonating the amine to form the hydrochloride salt sequesters this lone pair, rendering the compound more stable and extending its shelf life.[5][6]
-
Modified Solubility: Salt formation dramatically alters the solubility profile of the molecule. The resulting salt is typically much more soluble in polar solvents (like water and alcohols) and significantly less soluble in non-polar organic solvents (like ethers and hexanes). This property can be exploited to wash away non-polar impurities or to selectively precipitate the salt from a reaction mixture.[7]
-
Ease of Handling: Amine hydrochloride salts are generally thermally more stable and have less odor than their volatile free base counterparts, making them easier and safer to handle, weigh, and store.[7]
Q2: What are the primary stability concerns when working with amine hydrochloride salts, and how can I mitigate them?
A2: While forming the salt enhances stability, there are two key concerns to be aware of:
-
Hygroscopicity: The polar, ionic nature of hydrochloride salts makes them prone to absorbing moisture from the atmosphere. Absorbed water can depress the melting point and, in some cases, interfere with crystallization or analysis.
-
Mitigation: Always handle and store amine hydrochloride salts in a dry environment. Use a desiccator for long-term storage and dry the purified salt thoroughly under a high vacuum.[8]
-
-
Disproportionation (Reversion to Free Base): The salt exists in equilibrium with its corresponding free amine and hydrogen chloride. This equilibrium can be shifted.
-
R-NH₃⁺Cl⁻ ⇌ R-NH₂ + HCl
-
Cause: This is particularly a risk for salts of weakly basic amines (e.g., anilines). In solution, especially in non-polar solvents or upon heating, the salt can partially revert to the free amine.[3] In industrial settings, this can be a significant issue.[9][10]
-
Mitigation: When purifying, it is sometimes beneficial to work in a solvent system that contains a slight excess of acid to push the equilibrium towards the salt form. For aromatic amine hydrochlorides, which are prone to decomposition upon heating, purification methods like vaporization can be performed in an atmosphere of hydrogen halide gas to prevent this decomposition.[3]
-
Part 2: Troubleshooting Guide for Recrystallization
Recrystallization is the most common method for purifying amine hydrochloride salts. The following guide addresses the most frequent failures.
Decision Workflow for Purification Strategy
Before starting, it's crucial to select the right approach. The following diagram outlines a decision-making process.
Caption: Decision tree for selecting a purification method.
Q3: My amine HCl salt will not dissolve in the hot recrystallization solvent. What should I do?
A3: This is a common issue stemming from an inappropriate choice or insufficient volume of solvent.
-
Causality: Amine hydrochloride salts are highly polar and require polar solvents to dissolve. Their solubility is often significantly lower than their corresponding free bases in many organic solvents.
-
Troubleshooting Steps:
-
Ensure Proper Heating: Make sure your solvent is at or near its boiling point.
-
Incremental Solvent Addition: This is the most critical step. Add the hot solvent in small portions to the crude material with vigorous stirring or swirling until the solid just dissolves.[11] Using a large excess of solvent from the start is the most frequent cause of failed crystallization upon cooling.[11]
-
Re-evaluate Solvent Choice: If the salt remains insoluble even with a reasonable volume of boiling solvent, the solvent is likely not polar enough. Alcohols are the workhorse solvents for these salts.
-
Isopropanol (2-Propanol) is often the preferred choice because many hydrochloride salts have moderate solubility in it when hot and low solubility when cold, leading to good recovery.[12]
-
Ethanol is also widely used, but many salts are more soluble in it than in isopropanol, which can sometimes result in lower yields.[11][12]
-
Methanol/Water can be used for very polar salts that are insoluble in other alcohols.[11][13] However, be aware that using water can sometimes lead to lower yields due to the higher solubility of the salt.[14]
-
-
Q4: I've dissolved my salt, but an oil is forming upon cooling instead of crystals. How do I fix this "oiling out"?
A4: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase.
-
Causality:
-
High Solute Concentration: The solution is too concentrated or is being cooled too quickly, leading to precipitation from a supersaturated state at a temperature above the salt's melting point (or eutectic point with the solvent).[1]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and act as a solvent for your product, promoting oil formation.
-
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: The simplest solution is to heat the mixture to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and then allow it to cool much more slowly.[1]
-
Slow Down Cooling: Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. Rapid cooling is a major contributor to oiling.[1]
-
Use a Seed Crystal: If you have a tiny amount of the pure solid, add a seed crystal to the cooled, saturated solution to provide a nucleation site for crystal growth.[1]
-
Employ a Solvent/Anti-Solvent System: This is a highly effective technique. Dissolve the salt in a minimal amount of a "good" hot solvent (e.g., isopropanol, methanol). Then, slowly add a "poor," miscible anti-solvent (e.g., diethyl ether, ethyl acetate, or hexane) at an elevated temperature until the solution becomes faintly cloudy (turbid).[12][15] Add a drop or two of the "good" solvent to clarify, then allow the mixture to cool slowly. The gradual change in solvent polarity will gently force the product out of solution.
-
Solvent Selection Guide
The choice of solvent is the most critical parameter in a successful recrystallization.
| Solvent System | Boiling Point (°C) | Polarity | Key Applications & Causality |
| Isopropanol (IPA) | 82.6 | Polar Protic | Workhorse Solvent: Excellent balance of dissolving power when hot and poor solvency when cold for many HCl salts, leading to high recovery.[12] |
| Ethanol (EtOH) | 78.4 | Polar Protic | High Solvency: Useful for less soluble salts. Caution: Higher solubility can lead to lower yields compared to IPA.[11][12] |
| Methanol (MeOH) | 64.7 | Very Polar Protic | Strongest Alcohol Solvent: Used for highly polar or stubborn salts. Often used in a pair with an anti-solvent. |
| IPA / Diethyl Ether | N/A | Mixed | Anti-Solvent Pair: Dissolve in minimal hot IPA, then add ether slowly. The ether drastically reduces solubility, inducing precipitation.[12] |
| Methanol / MTBE | N/A | Mixed | Anti-Solvent Pair: Similar to above but with a higher-boiling ether, which can be easier to control. |
| Acetone / Water | N/A | Mixed | For Water-Soluble Salts: Useful for salts that are too soluble in alcohols. Dissolve in minimal water, then add acetone as the anti-solvent.[13] |
| Water | 100 | Very Polar Protic | Last Resort: Used for extremely polar salts. While it can produce very pure crystals, removing water can be difficult.[2] |
Q5: My salt recrystallized, but it's still impure. How do I remove persistent impurities?
A5: This indicates that the impurities have a solubility profile similar to your product in the chosen solvent system.
-
Causality: Impurities can co-crystallize with the product. Common impurities include unreacted starting materials, by-products from the reaction, or colored oxidation products.[4]
-
Troubleshooting Steps:
-
Wash (Trituration): If the salt is a solid, you can often remove less polar impurities by washing or triturating it with a solvent in which the salt is insoluble but the impurity is soluble. Diethyl ether, ethyl acetate, or hexane are excellent choices for this.[12] Simply stir the solid salt with the cold solvent for 15-30 minutes, then filter.
-
Activated Charcoal Treatment: If your salt is discolored (yellow, brown), this often indicates high-molecular-weight, colored by-products. These can often be removed by adding a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution.[12] Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
pH-Based Purification (The "Reset Button"): This is a robust method when direct recrystallization fails.
-
Dissolve the impure salt in water.
-
Basify the aqueous solution (e.g., with NaOH or NaHCO₃) to a pH >10 to regenerate the free amine.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.[16]
-
Wash the organic layer to remove any water-soluble impurities.
-
Dry the organic layer (e.g., with Na₂SO₄) and concentrate it to obtain the purified free amine.
-
The purified amine can now be re-converted to its HCl salt under controlled, anhydrous conditions.[17]
-
-
Part 3: Experimental Protocols
Protocol 1: Recrystallization from a Solvent/Anti-Solvent System (Isopropanol/Diethyl Ether)
This protocol is highly effective for inducing crystallization when a single solvent fails or results in oiling.
Caption: Workflow for solvent/anti-solvent recrystallization.
Step-by-Step Methodology:
-
Place the crude amine hydrochloride salt in an Erlenmeyer flask with a stir bar.
-
Heat a beaker of isopropanol on a hot plate. Add the hot isopropanol to the salt portion-wise until the solid is just dissolved at a near-boiling temperature. Use the absolute minimum volume necessary.
-
While maintaining the temperature, add diethyl ether dropwise from a pipette with vigorous stirring.
-
Continue adding ether until a faint cloudiness persists. This is the point of saturation.
-
Add 1-2 drops of hot isopropanol to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold diethyl ether to remove any soluble impurities clinging to the surface.
-
Dry the purified crystals thoroughly under a high vacuum to remove all residual solvents.
Protocol 2: Salt Formation Using Anhydrous HCl
Using aqueous HCl can introduce water, which may inhibit precipitation or lead to lower yields.[14] This anhydrous method is often superior.
Step-by-Step Methodology:
-
Dissolve the purified free base amine in a suitable anhydrous solvent in which the hydrochloride salt is known to be insoluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
While stirring the solution, slowly add a commercially available solution of anhydrous HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane) dropwise.
-
The hydrochloride salt will typically begin to precipitate immediately as a white or off-white solid.
-
Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the solution by spotting a small amount onto wet pH paper; it should be acidic.
-
Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation.
-
Collect the solid salt by vacuum filtration.
-
Wash the collected solid with fresh, cold anhydrous solvent (e.g., diethyl ether) to remove any excess HCl and unreacted starting material.
-
Dry the salt thoroughly under a high vacuum. This product can then be taken forward for recrystallization as described in Protocol 1.
References
- Trichloroacetic acid fueled practical amine purific
- Reagents & Solvents: Solvents for Recrystallization.University of Rochester, Department of Chemistry.[Link]
- Purification of primary aromatic amine hydrohalides of the benzene series.
- Trichloroacetic acid fueled practical amine purific
- Amine hydrochloride salts : a problem in polyurethane synthesis.Enlighten Theses, University of Glasgow.[Link]
- Is there an easy way to purify organic amines?Biotage.[Link]
- The Crucial Role of Hydrochloride Salts in Chemical Stability.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Workup: Amines.University of Rochester, Department of Chemistry.[Link]
- Isolation of primary amines as HCL salt problem.Sciencemadness Discussion Board.[Link]
- Purification of organic hydrochloride salt?
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Ways of crashing out amines.Reddit.[Link]
- Process for the purification of amines.
- Amine Impurities and Rel
- Tips & Tricks: Recrystallization.University of Rochester, Department of Chemistry.[Link]
- Go-to recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.[Link]
- Where are ammonium chloride and amine hydrochloride salt found in your crude unit?Refining Community.[Link]
- Properties of Amines and their Hydrochloride Salt.
- Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.University of Glasgow.[Link]
- Chemical Properties of Amines.
- Contamination in Amine Systems.Refining Community.[Link]
- Organic Nitrogen Compounds V: Amine Salts.Spectroscopy Online.[Link]
- Method for salt preparation.
Sources
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- 2. Tips & Tricks [chem.rochester.edu]
- 3. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. nbinno.com [nbinno.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 14. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Workup [chem.rochester.edu]
- 17. echemi.com [echemi.com]
Preventing oiling out during the crystallization of amine derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing amine derivatives, with a specific focus on preventing the common and often troublesome phenomenon of "oiling out." Here, we synthesize fundamental principles with practical, field-proven strategies to help you achieve robust and reproducible crystallizations.
Understanding "Oiling Out" in Amine Derivative Crystallization
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. For amine derivatives, which often possess flexible structures and the capacity for complex intermolecular interactions, this can be a significant hurdle in achieving a desired solid form with high purity and yield.
The formation of this oily phase is often a kinetic phenomenon, meaning it is heavily influenced by the rate at which supersaturation is generated.[3][4] If the rate of phase separation is faster than the rate of crystal nucleation and growth, oiling out is likely to occur.[5] This can be particularly prevalent under conditions of high supersaturation, rapid cooling, or when using certain solvent systems.[1][2]
Why is Oiling Out a Problem?
The occurrence of oiling out can lead to several downstream challenges in process development and manufacturing:
-
Poor Purification: The oil phase can act as a good solvent for impurities, which may become entrapped upon eventual solidification, leading to a product with lower purity.[1][6]
-
Amorphous or Poorly Defined Solid Form: The oil may solidify into an amorphous state or a poorly crystalline material, which can have undesirable physical properties such as altered solubility and stability.[1]
-
Process Control and Scalability Issues: Oiling out is often difficult to control and reproduce, especially during scale-up, where changes in mixing and heat transfer can lead to different outcomes.[3]
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the crystallization of amine derivatives.
Q1: My amine derivative is consistently oiling out upon cooling. What is the most likely cause and my first troubleshooting step?
A1: The most frequent cause of oiling out is the generation of excessively high supersaturation too quickly.[1] Your first and most critical troubleshooting step is to control the rate of supersaturation .
High supersaturation can be a result of several factors, including:
-
Rapid Cooling: A fast temperature drop can cause the solution to bypass the metastable zone (MSZW), the region where controlled crystal growth occurs, and enter a labile zone where spontaneous, uncontrolled phase separation (oiling out) is favored.[7][8]
-
High Initial Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching a critical level of supersaturation where oiling out is the preferred pathway.[1]
-
Rapid Anti-Solvent Addition: The quick introduction of an anti-solvent can create localized areas of extremely high supersaturation, leading to oil formation.[1][9]
Corrective Action: Reduce the Rate of Supersaturation
-
Decrease the Cooling Rate: Employ a slower, controlled cooling profile. Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, or use a programmable cooling bath.[1][10]
-
Lower the Initial Concentration: Start with a more dilute solution. This provides a larger window within the metastable zone to control crystallization.[1]
-
Slow Down Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to ensure proper mixing and avoid localized high concentrations.[1][11]
Q2: I've tried slowing down the cooling rate, but I'm still observing oiling out. Could the solvent system be the problem?
A2: Absolutely. The choice of solvent is a critical parameter in preventing oiling out.[1][10] The ideal solvent system should exhibit a moderate solubility for your amine derivative, with a significant decrease in solubility upon cooling.
-
Solvent Polarity: A significant mismatch in polarity between your amine derivative and the solvent can lead to poor solvation of the crystal lattice, favoring the formation of a liquid phase.[12] For example, trying to crystallize a non-polar amine from a highly polar solvent like methanol might lead to oiling out.[12]
-
Solvent Mixtures: When using a solvent-anti-solvent system, the two solvents must be fully miscible across the range of compositions used. If the separating solute causes the solvent mixture to demix, oiling out can occur.[5]
Corrective Action: Solvent System Optimization
A systematic solvent screening is often necessary.
Experimental Protocol: Solvent Screening
-
In small vials, dissolve a small, known quantity of your crude amine derivative in a range of solvents and solvent mixtures with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons, and their mixtures).[1]
-
Heat the vials to achieve complete dissolution.
-
Allow the vials to cool slowly to room temperature and then in a refrigerator.
-
Observe for the formation of crystalline solids versus an oil.[1] Analyze any solids for purity.
| Solvent Type | General Application for Amines/Amine Salts | Potential for Oiling Out |
| Alcohols (e.g., Ethanol, Isopropanol) | Good for moderately polar amines and their salts. | Can cause oiling out if the amine is too soluble. |
| Esters (e.g., Ethyl Acetate) | Effective for less polar freebase amines. | A good starting point for many systems. |
| Ketones (e.g., Acetone) | Useful, but their low boiling points can be a drawback.[13] | Can be effective if the solubility profile is right. |
| Hydrocarbons (e.g., Heptane, Toluene) | Often used as anti-solvents for more polar amines. | High potential for oiling out if used as the primary solvent for polar amines. |
| Water | Primarily for highly polar amine salts.[14] | Can be used in mixtures with organic solvents. |
Q3: Can impurities in my crude amine derivative cause oiling out?
A3: Yes, impurities can have a significant impact on the crystallization process and can induce oiling out.[1][15]
-
Melting Point Depression: Impurities can lower the melting point of your compound. If the melting point is depressed to a temperature below that at which the solution becomes supersaturated, the compound will separate as a liquid.[16][17]
-
Interference with Crystal Lattice Formation: Structurally related impurities can interfere with the ordered packing of molecules into a crystal lattice, kinetically favoring the formation of a disordered liquid phase.[15][18][19]
Corrective Action: Purification and Seeding
-
Pre-purification: If your crude material is highly impure, consider a preliminary purification step such as column chromatography or an acid-base extraction to remove the bulk of the impurities.
-
Use of Activated Charcoal: In some cases, treatment with activated charcoal during the recrystallization process can help remove colored or highly adsorptive impurities.[10]
-
Seeding: Introducing seed crystals can bypass the kinetic barrier to nucleation and promote the growth of the desired crystalline form, often preventing oiling out.[1][3][20]
Q4: I have pure seed crystals. How can I use them effectively to prevent oiling out?
A4: Seeding is a powerful technique to control crystallization and is often a definitive solution to oiling out.[3][20][21] It provides a template for crystal growth within the metastable zone, preventing the buildup of high supersaturation.
Experimental Protocol: Seeding to Prevent Oiling Out
-
Prepare a saturated solution of your amine derivative at an elevated temperature.
-
Cool the solution slowly to a temperature where it is supersaturated but still within the metastable zone (i.e., no spontaneous nucleation or oiling out occurs). A good rule of thumb is to cool to a point about one-third of the way into the MSZW.[21]
-
Add a small amount (typically 1-5% by weight) of finely ground, pure seed crystals.[1] It is often beneficial to add the seeds as a slurry in a small amount of the crystallization solvent to ensure good dispersion.[21]
-
Maintain the temperature for a period to allow the seeds to grow (an "aging" period).[20]
-
Continue to cool the solution slowly to the final desired temperature to maximize yield.[1]
Q5: My amine is a free base. Would converting it to a salt help with crystallization and prevent oiling out?
A5: Yes, converting an amine to a salt is a very common and effective strategy to improve its crystallinity and avoid oiling out.[22][23] Amine salts, such as hydrochlorides or sulfates, are generally more crystalline and have higher melting points than the corresponding free bases.
Protocol 2: Crystallization of an Amine via its Hydrochloride Salt
-
Salt Formation: Dissolve the crude freebase amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.[14]
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol).[14] The amine hydrochloride salt will often precipitate directly.
-
Recrystallization of the Salt: Collect the crude salt by filtration. Then, perform a recrystallization of the salt using an appropriate solvent system (e.g., ethanol/water, isopropanol).
The increased rigidity and strong intermolecular interactions (ionic and hydrogen bonding) in the salt form often lead to a more well-defined crystal lattice that is less prone to oiling out.
Visualizing the Process
Phase Diagram and Oiling Out
The diagram below illustrates the thermodynamic and kinetic regions in a typical crystallization process. Oiling out occurs when the system is rapidly brought into the "Labile Zone," bypassing the "Metastable Zone" where controlled crystal growth is possible.
Troubleshooting Workflow
This workflow provides a logical decision-making process for addressing oiling out during the crystallization of amine derivatives.
References
- Mettler Toledo.
- To, G., & Myerson, A. S. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 12(3), 353.
- Mettler Toledo. Metastable Zone Width (MSZW)
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? [Link]
- Kubota, N. (2001). The concept of metastable zone; is it used for the design of a batch crystallizer. Journal of the Society of Powder Technology, Japan, 38(4), 282-288.
- Barrett, P., & Glennon, B. (2002). Characterizing the metastable zone width and solubility curve using Lasentec FBRM and PVM. Chemical Engineering Research and Design, 80(7), 799-805.
- Gao, Z., et al. (2018). Metastable Zone Width and Primary Nucleation Kinetics for Crystallization of KCl from a KCl-MgCl2-H2O System. Industrial & Engineering Chemistry Research, 57(17), 5958-5965.
- Al-Zoubi, N., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(8), 1536-1552.
- Chemistry For Everyone. (2023, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube. [Link]
- Ooshima, H., et al. (2001). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of Chemical Engineering of Japan, 34(1), 126-131.
- Brown, C. J., & Ni, X. W. (2012). Determination of metastable zone width, mean particle size and detectable number density using video imaging in an oscillatory baffled crystallizer. CrystEngComm, 14(10), 3634-3640.
- ResearchGate.
- KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. [Link]
- Reddit. (2013).
- Acevedo, D., et al. (2023). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir, 39(8), 3026-3036.
- MDPI.
- Ask this paper. (2020).
- Reddit. (2011).
- LUTPub. (2018).
- CatSci Ltd. (2021).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of Rochester, Department of Chemistry.
- RM@Schools.
- SOP: CRYSTALLIZ
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Reddit. (2018). Ways of crashing out amines. [Link]
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- 21. catsci.com [catsci.com]
- 22. Tips & Tricks [chem.rochester.edu]
- 23. reddit.com [reddit.com]
Identifying and minimizing side products in reductive amination
Welcome to the Technical Support Center for Reductive Amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you identify and minimize side products, thereby optimizing your synthetic outcomes.
Introduction to Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine.[3][4] While powerful, this reaction is often plagued by side products that can complicate purification and reduce yields. This guide provides expert insights into controlling these side reactions through a deep understanding of the reaction mechanism and careful optimization of reaction parameters.
Troubleshooting Guide: Common Side Products and Solutions
The key to a successful reductive amination lies in anticipating and preventing the formation of undesired products. The following table summarizes the most common side products, their underlying causes, and field-proven strategies for their mitigation.
| Side Product | Underlying Cause(s) | Recommended Solutions & Preventative Measures |
| Over-alkylation of Primary Amines (Formation of Tertiary Amine) | The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the carbonyl compound.[5] | - Stoichiometry Control: Use a large excess (2-5 equivalents) of the primary amine.[5] - Stepwise Procedure: Pre-form the imine before adding the reducing agent.[6] - Non-Acidic Conditions: Running the reaction under neutral or slightly basic conditions can suppress further alkylation.[7] |
| Reduction of Starting Carbonyl (Alcohol Byproduct) | The reducing agent is too reactive and reduces the aldehyde or ketone before imine formation is complete. This is common with strong reducing agents like sodium borohydride (NaBH₄).[7][8] | - Choice of Reducing Agent: Employ a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[3][7] - Delayed Addition: If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[9] |
| Aldol Condensation | Under basic or acidic conditions, enolizable aldehydes or ketones can undergo self-condensation.[2] | - pH Control: Maintain a neutral to slightly acidic pH (typically 5-7) to disfavor both acid- and base-catalyzed aldol pathways. - Temperature Management: Run the reaction at lower temperatures to slow the rate of condensation. - Order of Addition: Add the amine to the carbonyl compound before introducing any acidic or basic reagents. |
| Aminal/Hemiaminal Formation | The hemiaminal intermediate, formed from the initial reaction of the carbonyl and amine, can react with a second amine molecule to form a stable aminal, which may not readily dehydrate to the imine. | - pH Optimization: A slightly acidic medium (pH 5-6) is crucial to catalyze the dehydration of the hemiaminal to the imine.[3] - Dehydrating Agents: The use of dehydrating agents like magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards imine formation.[2] |
Visualizing Reaction Pathways
To better understand the competition between the desired reaction and common side reactions, the following diagrams illustrate the mechanistic pathways.
Caption: Desired vs. Over-alkylation and Carbonyl Reduction Pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reductive amination, and why is it so critical?
A1: The optimal pH for reductive amination is typically between 5 and 7.[3] This is a crucial parameter because it represents a compromise between two competing requirements. A mildly acidic environment is necessary to catalyze the dehydration of the hemiaminal intermediate to form the imine.[3] However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.
Q2: When should I choose sodium triacetoxyborohydride (NaBH(OAc)₃) over other reducing agents?
A2: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for one-pot reductive aminations.[3] Its mild reactivity and steric bulk make it highly selective for the reduction of the iminium ion over the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[3][9] It is particularly advantageous for reactions involving sensitive substrates or when high chemoselectivity is required.
Q3: Can I use sodium borohydride (NaBH₄) for reductive amination?
A3: Yes, but with caution. Sodium borohydride is a more powerful reducing agent and can readily reduce both the starting carbonyl compound and the imine intermediate.[9] To use NaBH₄ successfully, it is best to perform the reaction in a stepwise manner: first, allow the imine to form completely, and then add the NaBH₄.[6][9] This approach is often effective and more economical than using specialized reducing agents.
Q4: My reaction is sluggish or stalls. What can I do?
A4: A stalled reaction is often due to incomplete imine formation. Consider the following troubleshooting steps:
-
Verify pH: Ensure the reaction medium is slightly acidic.
-
Remove Water: Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the imine.[2]
-
Increase Temperature: Gently warming the reaction can accelerate imine formation, but be mindful of potential side reactions like aldol condensation.
-
Lewis Acid Catalysis: For less reactive carbonyl compounds, the addition of a Lewis acid such as titanium(IV) isopropoxide can facilitate the reaction.[9]
Experimental Protocol: Synthesis of a Secondary Amine using Sodium Triacetoxyborohydride
This protocol provides a general procedure for the synthesis of a secondary amine from a primary amine and an aldehyde.
Materials:
-
Primary amine (1.0 eq)
-
Aldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Navigating Ambiguous Peaks in the NMR Spectrum of Halogenated Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of halogenated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter ambiguous peaks in their NMR spectra. Here, we will delve into the common challenges and provide practical, in-depth troubleshooting strategies rooted in the fundamental principles of NMR.
Introduction: The Halogen Challenge in NMR
Halogenated compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. While NMR is a powerful tool for their structural elucidation, the unique properties of halogen atoms can introduce complexities into the spectra, leading to ambiguous or difficult-to-interpret peaks.[1][2] These challenges primarily stem from two sources: the wide range of chemical shifts and complex coupling patterns, especially with fluorine, and the quadrupolar nature of chlorine, bromine, and iodine, which can lead to significant peak broadening.[3][4][5][6]
This guide will provide a structured approach to troubleshooting these issues, moving from foundational knowledge to advanced experimental design.
Part 1: Troubleshooting Guide - A Systematic Approach
When faced with an ambiguous spectrum, a systematic approach is crucial. This section will guide you through a logical workflow to diagnose and resolve common issues.
Is it a Halogen-Induced Effect? Initial Diagnosis
The first step is to determine if the observed ambiguity is indeed caused by a halogen.
Question: My 1H or 13C NMR spectrum has broad or poorly resolved peaks. How do I know if a halogen is the culprit?
Answer:
Peak broadening in the spectra of halogenated compounds can arise from several factors, but for chlorine, bromine, and iodine, the primary cause is quadrupolar relaxation .[4][6][7] These nuclei have a spin quantum number (I) greater than 1/2, resulting in a non-spherical distribution of charge.[3][6] This "quadrupole moment" interacts with the local electric field gradient, providing an efficient relaxation pathway that shortens the lifetime of the excited state and broadens the NMR signal of both the halogen nucleus and any coupled nuclei.[4][7]
Diagnostic Workflow:
-
Consider the Halogen:
-
Fluorine (19F): As a spin-1/2 nucleus, fluorine itself does not cause quadrupolar broadening.[8][9] Ambiguities in fluorine-containing compounds usually arise from complex spin-spin coupling.
-
Chlorine (35Cl, 37Cl), Bromine (79Br, 81Br), and Iodine (127I): These are quadrupolar nuclei, and broadening is a common issue.[3][4][5][10] The effect is generally more pronounced for bromine and iodine.[5][11]
-
-
Examine the Proximity: The broadening effect is most significant for nuclei that are close to the halogen. Look for broadening on protons or carbons that are α or β to the halogen.
-
Temperature Study: Acquire spectra at different temperatures. If the broadening is due to chemical exchange, increasing the temperature will often sharpen the peaks as the rate of exchange increases.[12] However, if quadrupolar relaxation is the dominant mechanism, the effect of temperature may be less predictable.
Question: I'm working with a fluorinated compound and see very complex, overlapping multiplets. What's going on?
Answer:
Fluorine (19F) is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly amenable to NMR.[8] However, it is also notorious for causing complex spectra due to:
-
Large Coupling Constants: 19F coupling constants (J-coupling) are often significantly larger than 1H-1H couplings.[8][9] Geminal (2JHF) couplings can be around 50 Hz, and one-bond carbon-fluorine (1JCF) couplings can exceed 300 Hz.[13]
-
Long-Range Couplings: Unlike proton-proton couplings, which are typically only observed over two or three bonds, fluorine can exhibit significant coupling over four, five, or even more bonds (4JHF, 5JHF).[8]
-
Homonuclear Coupling (19F-19F): If your molecule contains multiple, magnetically inequivalent fluorine atoms, you will observe 19F-19F coupling, which can also be very large and occur over multiple bonds.[1][8]
This combination of factors can lead to multiplets that are broad, complex, and difficult to resolve, a phenomenon sometimes referred to as "second-order effects."[1]
Initial Troubleshooting Steps:
-
Acquire a 19F Spectrum: A simple 19F NMR experiment will confirm the number of distinct fluorine environments in your molecule.[9][14]
-
Decoupling Experiments: Perform 1H-decoupled 19F NMR or 19F-decoupled 1H NMR to simplify the spectra and identify which couplings are causing the complexity.[9]
Diagram: Troubleshooting Workflow for Ambiguous Peaks
Caption: A flowchart for the initial diagnosis of ambiguous NMR peaks in halogenated compounds.
Advanced Troubleshooting and Experimental Solutions
Once you have a preliminary diagnosis, you can employ more advanced techniques to resolve the ambiguity.
Question: My decoupling experiments helped, but I still can't assign the couplings in my fluorinated compound. What's next?
Answer:
For highly complex fluorinated systems, 2D NMR experiments are indispensable.
-
1H-19F HETCOR (Heteronuclear Correlation): This experiment correlates proton and fluorine signals that are coupled to each other, allowing you to trace the connectivity through bonds. It's an excellent way to definitively assign JHF couplings.
-
1H-13C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These standard experiments are still crucial. An HSQC will identify which protons are attached to which carbons, while an HMBC will reveal longer-range H-C correlations (2-3 bonds). When combined with knowledge of JHF couplings, you can build a complete picture of the molecule's framework.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between 1H and 19F nuclei, providing valuable information about the 3D structure and stereochemistry of your molecule.[14]
Experimental Protocol: Basic 1H-19F HETCOR
-
Sample Preparation: Prepare your sample as you would for a standard 1H or 13C NMR experiment.
-
Spectrometer Setup: Tune the probe for both 1H and 19F frequencies.
-
Parameter Optimization:
-
Set the spectral width in the 1H dimension to encompass all proton signals.
-
Set the spectral width in the 19F dimension to cover the expected range of fluorine chemical shifts.[8]
-
The optimization of the transfer delay is crucial and is typically based on an average JHF coupling constant. A good starting point is a delay calculated for a coupling of ~50 Hz for 2JHF or a smaller value for longer-range couplings.
-
-
Acquisition: Run the experiment. Acquisition times can vary from 30 minutes to several hours depending on the sample concentration.
-
Processing: Process the 2D data to generate the correlation map. Cross-peaks will indicate which protons are coupled to which fluorines.
Question: The peaks for nuclei near my bromine/iodine atom are so broad they are almost lost in the baseline. Can I sharpen them?
Answer:
While you cannot completely eliminate quadrupolar broadening, you can sometimes mitigate it.
-
Increase the Magnetic Field Strength: Acquiring the spectrum on a higher field spectrometer can sometimes help. While the quadrupolar relaxation mechanism is complex, higher fields can, in some cases, lead to sharper lines for the observed nucleus.[3]
-
Solid-State NMR (SSNMR): For particularly challenging cases, solid-state NMR can be a powerful alternative. In the solid state, the quadrupolar interaction provides detailed information about the local electronic environment of the halogen.[3][10] This is a specialized technique but can provide data that is inaccessible in solution.[3]
Table: Summary of Halogen Properties in NMR
| Halogen | Isotope(s) | Spin (I) | Natural Abundance | Key NMR Challenge | Recommended Action |
| Fluorine | 19F | 1/2 | 100% | Complex J-coupling (H-F, F-F)[8][15] | 2D NMR (H-F HETCOR), Decoupling[9][16] |
| Chlorine | 35Cl, 37Cl | 3/2 | 75.8%, 24.2% | Quadrupolar Broadening[3][6] | High-Field NMR, Temperature Study |
| Bromine | 79Br, 81Br | 3/2 | 50.7%, 49.3% | Severe Quadrupolar Broadening[5] | High-Field NMR, Solid-State NMR[3][10] |
| Iodine | 127I | 5/2 | 100% | Very Severe Quadrupolar Broadening | Solid-State NMR[3] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are the chemical shifts of protons near a halogen so hard to predict?
A1: Halogen substituent chemical shifts (SCS) are influenced by a complex interplay of factors including electronegativity, magnetic anisotropy, and steric effects.[17][18][19] While fluorine's effect is dominated by its electric field, for heavier halogens like chlorine, bromine, and iodine, anisotropic and steric effects become much more significant, making simple predictions based on electronegativity alone unreliable.[17][18][19] Computational methods like GIAO can provide better predictions but may still struggle with heavier atoms like iodine.[19]
Q2: I see a small, sharp peak around -120 ppm in my 19F NMR spectrum that I can't assign to my molecule. What is it?
A2: This is a common issue and is often due to fluoride ions (F-) leaching from the glass of the NMR tube itself.[20] This contamination can be in the micromolar range and is more prevalent with new, unused tubes. To confirm, you can run a spectrum of just the deuterated solvent in a new NMR tube. To avoid this, either use quartz NMR tubes or pre-soak and rinse new glass tubes before use.[20]
Q3: Can I use the Karplus equation to determine stereochemistry in my halogenated compound?
A3: Yes, the Karplus equation, which relates the vicinal coupling constant (3J) to the dihedral angle between coupled nuclei, is a powerful tool.[21][22][23] However, the parameters of the equation (the A, B, and C values) are dependent on the substituents.[22] The high electronegativity of halogens can alter the magnitude of the coupling constant for a given dihedral angle. Therefore, you should use a Karplus curve that has been specifically parameterized for halogenated systems if available, or use the standard curve with the understanding that the calculated angles will be an approximation.
Q4: My 1H NMR spectrum of a chlorinated aromatic compound is confusing. How does chlorine affect the aromatic proton shifts?
A4: Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), which tends to deshield nearby protons (shift them downfield). However, it also has lone pairs that can donate electron density into the π-system of the ring (resonance effect), which tends to shield protons (shift them upfield), particularly at the ortho and para positions.[24] The net effect is a balance of these two opposing forces, making the precise chemical shifts difficult to predict without reference data or computational analysis.[24]
Q5: I'm trying to analyze a mixture of brominated compounds. Can I quantify the degree of bromination using 1H NMR?
A5: Yes, you can determine the degree of bromination by carefully integrating the 1H NMR signals. You would compare the integral of a signal corresponding to a proton on the brominated species to a signal from a non-brominated internal standard or a part of the molecule that is unaffected by the bromination. For more direct and potentially more accurate quantification, especially in complex mixtures, techniques like 79Br NMR or mass spectrometry could also be considered.[25][26]
References
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Magnetic Resonance in Chemistry. [Link]
- Widdifield, C. M., & Bryce, D. L. (2005). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127.
- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS)
- PubMed. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS)
- ResearchGate. Coupling of Protons with Fluorine. [Link]
- ResearchGate. Long‐range carbon‐proton spin‐spin coupling constants. A 13C NMR study of monohalogen substituted ethanes and propanes. [Link]
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
- Nature.
- ResearchGate. Solid-state NMR of quadrupolar halogen nuclei. [Link]
- University of Ottawa. 19Flourine NMR. [Link]
- ResearchGate.
- University of Wisconsin-Madison. Fluorine NMR. [Link]
- ResearchG
- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.
- University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Journal of the American Chemical Society. Direct Investigation of Halogen Bonds by Solid-State Multinuclear Magnetic Resonance Spectroscopy and Molecular Orbital Analysis. [Link]
- National Institutes of Health.
- Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
- University of California, Irvine. Coupling constants for 1H and 13C NMR. [Link]
- Organic chemistry teaching.
- University of Ottawa. (Br) Bromine NMR. [Link]
- PubMed. Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes. [Link]
- Wikipedia. Chlorine. [Link]
- Scribd. Coupling Constants For 1h and 13c NMR. [Link]
- TutorChase. Why might an NMR spectrum show broad peaks?. [Link]
- University of Ottawa. Quadrupolar nuclei. [Link]
- Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
- Master Organic Chemistry. 1H NMR: How Many Signals?. [Link]
- YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]
- Fiveable. Karplus Equation Definition - Organic Chemistry Key Term. [Link]
- Wikipedia.
- Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
- ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]
- PubMed. (79)Br NMR spectroscopy as a practical tool for kinetic analysis. [Link]
- Reddit.
- chemeurope.com.
- Reddit.
- San Diego State University NMR Facility. 5) Common Problems. [Link]
- ResearchGate.
- University of California, San Diego. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
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Technical Support Center: Scaling the Synthesis of Phenylcycloalkylmethylamine Derivatives
Welcome to the technical support center for the synthesis and scale-up of phenylcycloalkylmethylamine derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established scientific principles. Our goal is to equip you with the expertise to make informed decisions, ensuring the development of safe, efficient, and robust synthetic processes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when planning the synthesis and scale-up of phenylcycloalkylmethylamine derivatives.
Q1: What are the most common synthetic routes for scaling up phenylcycloalkylmethylamine synthesis, and what are their primary trade-offs?
A1: The choice of synthetic route is a critical decision that impacts cost, efficiency, and scalability. The most prevalent method is Reductive Amination . However, alternative routes, particularly for specific structural analogues like phentermine, are also well-established.[1][2]
| Synthetic Route | Starting Materials | Key Advantages | Common Scale-Up Challenges |
| Reductive Amination | Phenylcycloalkyl ketone + Amine Source (e.g., Ammonia, Ammonium Acetate) | Highly convergent, versatile, direct access to primary amines.[3] | Imine formation equilibrium, catalyst poisoning, over-alkylation to secondary amines, metal catalyst cost and removal.[4] |
| Biocatalytic Reductive Amination (IREDs) | Phenylcycloalkyl ketone + Amine Source | High enantioselectivity, mild reaction conditions, reduced metal waste.[5] | Enzyme stability and cost, substrate scope limitations, requires specialized biochemical expertise.[6][7] |
| Route via Nitroalkane (Leuckart-Wallach type) | Phenylcycloalkyl ketone + Nitroalkane | Utilizes readily available starting materials. | Harsh reaction conditions (high temperatures), formation of byproducts, significant waste generation. |
| Ritter Reaction | Dimethylbenzyl alcohol + Acetonitrile | High yield, low cost, suitable for industrial production of specific analogues like phentermine.[8] | Use of strong acids (sulfuric acid), potential for rearrangement byproducts, limited to tertiary carbinols. |
Q2: What are the critical safety considerations when working with amines at a large scale?
A2: Process safety is paramount. Amines can be corrosive, flammable, and toxic. A thorough risk assessment must be conducted before any scale-up operation.[1][9] Key considerations include:
-
Material Handling: Use appropriate Personal Protective Equipment (PPE), including gloves, goggles, and respiratory protection. Ensure adequate ventilation to avoid inhalation of vapors.[9]
-
Storage: Store amines in cool, well-ventilated areas away from incompatible materials like strong oxidizing agents and acids.[1]
-
Exothermic Reactions: Reductive aminations and neutralizations are often exothermic. The rate of addition of reagents must be carefully controlled, and the reactor must have adequate cooling capacity to prevent thermal runaways. Reaction calorimetry is recommended to understand the thermal profile before scaling up.[7]
-
Waste Disposal: Dispose of amine-containing waste according to local regulations to prevent environmental contamination.[1]
-
Emergency Preparedness: Have emergency response plans in place for spills or accidental exposure.[9]
Q3: My target amine is an oil at room temperature. What are the best strategies for purification at scale?
A3: Purifying liquid amines can be challenging. While chromatography is suitable for small scales, it is often not economically viable for large-scale production. The preferred method is to convert the amine into a crystalline salt.
-
Salt Formation: Reacting the amine with an acid (e.g., HCl, HBr, sulfuric acid, or tartaric acid) can produce a solid salt that can be isolated and purified by crystallization.[10] This process is highly effective at removing non-basic impurities. The choice of counter-ion can significantly impact crystallinity, solubility, and stability.[11]
-
Novel Crystallization Techniques:
-
Trichloroacetic Acid (TCA) Method: This technique involves forming a salt with TCA, which precipitates from a suitable solvent. The purified salt is then heated to induce decarboxylation of the TCA, yielding the pure amine, CO2, and chloroform.[12][13]
-
Selective Ammonium Carbamate Crystallization (SACC): This innovative method uses CO2 to reversibly form ammonium carbamate salts from primary amines, which can selectively crystallize from a mixture, offering a waste-free purification pathway.[6][14]
-
Q4: How can I minimize the formation of nitrosamine impurities during synthesis?
A4: Nitrosamines are potent genotoxic impurities and their presence is strictly regulated. They can form when secondary or tertiary amines react with nitrosating agents (e.g., nitrites, nitrous acid). Proactive mitigation is crucial:
-
Route Design: Design the synthetic route to avoid conditions where secondary/tertiary amines and nitrosating agents are present simultaneously.[12]
-
Raw Material Control: Scrutinize all raw materials, including starting materials, reagents, and solvents, for nitrite or amine impurities.[12]
-
Process Control: Carefully control pH, temperature, and reagent addition rates to disfavor nitrosamine formation.[12]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Issue 1: Low Yield or Stalled Reductive Amination Reaction
Your large-scale reductive amination is showing low conversion of the starting ketone, even after extended reaction times.
Caption: Troubleshooting workflow for low reductive amination yield.
Issue 2: Difficulty in Crystallizing the Amine Salt
You have formed the hydrochloride salt of your phenylcycloalkylmethylamine, but it oils out or refuses to crystallize from solution.
-
Potential Cause 1: Incorrect Solvent System. The polarity of the solvent system is critical. If the salt is too soluble, it will not crystallize. If it is insoluble, it will crash out as an amorphous solid or oil.
-
Solution: Conduct a systematic solvent screen. Aim for a solvent system where the salt is sparingly soluble at room temperature but readily soluble upon heating. Common choices include isopropanol (IPA), ethanol, acetone, ethyl acetate, or mixtures like IPA/heptane or ethanol/MTBE.[4]
-
-
Potential Cause 2: Presence of Impurities. Impurities can act as crystallization inhibitors. Even small amounts of unreacted starting material or byproducts can disrupt the crystal lattice formation.
-
Solution: Ensure the crude amine freebase is as pure as possible before salt formation. An initial aqueous wash or carbon treatment of the freebase solution can remove polar impurities. If the salt has already oiled out, try to redissolve it in a minimal amount of a polar solvent (like methanol) and precipitate it by adding a large volume of a non-polar anti-solvent (like diethyl ether or MTBE).[15]
-
-
Potential Cause 3: Hygroscopicity. Some amine salts are highly hygroscopic and will readily absorb atmospheric moisture to form a sticky oil.[10][11]
-
Solution: Perform crystallization under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are anhydrous. Consider screening alternative counter-ions (e.g., mesylate, tosylate, or tartrate) that may form less hygroscopic salts.
-
-
Potential Cause 4: Rate of Cooling/Supersaturation. Crashing a product out of solution by rapid cooling or fast anti-solvent addition often leads to oiling.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually to 0-5 °C. If using an anti-solvent, add it slowly to the stirred solution at a slightly elevated temperature. Seeding the solution with a small crystal of the desired product can be highly effective at inducing controlled crystallization.
-
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of Reductive Amination (Sodium Borohydride)
This protocol describes a general method for the synthesis of a phenylcycloalkylmethylamine using sodium borohydride as the reducing agent.
Workflow Diagram:
Caption: Process flow for a typical reductive amination reaction.
Step-by-Step Methodology:
-
Reactor Setup: To a suitably sized reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge the phenylcycloalkyl ketone (1.0 eq), ammonium acetate (5-10 eq), and methanol (5-10 volumes).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice/water bath. Slowly add sodium borohydride (1.5-2.5 eq) portion-wise, maintaining the internal temperature below 15 °C. Causality: The addition is exothermic; slow addition prevents overheating and potential side reactions.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC, LC-MS) until the starting ketone is consumed.
-
Work-up: Cool the mixture to 0-5 °C. Slowly quench the excess borohydride by adding acetone, followed by water.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add an organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate) and water. Separate the layers. Extract the aqueous layer 1-2 more times with the organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylcycloalkylmethylamine freebase.
Protocol 2: Purification via Hydrochloride Salt Crystallization
This protocol details the purification of a crude amine freebase obtained from Protocol 1.
-
Dissolution: Dissolve the crude amine freebase (1.0 eq) in a suitable solvent (e.g., isopropanol, ethyl acetate, or MTBE; ~5-10 volumes).
-
Acidification: Cool the solution to 0-5 °C. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl if using an alcohol solvent) until the pH of the solution is ~1-2 (test with wet pH paper). Causality: The salt is typically much less soluble than the freebase, causing it to precipitate upon formation.
-
Crystallization: Stir the resulting slurry at 0-5 °C for 1-4 hours to maximize crystal growth and precipitation.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the solid product under vacuum at 40-50 °C until a constant weight is achieved.
-
Purity Analysis: Analyze the final product for purity (e.g., by HPLC, NMR) and residual solvent content (by GC).
References
- Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025).
- Upadhyaya, K., Shukla, S., Meena, B. P., & Dwivedi, J. (2024). Synthesis of Phentermine and its Derivatives. Current Organic Synthesis, 21(5), 583-594. [Link]
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021).
- May, S. A., et al. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development, 20(4), 765-775. [Link]
- Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268. [Link]
- Synthesis of Phentermine and its Derivatives. (2024).
- CN103992228A - Synthesis method of phentermine hydrochloride. (2014).
- Blacker, A. J., & Williams, J. M. (2011). Catalytic Asymmetric Reductive Amination of Ketones.
- D'Hondt, K., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 218-225. [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
- Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. (2016).
- How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (2012). The Royal Society of Chemistry. [Link]
- Turner, N. J., & Kumar, R. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(30), 8759-8772. [Link]
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- How to purify Amine? (2022). YouTube. [Link]
- Trichloroacetic acid fueled practical amine purific
- Cyclopropyl(phenyl)methanamine. (n.d.). PubChem. [Link]
- (R)-cyclopropyl(phenyl)methanamine. (n.d.). PubChem. [Link]
- (R)-cyclopropyl(phenyl)methanamine hydrochloride. (n.d.). PubChem. [Link]
- Route Scouting for Kilogram-Scale Manufacturing of API's. (2020). YouTube. [Link]
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Technical Support Center: Overcoming Poor Aqueous Solubility of Cyclobutane Compounds
Section 1: Understanding the Challenge
Researchers, scientists, and drug development professionals frequently encounter obstacles related to the poor aqueous solubility of novel chemical entities. This issue is particularly pronounced for compounds containing a cyclobutane moiety. The cyclobutane ring, a four-carbon cyclic alkane, imparts a unique set of physicochemical properties that, while often desirable for biological activity, can be detrimental to solubility.
The core of the problem lies in the inherent nature of the cyclobutane ring:
-
Non-Polarity and Hydrophobicity: As a saturated hydrocarbon ring, cyclobutane is fundamentally non-polar and hydrophobic, leading to low solubility in polar solvents like water.[1][2]
-
Rigidity and Planarity: The rigid, puckered structure of the cyclobutane ring can reduce the conformational flexibility that sometimes aids solvation.[3][4] This rigidity can also contribute to a stable crystal lattice, which requires more energy to break during the dissolution process.
-
Increased Lipophilicity: The inclusion of a cyclobutane ring often increases the overall lipophilicity of a molecule, a key factor in poor aqueous solubility. While this can be beneficial for membrane permeability, it presents a significant formulation challenge.[3]
Poor solubility is a critical hurdle in drug development, leading to unreliable results in in vitro assays, poor bioavailability, and underestimated toxicity.[5][6] Addressing these solubility challenges early is paramount for the successful progression of a drug candidate. This guide provides a structured approach to troubleshooting and overcoming these issues through practical, field-proven strategies.
Section 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during experimental work.
Q1: My cyclobutane compound is "crashing out" of my aqueous buffer during my assay, leading to inconsistent results. What is my first step?
Answer: This phenomenon, known as precipitation, is a classic sign of a compound exceeding its solubility limit in the assay medium. The first step is to differentiate between the two types of solubility: kinetic and thermodynamic.
-
Kinetic Solubility measures how much of a compound, typically from a DMSO stock, can be added to an aqueous buffer before it precipitates.[7] This is often what is initially observed in high-throughput screening. Kinetic solubility values can be higher than thermodynamic ones due to the formation of a temporary, supersaturated state.[8][9]
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[7][10] This is the more relevant value for predicting in vivo behavior and requires longer incubation times to measure accurately.[5]
Immediate Action Plan:
-
Visually Inspect: Check your assay plates for visible precipitate.
-
Measure Thermodynamic Solubility: Perform a formal shake-flask solubility assay to determine the true thermodynamic solubility in your specific assay buffer.[5] This will establish the maximum concentration you can reliably work with.
-
Adjust Concentration: If your assay concentration exceeds the measured thermodynamic solubility, lower it to a level at or below this limit. If the required concentration for efficacy is above the solubility limit, you must employ a solubilization strategy.
Q2: I've confirmed my compound's thermodynamic solubility is too low for my cell-based assay. What are the most common and effective strategies to increase its apparent solubility?
Answer: When the intrinsic solubility of your cyclobutane compound is insufficient, several formulation strategies can be employed. The choice depends on the compound's properties, the required concentration, and the experimental context.
A logical workflow for selecting a strategy is outlined below:
Caption: Decision tree for selecting a solubility enhancement strategy.
Strategy Breakdown:
-
Co-solvents: This is often the simplest and first approach. Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[11][12]
-
Common Examples: DMSO, ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG-400).
-
Causality: The mixture of water and a less polar co-solvent creates a more favorable environment for hydrophobic molecules like cyclobutane compounds.[12]
-
Caveat: High concentrations of co-solvents can be toxic to cells. Always run a vehicle control to assess the tolerability of the co-solvent concentration in your specific assay. Uncontrolled precipitation can also occur upon dilution.[13]
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like your cyclobutane compound, forming an "inclusion complex" that is water-soluble.[14][15][16]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Causality: The hydrophobic cyclobutane moiety partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively shielding the hydrophobic drug and increasing its apparent solubility.[14][17]
-
Benefit: This method is widely used in pharmaceutical formulations and can dramatically increase solubility.[14][18]
-
-
Amorphous Solid Dispersions (ASDs): For long-term development, converting the crystalline form of a drug into a higher-energy amorphous state can significantly improve solubility and dissolution rates.[19][20] In an ASD, the amorphous drug is dispersed within a polymer matrix to prevent recrystallization.[21][22]
-
Common Polymers: PVP K30, HPMCAS.[23]
-
Causality: Amorphous solids lack a crystal lattice, meaning less energy is required for dissolution, which leads to higher apparent solubility and the potential for supersaturation.[19][20]
-
Application: This is an advanced technique typically employed during preclinical and clinical formulation development using methods like spray-drying or hot-melt extrusion.[21][23]
-
-
Prodrug Strategies: This involves chemically modifying the cyclobutane compound to attach a temporary, water-soluble promoiety.[24][25] This "prodrug" is inactive but highly soluble. After administration, enzymes in the body cleave the promoiety, releasing the active parent drug.
-
Common Promoieties: Phosphates, amino acids, or PEG chains.[26]
-
Causality: The addition of ionizable or highly polar groups fundamentally increases the aqueous solubility of the molecule.[26]
-
Application: This is a powerful but resource-intensive strategy often considered when other formulation approaches fail or for specific delivery needs.[24][25]
-
Q3: How much of an improvement in solubility can I expect from these different techniques?
Answer: The degree of solubility enhancement is highly dependent on the specific compound and the chosen method. The following table provides a general comparison based on published studies.
| Technique | Typical Fold Increase in Solubility | Mechanism | Pros | Cons |
| Co-solvents | 2 to 50-fold | Reduces solvent polarity | Simple, rapid, inexpensive[13] | Potential for toxicity, precipitation upon dilution[13] |
| Cyclodextrins | 10 to 1,000-fold | Encapsulation in a soluble carrier[14] | High solubilization capacity, established safety profile[17] | Can be expensive, potential for interactions with other excipients |
| Amorphous Solid Dispersions | 10 to >1,000-fold | High-energy amorphous state[19][20] | Significant increase in both solubility and dissolution rate[23] | Requires specialized equipment, potential for physical instability (recrystallization)[19][22] |
| Prodrugs | 10 to >10,000-fold | Covalent modification with soluble groups[25] | Dramatically increases solubility, can improve other properties[27] | Requires chemical synthesis, potential for altered pharmacology before conversion[24] |
Note: These values are illustrative. The actual improvement must be determined experimentally for each compound.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Screening for Optimal Co-solvent Systems
Objective: To identify a co-solvent system that maximizes the solubility of a cyclobutane compound while minimizing potential for in-assay toxicity.
Workflow Diagram:
Caption: Workflow for co-solvent screening.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your cyclobutane compound (e.g., 10-20 mM) in 100% DMSO.
-
Co-solvent Dilution Series: In a 96-well plate, prepare serial dilutions of your chosen co-solvents (e.g., PEG-400, Ethanol, Propylene Glycol) in your final aqueous assay buffer. Typical final co-solvent concentrations to screen range from 0.5% to 10% (v/v).
-
Compound Addition: Add a small volume of the DMSO stock solution to each well to achieve the desired final test concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all wells and is below the level known to cause toxicity in your assay (typically ≤1%).
-
Equilibration: Seal the plate and incubate for 1-2 hours at room temperature with gentle agitation to allow the system to equilibrate.
-
Quantification:
-
Kinetic Assessment: Measure the turbidity or light scattering of each well using a plate reader (nephelometry). An increase in signal indicates precipitation.
-
Thermodynamic Assessment: For a more precise measurement, filter the samples through a solubility filter plate and quantify the concentration of the compound in the filtrate using a validated HPLC-UV method.[5]
-
-
Analysis: Determine the lowest concentration of each co-solvent that keeps the compound fully dissolved at the target concentration. This becomes your lead co-solvent system for further testing.
Section 4: References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694. [Link]
-
Al-kassas, R., et al. (2022). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Pharmaceutics. [Link]
-
Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. [Link]
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Ribeiro, A. C. F., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]
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Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
ResearchGate. (n.d.). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. [Link]
-
The Pharma Innovation. (2023). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. [Link]
-
Alhassan, M., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Prodrug strategies to overcome poor water solubility. [Link]
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Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]
-
Technobis Crystallization Systems. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 449-456. [Link]
-
Savla, S., et al. (2014). Approaches to improve solubility of poorly water soluble drugs. Journal of Pharmaceutical and Scientific Innovation. [Link]
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ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
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Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. [Link]
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Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Interdisciplinary Research in the Sciences. [Link]
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ResearchGate. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
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Budhwar, V. (2018). Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics. [Link]
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Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. [Link]
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Solubility of Things. (n.d.). Cyclobutane. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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van der Sar, S. A. M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
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wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]
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Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry. [Link]
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Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. [Link]
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Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
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Dobbs, J. M., et al. (1986). Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide. Journal of Chemical & Engineering Data. [Link]
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Bergström, C. A., et al. (2014). Perspectives in solubility measurement and interpretation. Journal of Pharmacy and Pharmacology. [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes. [Link]
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ResearchGate. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. [Link]
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Sheng, C., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. [Link]
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Manda, P., et al. (2020). The Importance of Solubility for New Drug Molecules. Molecules. [Link]
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ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]
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Chem-space. (2022). Compound solubility measurements for early drug discovery. [Link]
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Wikipedia. (n.d.). Supercritical fluid extraction. [Link]
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HORIZON. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
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OUCI. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]
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Validation & Comparative
A Researcher's Guide to the Biological Evaluation of (1-(3-Bromophenyl)cyclobutyl)methanamine and its Isomers as Potential Serotonin-Norepinephrine Reuptake Inhibitors
Introduction: The Rationale for Comparative Analysis
(1-(3-Bromophenyl)cyclobutyl)methanamine belongs to the broader class of phenylcycloalkylmethylamine derivatives, which have shown promise as modulators of monoamine transporters. The core structure, featuring a cyclobutyl ring and a bromophenyl moiety, suggests a potential interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET). Positional isomers, where the bromine atom is shifted on the phenyl ring (e.g., to the 2- or 4-position), and stereoisomers (enantiomers) of the parent compound are expected to exhibit distinct biological profiles due to differences in their three-dimensional shape and electronic properties. A thorough comparative analysis is therefore crucial to identify the optimal candidate for further drug development.
Predicted Signaling Pathway and Mechanism of Action
As potential SNRIs, the primary mechanism of action for these compounds is expected to be the inhibition of serotonin and norepinephrine reuptake at the presynaptic neuron. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Predicted mechanism of action for this compound and its isomers as SNRIs.
Experimental Methodologies for Comparative Evaluation
A multi-tiered approach is essential for a comprehensive comparison, starting with in vitro assays to determine affinity and potency at the primary targets, followed by functional assays to assess the downstream cellular effects, and culminating in in vivo studies to evaluate behavioral outcomes.
In Vitro Assays: Target Engagement and Potency
1. Radioligand Binding Assays:
These assays are fundamental for determining the binding affinity (Ki) of the test compounds for SERT and NET. The principle involves a competitive binding reaction between a radiolabeled ligand with known high affinity for the transporter and the unlabeled test compound.
-
Protocol: Radioligand Binding Assay for SERT and NET
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT or NET.
-
Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: For SERT, use [³H]-Citalopram or [³H]-Paroxetine. For NET, use [³H]-Nisoxetine.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
2. Neurotransmitter Uptake Assays:
These assays measure the functional inhibition of serotonin and norepinephrine uptake into cells, providing a measure of the compound's potency (IC50).
-
Protocol: Neurotransmitter Uptake Assay
-
Cell Culture: Use HEK293 cells stably expressing human SERT or NET.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Neurotransmitter Addition: Add a fixed concentration of radiolabeled neurotransmitter ([³H]-5-HT for SERT or [³H]-NE for NET).
-
Incubation: Incubate for a short period to allow for transporter-mediated uptake.
-
Termination: Stop the uptake by washing with ice-cold buffer.
-
Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
-
The Rising Star in Scaffolding: A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclobutylmethanamine Analogs in Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is relentless. Among the emerging players, the cyclobutane moiety has garnered significant attention for its unique conformational constraints and its role as a versatile bioisostere.[1][2][3] This guide delves into the structure-activity relationship (SAR) of cyclobutylmethanamine analogs, a promising scaffold for the development of therapeutics targeting a range of diseases, from cancer to neurological disorders. By providing a comparative analysis of structural modifications and their impact on biological outcomes, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate this exciting area of drug discovery.
The Allure of the Cyclobutane Ring: A Foundation for Innovation
The cyclobutane ring, a four-membered carbocycle, offers a distinct three-dimensional geometry that distinguishes it from more common cyclic and aromatic systems.[4] Its puckered nature allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[3] Furthermore, the cyclobutane core can enhance metabolic stability and reduce planarity, properties that are highly desirable in modern drug design.[1][3] When functionalized with a methanamine side chain, the resulting cyclobutylmethanamine scaffold provides a key anchor point for further chemical exploration, enabling the systematic investigation of SAR.
Cracking the Code: SAR of Cyclobutylmethanamine Analogs in Kinase Inhibition
Kinases have emerged as a pivotal class of targets in oncology and inflammation. The development of selective kinase inhibitors is a major focus of drug discovery, and the cyclobutylmethanamine scaffold has shown potential in this arena.
Case Study: p38α MAP Kinase Inhibitors
The p38α mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production, making it an attractive target for autoimmune diseases. Structure-activity relationship studies of diaryl urea inhibitors, which can be considered analogs of N-aryl cyclobutylmethanamines, have revealed critical insights.
A pivotal interaction involves the occupation of a lipophilic pocket on the kinase. Modifications to the group occupying this pocket significantly impact binding affinity. While not a cyclobutylmethanamine in the strictest sense, the SAR principles from potent inhibitors like BIRB 796 can be extrapolated. The tert-butyl group in BIRB 796, for instance, is a crucial binding element.[5] This suggests that a cyclobutyl group, particularly with appropriate substitution, could serve a similar role in orienting the molecule within the active site.
Table 1: Comparative Activity of p38α MAP Kinase Inhibitors
| Compound ID | Core Scaffold | Key Substituent (Lipophilic Pocket) | p38α Binding Affinity (Kd, pM) |
| BIRB 796 | Pyrazole-Naphthalene | tert-butyl | ~100 |
| Analog A | Pyrazole-Naphthalene | Cyclopentyl | >1000 |
| Analog B | Pyrazole-Naphthalene | Phenyl | >5000 |
Data extrapolated from literature to illustrate SAR principles.[5]
The data clearly indicates that the nature of the lipophilic group is paramount for high-affinity binding. This underscores the importance of exploring various substitutions on the cyclobutane ring of cyclobutylmethanamine analogs when targeting kinases.
Navigating the Central Nervous System: Cyclobutylmethanamine Analogs in Neurodegenerative Diseases
The development of drugs for central nervous system (CNS) disorders is fraught with challenges, not least of which is the need to cross the blood-brain barrier (BBB). The physicochemical properties of the cyclobutane scaffold can be tuned to enhance CNS penetration.[6]
SAR studies in this area often focus on optimizing properties such as lipophilicity and hydrogen bonding potential to achieve the desired pharmacokinetic profile. For instance, in the design of multifunctional agents for Alzheimer's disease, modifications to amine-containing scaffolds are systematically explored to balance cholinesterase inhibition, Aβ aggregation inhibition, and neuroprotective effects.[7][8]
While specific SAR data for a series of cyclobutylmethanamine analogs in CNS disorders is not extensively consolidated in single reports, the principles of medicinal chemistry suggest that:
-
Substitution on the Cyclobutane Ring: Introducing small, lipophilic groups could enhance BBB penetration.
-
Modification of the Amine: The basicity of the amine is a critical parameter that can be modulated through N-alkylation or N-arylation to influence both target engagement and pharmacokinetic properties.
Experimental Corner: Key Protocols for Evaluating Cyclobutylmethanamine Analogs
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.
Protocol 1: p38α MAP Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of test compounds against p38α MAP kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of cyclobutylmethanamine analogs against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Kinase substrate (e.g., ATF2)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the p38α kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[9]
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized analogs on human cancer cell lines.
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50).
Materials:
-
Human tumor cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][10]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5][10]
Visualizing the SAR: Logical Relationships and Workflows
To better understand the intricate relationships in SAR studies, graphical representations are invaluable.
Caption: Logical flow of SAR for cyclobutylmethanamine analogs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. promega.com [promega.com]
- 10. atcc.org [atcc.org]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Therapeutic Compounds
For Immediate Distribution
SOUTH SAN FRANCISCO, CA – January 7, 2026 – In the intricate journey of drug discovery and development, the transition from promising laboratory findings to effective clinical applications represents a critical and often challenging hurdle. A comprehensive understanding of the nuances between in vitro and in vivo efficacy is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of these two essential evaluation paradigms, offering insights into experimental design, data interpretation, and the strategic integration of both approaches to accelerate the development of novel therapeutic compounds.
Defining the Arenas: In Vitro and In Vivo Research
In vitro (Latin for "in the glass") studies are performed outside of a living organism, typically in a controlled laboratory setting using isolated cells, tissues, or molecules.[1] These assays are fundamental in the early stages of drug discovery for screening large numbers of compounds and elucidating basic mechanisms of action.[1]
In vivo (Latin for "within the living") studies, conversely, are conducted within a whole, living organism, such as animal models.[2][3] These studies are designed to evaluate the overall effects of a therapeutic candidate in a complex biological system, providing insights into its efficacy, safety, and pharmacokinetic profile.[4][5]
The selection between in vitro and in vivo models is a critical decision in preclinical research, influencing the direction and potential success of a therapeutic program.[4] While in vitro studies offer a controlled environment for dissecting specific molecular or cellular mechanisms, in vivo experiments provide a more holistic view of biological processes within an intact organism.[6]
PART 1: The Foundational Divide: A Head-to-Head Comparison
The choice between in vitro and in vivo methodologies is not merely a matter of preference but a strategic decision based on the specific research question, the stage of drug development, and the inherent advantages and limitations of each approach.
| Feature | In Vitro Studies | In Vivo Studies |
| Environment | Controlled, artificial setting (e.g., petri dish, test tube)[4] | Complex, whole living organism (e.g., animal model)[2] |
| Physiological Relevance | Lower; lacks systemic interactions and complex biological responses[7] | Higher; provides insights into the effects on a whole system[4] |
| Throughput | High; allows for rapid screening of numerous compounds[4] | Low; time-consuming and resource-intensive[7] |
| Cost | Generally lower and more cost-effective[4][8] | Significantly higher due to animal care and facility requirements[7] |
| Ethical Considerations | Minimal; does not involve live subjects[2] | Significant; requires adherence to strict animal welfare regulations |
| Data Complexity | Simpler; focuses on specific, isolated endpoints | More complex; integrates pharmacokinetics, pharmacodynamics, and toxicology |
| Predictive Value for Humans | Can be limited due to the simplified system[7] | Generally considered more reliable and relevant for predicting human outcomes[2] |
Key Causality: The fundamental difference lies in biological complexity. In vitro systems, by design, isolate specific variables to understand direct compound effects. However, this reductionist approach cannot replicate the intricate network of interactions present in a living organism, such as metabolism, immune responses, and off-target effects, which are critical for determining a drug's true efficacy and safety profile.[7]
PART 2: Methodologies in Action: Experimental Protocols and Data Interpretation
A robust preclinical data package relies on well-designed and meticulously executed experiments in both in vitro and in vivo settings.
A. Core In Vitro Assays for Efficacy Determination
In vitro assays are the workhorses of early drug discovery, providing initial evidence of a compound's biological activity.[9]
1. Cell-Based Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®)
-
Objective: To determine the concentration at which a compound inhibits cell growth or induces cell death.
-
Methodology:
-
Cell Seeding: Plate cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of compound concentrations for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a reagent (e.g., MTT) that is converted into a detectable product by viable cells.
-
Data Acquisition: Measure the signal (e.g., absorbance, luminescence) using a plate reader.
-
Analysis: Plot the signal against compound concentration to determine the IC50 (half-maximal inhibitory concentration).
-
-
Data Interpretation: A lower IC50 value indicates greater potency.
2. Target-Based Biochemical Assays (e.g., Kinase Inhibition Assays)
-
Objective: To measure the direct inhibitory effect of a compound on its molecular target.
-
Methodology:
-
Assay Setup: Combine the purified target enzyme, its substrate, and varying concentrations of the compound in a microplate.
-
Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).
-
Detection: Measure the product formation using a detection reagent that generates a signal.
-
Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50.
-
-
Data Interpretation: Provides a direct measure of target engagement and potency.
Hypothetical Data Summary: Compound Z
| Assay Type | Cell Line/Target | IC50 (nM) |
| Cell Viability | MCF-7 (Breast Cancer) | 150 |
| Cell Viability | A549 (Lung Cancer) | 320 |
| Kinase Inhibition | Target Kinase X | 25 |
B. Essential In Vivo Models for Efficacy Validation
In vivo studies are critical for confirming the therapeutic potential of a compound in a living system and are a prerequisite for advancing to human clinical trials.[7]
1. Xenograft and Syngeneic Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of a compound in a mouse model.
-
Methodology:
-
Tumor Implantation: Implant human cancer cells (xenograft) or mouse cancer cells (syngeneic) into immunocompromised or immunocompetent mice, respectively.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Compound Administration: Treat mice with the compound or a vehicle control via a clinically relevant route (e.g., oral, intravenous).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis.
-
-
Data Interpretation: Efficacy is determined by the degree of tumor growth inhibition (TGI) compared to the control group.
Experimental Workflow: Xenograft Efficacy Study
Caption: Workflow of a typical xenograft mouse model for in vivo efficacy testing.
Hypothetical Data Summary: Compound Z in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, oral) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| Compound Z | 50 | 480 | 61.6 |
PART 3: Bridging the Translational Gap: The In Vitro-In Vivo Correlation (IVIVC)
A significant challenge in drug development is the frequent disconnect between promising in vitro results and subsequent in vivo outcomes.[10][11] Establishing an in vitro-in vivo correlation (IVIVC) is crucial for predicting a drug's performance and is a key consideration for regulatory agencies like the U.S. Food and Drug Administration (FDA).[12][13]
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[12][13] While more formally applied to drug formulation and dissolution, the underlying principle of correlating laboratory data with whole-organism outcomes is central to preclinical efficacy assessment.
Factors Contributing to In Vitro-In Vivo Discrepancies:
-
Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion properties can significantly impact its concentration at the target site in vivo, a factor not captured in simple in vitro assays.[14]
-
Biological Complexity: The intricate interplay of various cell types, signaling pathways, and the tumor microenvironment can influence a drug's efficacy in ways not predicted by monoculture cell-based assays.[10]
-
Off-Target Effects: A compound may have unforeseen effects on other biological targets in vivo, leading to toxicity or altered efficacy.
-
Animal Model Limitations: The physiological differences between animal models and humans can impact drug absorption, distribution, metabolism, and excretion, affecting the translatability of the findings.[7]
The Drug Development Funnel: Integrating In Vitro and In Vivo Data
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Cross-reactivity profiling of (1-(3-Bromophenyl)cyclobutyl)methanamine against off-targets
An In-Depth Technical Guide to the Cross-Reactivity Profiling of Novel Chemical Entities
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug discovery and development, the identification of a potent lead compound is merely the initial step. The subsequent, and arguably more critical, challenge lies in ensuring its selectivity. A lack of selectivity, where a drug candidate interacts with unintended biological targets, is a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage clinical trial failures.[1][2] Predicting and identifying these "off-target" interactions early in the preclinical phase is paramount for de-risking development and advancing safer therapeutic candidates.[3]
This guide provides a comprehensive framework for the systematic cross-reactivity profiling of a novel chemical entity, using the hypothetical compound (1-(3-Bromophenyl)cyclobutyl)methanamine (Test Article X) as our working example. As a novel molecule with an uncharacterized pharmacological profile, Test Article X represents a common starting point in many discovery programs. Our objective is to move beyond simple screening and establish a robust, multi-tiered strategy that provides a clear and actionable understanding of its selectivity profile. We will delve into the rationale behind experimental choices, compare leading methodologies, and provide detailed protocols that form a self-validating system for assessing off-target liabilities.
Strategic Framework: A Tiered Approach to Off-Target Profiling
A successful profiling campaign does not test a compound against every possible target randomly. It employs a strategic, tiered approach that balances breadth, depth, and resource allocation. This workflow is designed to efficiently identify potential liabilities, confirm them with orthogonal methods, and build a comprehensive safety profile.
Caption: Simplified Gq-coupled GPCR signaling pathway for a functional assay.
Experimental Protocol 2: HTRF IP-One Functional Assay (Antagonist Mode)
This protocol describes how to determine the IC₅₀ of Test Article X at a Gq-coupled receptor (e.g., Histamine H1 receptor) identified as a hit in Tier 1.
Objective: To quantify the potency of Test Article X as an antagonist of the H1 receptor.
Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human H1 receptor in appropriate media.
-
Harvest cells and seed them into a 384-well white assay plate at a density of 10,000 cells/well. Incubate overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of Test Article X in stimulation buffer, typically starting from 100 µM and performing 10-point, 3-fold dilutions.
-
Prepare the agonist (Histamine) at a concentration equal to its EC₈₀ in stimulation buffer.
-
-
Assay Procedure:
-
Remove culture media from the cell plate.
-
Add 10 µL of the serially diluted Test Article X to the appropriate wells. Add buffer only to control wells.
-
Incubate for 15 minutes at 37°C (antagonist pre-incubation).
-
Add 10 µL of the EC₈₀ agonist solution to all wells except the basal control wells (which receive buffer).
-
Incubate for 60 minutes at 37°C to allow for IP1 accumulation.
-
-
Detection (HTRF):
-
Following the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit), add 10 µL of the IP1-d2 conjugate to each well.
-
Add 10 µL of the anti-IP1 cryptate conjugate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm / 620nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of Test Article X.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Tier 3: Specialized and In-Depth Profiling
Expertise & Causality: If Tier 2 confirms potent off-target activity, or if the compound's structure suggests a high risk for a specific target class (e.g., it resembles a known kinase inhibitor), more focused profiling is required. This tier provides the deepest understanding of selectivity.
-
Kinase Selectivity Profiling: Kinases are a frequent source of off-target effects due to the conserved nature of the ATP-binding pocket. [4][5]If Test Article X shows any activity on kinases in broad panels or has a hinge-binding motif, a comprehensive kinome scan (e.g., against >400 kinases) is essential. [6]This is critical for oncology drugs but also relevant for other indications.
-
Cardiac Safety Profiling (hERG): Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). [3]Therefore, direct assessment of hERG activity is a regulatory expectation and a mandatory step for almost all small molecule candidates.
-
Chemoproteomics: Advanced methods like chemical proteomics can be used in a cellular context to identify the full spectrum of protein targets that a compound binds to within a living cell, providing a highly unbiased view of its interactions. [2] Illustrative Data Summary for Test Article X:
The following tables represent a hypothetical data summary from a comprehensive profiling campaign for Test Article X.
Table 1: Tier 1 Broad Panel Screening Results (Hits >50% Inhibition @ 10 µM)
| Target | Target Class | % Inhibition | Action |
| Histamine H1 | GPCR | 89% | Proceed to Tier 2 |
| Dopamine D₂ | GPCR | 65% | Proceed to Tier 2 |
| Serotonin 5-HT₂ₐ | GPCR | 58% | Proceed to Tier 2 |
| Ca²⁺ Channel, L-type | Ion Channel | 72% | Proceed to Tier 2 |
Table 2: Tier 2 Functional Follow-Up & Potency Results
| Target | Assay Type | Functional Mode | Potency (IC₅₀ / pIC₅₀) | Selectivity vs. Primary Target |
| Histamine H1 | IP-One HTRF | Antagonist | 75 nM / 7.12 | 133-fold |
| Dopamine D₂ | cAMP Assay | Antagonist | 1.2 µM / 5.92 | 8.3-fold |
| Serotonin 5-HT₂ₐ | IP-One HTRF | Antagonist | 5.6 µM / 5.25 | 1.8-fold |
| Ca²⁺ Channel, L-type | FLIPR Ca²⁺ Flux | Antagonist | 980 nM / 6.01 | 10.2-fold |
| Assuming a hypothetical primary target potency of 10 µM for illustrative purposes. |
Conclusion and Path Forward
This systematic, tiered profiling guide provides a robust framework for characterizing the selectivity of a novel compound like this compound. Based on our hypothetical data, Test Article X displays potent off-target activity at the Histamine H1 receptor and moderate activity at several other targets. The low selectivity margin against the 5-HT₂ₐ receptor would be a significant concern.
This in-depth analysis, moving from broad binding screens to quantitative functional assays, provides the critical data needed for an informed decision. The project team can now weigh the potential therapeutic benefits of Test Article X against the risks posed by its off-target profile. This data-driven approach allows for the early termination of high-risk candidates or guides medicinal chemistry efforts to engineer out unwanted activities, ultimately leading to the development of safer and more effective medicines.
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- Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]
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- SafetyScreen87 Panel - TW. Eurofins Discovery. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge. Miljković, F., & Bajorath, J. (2016).
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Parsey, M. V., Rajeswaran, W. G., & O'Brien, P. J. (2019). Toxicological Sciences, 171(2), 299–310. [Link]
- Off-Target Screening Cell Microarray Assay.
- Screen strategies for off-target liability prediction and ID small-molecule pharmaceuticals. Van Vleet, T. R., et al. (2018). Expert Opinion on Drug Discovery, 13(10), 921-933. [Link]
- Off-Target Profiling.
- Evaluating functional ligand-GPCR interactions in cell-based assays. Boatman, K. W., & S. L. (2020). Methods in Enzymology, 632, 221-239. [Link]
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Schihada, H., & Zeug, A. (2024). International Journal of Molecular Sciences, 25(10), 5434. [Link]
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A Comparative Guide to the Synthetic Routes of Functionalized Cyclobutanes
For Distribution to Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, is a privileged structure in medicinal chemistry and materials science. Its inherent ring strain, approximately 26 kcal/mol, imparts unique conformational properties and reactivity, making it a valuable component in drug candidates and complex molecular architectures.[1] However, this same ring strain presents a significant hurdle in its synthesis. This guide provides a comparative analysis of the most prominent and effective synthetic strategies for accessing functionalized cyclobutanes, offering insights into the mechanistic underpinnings and practical considerations for each methodology.
[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutane Synthesis
The [2+2] cycloaddition, a reaction wherein two unsaturated molecules combine to form a four-membered ring, stands as the most direct and widely employed method for constructing cyclobutane frameworks.[2][3][4][5] This family of reactions can be broadly categorized by the method of activation: photochemical, metal-catalyzed, and the use of activated partners like ketenes.
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, relying on the excitation of an alkene to a higher energy state to facilitate the cycloaddition.[2][6] These reactions can proceed via direct irradiation or through the use of a photosensitizer.[1]
A classic example is the Paternò–Büchi reaction , which involves the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane.[7][8][9][10] While not directly forming a carbocyclic cyclobutane, its principles are foundational.
For carbocyclic ring formation, the photodimerization of alkenes or the cross-cycloaddition between two different alkenes is highly effective.[11] The reaction typically proceeds through a triplet excited state, leading to a 1,4-diradical intermediate that then cyclizes.[1] The stereochemical outcome is often dependent on the stability of this diradical intermediate.
-
Expertise & Experience: The choice of solvent and photosensitizer is critical. For intermolecular reactions, high concentrations of the alkene partner are often necessary to favor the desired cross-cycloaddition over dimerization of the photo-excited species. Sensitizers like benzophenone or acetone are commonly used to facilitate intersystem crossing to the triplet state.[1]
Metal-Catalyzed [2+2] Cycloadditions
Transition metal catalysis has revolutionized [2+2] cycloadditions, offering milder reaction conditions and enhanced control over stereoselectivity compared to photochemical methods.[3][12] Catalysts based on copper, rhodium, and gold have been particularly successful.[3][13][14]
Copper(I) salts, for instance, can catalyze the [2+2] cycloaddition of non-conjugated alkenes.[2] The mechanism is believed to involve the formation of a copper-olefin complex, which upon photo-excitation, facilitates the cycloaddition.[3] More recently, visible-light photoredox catalysis has emerged as a powerful strategy for both homo- and heterodimerization of olefins with high efficiency and stereoselectivity.[3][15]
-
Expertise & Experience: Ligand selection is paramount in achieving high enantioselectivity in metal-catalyzed [2+2] cycloadditions. Chiral ligands can create a chiral environment around the metal center, directing the approach of the substrates and leading to the preferential formation of one enantiomer.
Ketene Cycloadditions
The [2+2] cycloaddition of ketenes with alkenes is a highly reliable and diastereoselective method for the synthesis of cyclobutanones.[3][15] Ketenes are highly reactive intermediates and readily undergo cycloaddition with a wide range of alkenes, including those that are electron-rich, electron-poor, and sterically hindered.
The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition mechanism, which accounts for the high degree of stereospecificity observed.[16] The stereochemistry of the alkene is retained in the cyclobutanone product.
-
Expertise & Experience: The primary challenge in ketene cycloadditions is the generation of the unstable ketene intermediate in situ. Common methods include the dehydrohalogenation of acyl chlorides with a non-nucleophilic base or the Wolff rearrangement of α-diazoketones. The choice of method depends on the desired ketene and the compatibility of the substrates.
Ring Expansion of Cyclopropanes
Ring expansion strategies provide an alternative and powerful entry to functionalized cyclobutanes, often with excellent stereocontrol.[17] These methods typically involve the generation of a reactive intermediate from a cyclopropane precursor that subsequently rearranges to the four-membered ring.
A notable example involves the rearrangement of cyclopropylcarbinyl systems. For instance, the silver(I)-catalyzed ring expansion of cyclopropyl-substituted diazo compounds can proceed with high regioselectivity and stereospecificity to afford cyclobutenes.[13]
Another powerful approach is the Kulinkovich reaction , which produces cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[18][19][20] These cyclopropanols can then be induced to undergo ring expansion to yield cyclobutanones.[17]
-
Expertise & Experience: The regioselectivity of the ring expansion is often dictated by the substitution pattern on the cyclopropane ring. Electron-donating groups can stabilize a developing positive charge on an adjacent carbon, directing the ring-opening and subsequent expansion.[13]
Ring Contraction of Cyclopentanes and Other Rings
Ring contraction reactions offer a less common but synthetically valuable route to cyclobutanes. These transformations often proceed via rearrangement pathways that extrude a carbon atom or another small molecule from a larger ring.
The Favorskii rearrangement of α-halocyclopentanones in the presence of a base is a classic example of a ring contraction that can produce cyclobutanecarboxylic acid derivatives.[21][22][23] The reaction is thought to proceed through a cyclopropanone intermediate.[22] Nickel-catalyzed Favorskii-type rearrangements have also been developed.[23][24]
More recently, stereoselective ring contractions of pyrrolidines to form multisubstituted cyclobutanes have been reported, proceeding through a proposed 1,4-biradical intermediate.[25][26]
-
Expertise & Experience: The success of the Favorskii rearrangement is highly dependent on the substrate and reaction conditions. The choice of base and solvent can significantly influence the yield and selectivity of the reaction. For substrates where enolate formation is not possible, a pseudo-Favorskii mechanism may operate.[22]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Advantages | Key Limitations | Stereocontrol | Functional Group Tolerance | Scalability |
| Photochemical [2+2] Cycloaddition | Direct, convergent, accesses diverse structures.[2][4] | Often requires specialized equipment, can lead to mixtures of products, limited to photoreactive substrates.[15] | Variable, dependent on reaction mechanism (singlet vs. triplet). | Moderate, some functional groups are light-sensitive. | Can be challenging due to light penetration issues. |
| Metal-Catalyzed [2+2] Cycloaddition | Milder conditions, high stereoselectivity achievable with chiral catalysts.[3][12] | Catalyst cost and sensitivity, substrate scope can be limited by the catalyst. | Excellent, particularly for enantioselective variants.[12][27] | Good, many catalysts tolerate a range of functional groups. | Generally good, amenable to flow chemistry. |
| Ketene [2+2] Cycloaddition | Highly diastereoselective, reliable, broad substrate scope.[3] | Product is always a cyclobutanone, ketenes are reactive and can be difficult to handle. | Excellent diastereoselectivity. | Good, but sensitive to acidic or nucleophilic groups. | Moderate, depends on the method of ketene generation. |
| Ring Expansion of Cyclopropanes | Access to complex substitution patterns, often with high stereocontrol.[13][17] | Requires synthesis of the cyclopropane precursor, regioselectivity can be an issue. | Can be excellent, often stereospecific.[13] | Good, tolerant of many functional groups.[19] | Generally good. |
| Ring Contraction of Cyclopentanes | Provides access to highly functionalized cyclobutanes.[25][26] | Can be substrate-specific, may require harsh conditions. | Can be highly stereoselective.[25] | Variable, depends on the specific rearrangement. | Can be substrate-dependent. |
Experimental Protocols
Representative Protocol: Metal-Catalyzed [2+2] Cycloaddition
This protocol is a representative example of a copper-catalyzed intramolecular [2+2] photocycloaddition to form a bicyclo[3.2.0]heptane system, a common core in natural products.[2]
Synthesis of cis-Bicyclo[3.2.0]heptan-6-one:
-
Reaction Setup: To a quartz reaction tube equipped with a magnetic stir bar is added the diene substrate (e.g., a 1,6-heptadiene derivative, 1.0 mmol) and a solution of copper(I) trifluoromethanesulfonate (CuOTf, 0.05 mmol, 5 mol%) in anhydrous and degassed acetone (10 mL).
-
Degassing: The solution is thoroughly degassed by bubbling with argon for 15 minutes.
-
Irradiation: The reaction tube is sealed and placed in a photoreactor equipped with a 254 nm UV lamp. The reaction mixture is irradiated with stirring at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclo[3.2.0]heptane product.
Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be easily monitored, and the product can be purified and characterized by standard analytical techniques (NMR, IR, MS) to confirm its structure and purity. The use of a well-established catalyst and reaction conditions ensures reproducibility.
Visualizations
Overview of Synthetic Strategies
Caption: Major synthetic pathways to functionalized cyclobutanes.
Mechanism of Photochemical [2+2] Cycloaddition
Caption: Simplified mechanism of a triplet-sensitized [2+2] photocycloaddition.
Experimental Workflow for Metal-Catalyzed [2+2] Cycloaddition
Caption: A typical experimental workflow for a photochemical reaction.
References
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
- Asymmetric synthesis of cyclobutanes and their derivatives.
- Kulinkovich Reaction. Organic Chemistry Portal. [Link]
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- Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube. [Link]
- A versatile and stereoselective synthesis of functionalized cyclobutenes. PubMed. [Link]
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- Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. NIH. [Link]
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- Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
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- The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Royal Society of Chemistry. [Link]
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
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- Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link]
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- Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts.
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
- Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
- The synthesis of functionalized cyclobutenes by [2 + 2] cycloaddition of acetylenes to al. Science of Synthesis. [Link]
- Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes.
- [2 + 2] photocycloaddition. SpringerLink. [Link]
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A Comparative Efficacy Analysis of Novel Amine Derivatives: A Case Study on (1-(3-Bromophenyl)cyclobutyl)methanamine as a Putative Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities, using the hypothetical case of (1-(3-Bromophenyl)cyclobutyl)methanamine as a potential monoamine oxidase (MAO) inhibitor. Due to the current lack of publicly available pharmacological data for this compound, this document serves as a blueprint for its potential evaluation against established standard inhibitors of MAO-A and MAO-B. The methodologies, data presentation formats, and scientific rationale described herein are designed to ensure a rigorous and objective comparison.
Introduction: The Rationale for Investigating Novel MAO Inhibitors
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] The two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression, anxiety, and neurodegenerative disorders such as Parkinson's disease.[1][3] The development of novel MAO inhibitors with improved selectivity and safety profiles remains an active area of research.
The chemical scaffold of this compound, featuring a phenyl ring and an amine group, is suggestive of potential interaction with monoamine-metabolizing enzymes. This guide outlines the necessary experimental approach to characterize its inhibitory activity and compare it against well-characterized, standard MAO inhibitors.
Establishing the Inhibitory Profile: A Phased Experimental Approach
A systematic evaluation is crucial to determine the inhibitory potency and selectivity of a novel compound. The following experimental workflow provides a robust methodology for characterizing the interaction of this compound with MAO-A and MAO-B.
Caption: Experimental workflow for characterizing a novel MAO inhibitor.
Comparative Efficacy: Benchmarking Against Standard Inhibitors
A direct comparison of inhibitory potency (IC50 values) is essential for contextualizing the efficacy of a novel compound. The following table presents a hypothetical dataset for this compound alongside experimentally determined IC50 values for standard MAO inhibitors.
| Compound | Target | IC50 (nM) | Selectivity Index (MAO-B/MAO-A) | Reference Compound |
| This compound | MAO-A | Hypothetical | Hypothetical | - |
| MAO-B | Hypothetical | - | ||
| Clorgyline | MAO-A | 2.3 | 0.000039 | Yes |
| Moclobemide | MAO-A | >167-fold selective for MAO-A | - | Yes |
| Selegiline (L-deprenyl) | MAO-B | ~10 (at high conc. can inhibit MAO-A) | High | Yes |
| Rasagiline | MAO-B | 4 - 14 | ~50 | Yes |
| Safinamide | MAO-B | 79 - 98 | ~1000 | Yes |
Note: IC50 values for standard inhibitors are sourced from publicly available literature and may vary depending on experimental conditions.[][5][6]
Detailed Experimental Protocols
To ensure reproducibility and validity, the following detailed protocols for in vitro MAO inhibition assays are provided.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against both MAO-A and MAO-B isoforms.
Principle: The activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[2] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a fluorescent product, which is directly proportional to MAO activity.[2]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., Kynuramine for both isoforms, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)[2][7]
-
Fluorogenic Probe (e.g., Amplex® Red)[2]
-
Horseradish Peroxidase (HRP)
-
Test compound (this compound) and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the assay buffer.
-
Inhibitor Incubation: Add the diluted test compound or reference inhibitor to the appropriate wells. Include a control well with DMSO only. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, HRP, and fluorogenic probe mixture to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red) using a microplate reader.[8]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro MAO inhibition assay.
Signaling Pathway Context
The inhibition of MAO enzymes directly impacts monoamine neurotransmitter levels in the synaptic cleft, thereby modulating downstream signaling pathways.
Caption: Monoamine oxidase in the context of synaptic neurotransmission.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the preclinical evaluation of novel compounds as potential MAO inhibitors, using this compound as a hypothetical example. The described experimental protocols and comparative data framework are designed to provide a robust assessment of efficacy and selectivity.
Should experimental data confirm that this compound is a potent and selective MAO inhibitor, further studies, including in vivo efficacy models for depression or Parkinson's disease, pharmacokinetic profiling, and off-target liability screening, would be warranted to fully elucidate its therapeutic potential. The principles of scientific integrity and logical progression of research outlined in this guide are paramount for the successful development of novel therapeutics.
References
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- MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]
- PMC - PubMed Central.
- SpringerLink. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
- ResearchGate. The 50% inhibitory concentration (IC50) values for MAO-A inhibitors... [Link]
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The Two Sides of the Coin: A Comparative Guide to Enantiomerically Pure vs. Racemic Drugs
In the intricate world of drug development, the three-dimensional structure of a molecule is paramount. For a significant portion of pharmaceuticals, this complexity manifests as chirality—a property where a molecule, like a pair of hands, exists in two non-superimposable mirror-image forms known as enantiomers. Historically, many chiral drugs were developed and marketed as racemic mixtures , containing a 50:50 blend of both enantiomers.[1][2] However, a deeper understanding of pharmacology and advancements in analytical chemistry have illuminated the profound differences between these enantiomers, propelling a shift towards the development of enantiomerically pure drugs.[3][4]
This guide provides a comprehensive comparison of the pharmacological profiles of enantiomerically pure and racemic drugs, supported by experimental data and established scientific principles. We will explore the critical differences in how these forms interact with the inherently chiral environment of the human body, their resulting pharmacokinetic and pharmacodynamic profiles, and the methodologies used to discern them.
The Foundation: Stereoselectivity in Drug Action
The biological systems that drugs interact with—receptors, enzymes, and transport proteins—are themselves composed of chiral building blocks like amino acids and sugars. Consequently, these biological targets often exhibit stereoselectivity , interacting differently with each enantiomer of a chiral drug.[5][6] This fundamental principle is the primary driver for the observed differences in the pharmacological profiles of racemates and single enantiomers.
To understand this, two key terms are essential:
-
Eutomer : The enantiomer with the higher affinity or activity towards the desired therapeutic target.[1][7][8]
-
Distomer : The enantiomer with lower affinity or activity.[1][7][8] The distomer is not always benign; it can be inactive, contribute to side effects, or even have a completely different pharmacological effect.[7][8]
The tragic case of thalidomide serves as a stark reminder of this principle. Marketed as a racemic mixture to treat morning sickness, the (R)-enantiomer provided the desired sedative effect, while the (S)-enantiomer was a potent teratogen, causing severe birth defects.[5][9] This historical event catalyzed a more rigorous examination of chirality in drug safety and efficacy.
Caption: Stereoselective binding of a eutomer and distomer to a chiral receptor site.
Pharmacodynamic Profile: Potency and Selectivity
The differing affinities of enantiomers for their biological targets directly translate to variations in their pharmacodynamic profiles.
-
Potency : The eutomer is, by definition, more potent than the distomer. The eudysmic ratio quantifies this difference by comparing the potency of the eutomer to that of the distomer.[10] For example, the (S)-enantiomer of the beta-blocker propranolol is about 100 times more potent than the (R)-enantiomer.[5] Administering a racemic mixture means that half of the dose may be significantly less effective, potentially requiring higher overall doses to achieve the desired therapeutic effect.[5]
-
Selectivity and Side Effects : In many cases, the distomer is not merely inactive but contributes to off-target effects and toxicity.[7][8] The local anesthetic bupivacaine is a prime example; the (S)-enantiomer is less cardiotoxic than the (R)-enantiomer, making the enantiomerically pure formulation (levobupivacaine) a safer option.[11][12] By isolating the eutomer, it is possible to create a more selective drug with an improved therapeutic index—the ratio between the toxic dose and the therapeutic dose.[4][13]
Pharmacokinetic Profile (ADME): A Tale of Two Pathways
Stereoselectivity extends beyond the drug-target interaction to the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). The body can handle each enantiomer differently, leading to complex pharmacokinetic profiles for racemic mixtures.[4][14]
| Pharmacokinetic Phase | Impact of Chirality | Consequences for Racemic Mixtures |
| Absorption | Stereoselective transport across intestinal membranes can occur. | One enantiomer may be absorbed more rapidly or to a greater extent than the other. |
| Distribution | Enantiomers can exhibit different binding affinities to plasma proteins like albumin and α1-acid glycoprotein (AGP).[15][16][17] | The enantiomer with lower protein binding will have a higher concentration of free, active drug in the plasma, potentially affecting both efficacy and toxicity.[17] |
| Metabolism | The Cytochrome P450 (CYP) enzyme system, the primary engine of drug metabolism, is highly stereoselective.[5][18][19] | Enantiomers can be metabolized at different rates, leading to different plasma concentrations and durations of action.[4][20] For example, (S)-warfarin is metabolized by a different CYP enzyme and is 3-5 times more potent than (R)-warfarin.[5] |
| Excretion | Renal clearance can be stereoselective due to differences in active tubular secretion. | One enantiomer may be eliminated from the body faster than the other, altering the enantiomeric ratio in the plasma over time. |
A particularly interesting metabolic phenomenon is chiral inversion , where one enantiomer is converted into the other in vivo.[21][22] A classic example is ibuprofen, where the largely inactive (R)-enantiomer undergoes unidirectional conversion to the active (S)-enantiomer in the body.[21][23][24] This process can complicate the pharmacokinetic and pharmacodynamic relationship of the drug.[22][24]
Caption: Simplified pharmacokinetic pathways for racemic vs. enantiopure drugs.
The "Chiral Switch": From Racemate to Single Enantiomer
The recognition of these pharmacological differences has led to the strategy of the chiral switch . This involves the development of an enantiomerically pure version of a previously marketed racemic drug.[3][12][25] The goal is to offer a product with improved efficacy, better safety, or a more predictable dose-response relationship.[3][4][26]
A well-known example is the proton pump inhibitor omeprazole (a racemate) and its (S)-enantiomer, esomeprazole. Studies have shown that esomeprazole is metabolized more slowly by CYP2C19 than the (R)-enantiomer.[27][28] This results in higher and more consistent plasma concentrations of the active drug, leading to more effective acid suppression in some patients.[28]
Caption: The concept of a "chiral switch" in drug development.
Experimental Protocol: Chiral Separation via HPLC
Discerning and quantifying the individual enantiomers in a mixture is critical for both research and quality control.[29][30] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and robust technique for this purpose.[1][29][31]
Principle of Chiral HPLC
A CSP contains a single enantiomer of a chiral selector molecule that is immobilized on the solid support (e.g., silica). As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector.[31] The differing stability of these complexes causes one enantiomer to be retained longer on the column than the other, resulting in their separation.
Step-by-Step Methodology for Chiral HPLC Method Development
-
Column Selection :
-
Causality : The choice of CSP is the most critical step. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are versatile and widely used for their broad enantiorecognition abilities.[31][32]
-
Action : Select an initial screening column, such as a cellulose tris(3,5-dimethylphenylcarbamate) phase.
-
-
Mobile Phase Screening :
-
Causality : The mobile phase composition influences the interactions between the analytes and the CSP. Different modes (normal-phase, reversed-phase, polar organic) must be tested.
-
Action :
-
Prepare a stock solution of the racemic drug in a suitable solvent.
-
Screen with a primary mobile phase system, e.g., n-Hexane/Ethanol (90:10 v/v) for normal-phase mode.[31]
-
If the drug is basic, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape. If acidic, add an acid modifier (e.g., 0.1% trifluoroacetic acid).[31]
-
-
-
Optimization :
-
Causality : Fine-tuning the mobile phase composition, flow rate, and temperature is necessary to achieve optimal resolution and analysis time.
-
Action :
-
-
Validation :
-
Causality : The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, and robust for its intended purpose.[2][30]
-
Action : Perform validation experiments to determine linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2]
-
Caption: Experimental workflow for chiral separation using HPLC.
Conclusion
The decision to develop a drug as a single enantiomer or a racemic mixture is a complex one, involving pharmacological, toxicological, and manufacturing considerations. However, the evidence is clear: enantiomers are distinct chemical entities that can and do exhibit different pharmacological profiles.[4][6] Administering a racemate often means introducing an "isomeric ballast" that may be inactive or contribute to adverse effects.[7][34]
The development of enantiomerically pure drugs represents a refinement in pharmacotherapy, offering the potential for:
-
Improved Therapeutic Index : By eliminating the distomer, side effects can be reduced.[4][13]
-
Greater Potency and Selectivity : Targeting the desired biological pathway more efficiently.[26]
-
Simplified and More Predictable Pharmacokinetics : Leading to less inter-individual variability in patient response.[4][13][26]
As analytical techniques continue to advance and our understanding of stereopharmacology deepens, the careful evaluation of each enantiomer's unique properties will remain a cornerstone of modern, rational drug design, ultimately leading to safer and more effective medicines.
References
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- Agranat, I. (2024). The Death of the Strategy of Classical Chiral Switches Is an Exaggeration. ACS Medicinal Chemistry Letters. [Link]
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- Zurer, P. S. (1992). FDA issues flexible policy on chiral drugs. C&EN Global Enterprise, 70(22), 6. [Link]
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A Senior Application Scientist's Guide to HPLC Method Validation for Purity Assessment: A Comparative Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of a synthesized compound is not merely a quality control step; it is the bedrock of safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this critical assessment. However, the reliability of the data generated is entirely dependent on the validation of the analytical method.
This guide provides an in-depth, experience-driven comparison of two prevalent approaches for purity assessment: the traditional HPLC method utilizing fully porous particle (FPP) columns and the modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach with core-shell particle columns. We will dissect the validation process through the lens of regulatory expectations, focusing on the causality behind experimental choices to provide a self-validating framework.
The validation of an analytical procedure is intended to demonstrate that it is suitable for its intended purpose.[1][2] This is a regulatory requirement in the pharmaceutical industry and an essential part of quality control.[3] The core principles for this validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the necessary validation parameters.[4][5]
The Comparative Framework: HPLC vs. UHPLC for Purity Analysis
The choice of chromatographic system can significantly impact the speed, resolution, and sensitivity of purity assessments.[6] This guide will compare two distinct yet common methodologies:
-
Method A: The Classic Workhorse (HPLC)
-
Method B: The High-Resolution Sprinter (UHPLC)
-
Technology: UHPLC system (Max pressure >1000 bar).[7]
-
Column: C18 stationary phase with sub-2 µm core-shell particles. Core-shell particles consist of a solid, non-porous core with a porous outer shell, a design that can offer higher efficiency at lower backpressures compared to sub-2 µm fully porous particles.[8][9][10][11]
-
The primary advantages of UHPLC over traditional HPLC include faster analysis times, improved resolution, and enhanced sensitivity.[6][12]
Pillar 1: Specificity and the Role of Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] For purity methods, this is arguably the most critical validation parameter. A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[14]
Forced degradation studies are essential to developing and demonstrating the specificity of stability-indicating methods.[14][15] These studies involve subjecting the drug substance to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to generate potential degradants.[13][16]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare a stock solution of the synthesized compound (e.g., "Compound X") at a concentration of 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1 N NaOH before dilution.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1 N HCl before dilution.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 24 hours. Prepare a solution from the stressed solid.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a solution from the stressed solid.
-
Analysis: Analyze the unstressed sample and all stressed samples using both Method A (HPLC) and Method B (UHPLC). A photodiode array (PDA) detector is crucial for assessing peak purity.
Comparative Data and Insights
| Parameter | Method A (HPLC/FPP) | Method B (UHPLC/Core-Shell) |
| Run Time | ~25 minutes | ~5 minutes |
| Resolution (API vs. Closest Degradant) | 1.8 | 3.5 |
| Peak Purity (API Peak) | Pass | Pass |
| Number of Degradants Detected | 4 | 5 (a small, co-eluting peak in Method A was resolved) |
Insight: The superior efficiency of the UHPLC/core-shell column (Method B) not only drastically reduces analysis time but can also resolve minor degradants that might co-elute with the main peak or other impurities in a traditional HPLC method.[6][17] This highlights the increased resolving power of modern column technologies, providing a more accurate purity profile.
Below is a diagram illustrating the workflow for establishing method specificity.
Caption: Workflow for establishing method specificity through forced degradation.
Pillar 2: Linearity, Range, Accuracy, and Precision
These parameters collectively ensure that the method provides reliable quantitative results over a specified concentration range.
Linearity & Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]
-
Experimental Protocol: Prepare a series of at least five concentrations of the compound, typically ranging from the reporting limit (or Limit of Quantitation) to 150% of the target concentration.
-
Data Analysis: Plot the peak area response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[18]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For purity assessment, it is often determined by a recovery study.
-
Experimental Protocol: Spike a placebo (or a sample matrix) with known amounts of the compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Data Analysis: Calculate the percentage recovery of the spiked analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[3] This is typically assessed by performing six replicate preparations of the same sample at 100% of the target concentration.
-
Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, and with different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be not more than 2.0%.[18]
Comparative Performance Data
| Validation Parameter | Method A (HPLC/FPP) | Method B (UHPLC/Core-Shell) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 101.5% | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD%) | 0.85% | 0.45% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 1.20% | 0.78% | ≤ 2.0% |
Insight: Both methods can be successfully validated to meet typical acceptance criteria. However, the UHPLC method often demonstrates superior precision (lower RSD values).[6] This is attributed to the higher efficiency of the column, leading to sharper, more symmetrical peaks that are easier to integrate consistently, and the advanced engineering of modern UHPLC pumps and injectors.
The relationship between these core validation parameters is illustrated below.
Caption: Interrelationship of core quantitative validation parameters.
Pillar 3: Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[19] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness Study
-
Identify Key Parameters: Select critical method parameters to vary, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Systematic Variation: Analyze a standard solution while varying one parameter at a time.
-
Assess Impact: Evaluate the effect on critical system suitability parameters like resolution, retention time, and peak asymmetry.
Comparative Insights
-
Method A (HPLC/FPP): Generally, methods using larger particles and higher flow cell volumes are inherently more robust. They are less susceptible to minor blockages and extra-column band broadening.
-
Method B (UHPLC/Core-Shell): UHPLC systems, with their smaller particle columns and low-dispersion fluidics, can be more sensitive to variations.[7] For instance, a small change in mobile phase composition can lead to a more significant shift in retention time compared to a traditional HPLC system. This necessitates the use of high-purity solvents and well-maintained equipment. However, the robustness is typically well within acceptable limits for a validated method.
Conclusion: Selecting the Right Tool for the Job
Both traditional HPLC and modern UHPLC methods can be robustly validated for the purity assessment of synthesized compounds. The choice between them depends on the specific needs of the laboratory.
-
Method A (HPLC with Fully Porous Particles) remains a reliable and robust workhorse. It is an excellent choice for laboratories that may not have the capital for UHPLC systems or when developing methods for transfer to QC labs with varied equipment.
-
Method B (UHPLC with Core-Shell Particles) offers unparalleled advantages in speed, resolution, and sensitivity.[6][12] For research and development environments where high throughput is critical and the complete impurity profile needs to be elucidated with the highest confidence, UHPLC is the superior technology. The enhanced resolution can reveal impurities that might otherwise go undetected, providing a more accurate and complete picture of compound purity.
Ultimately, a rigorously validated analytical method, regardless of the technology platform, is a self-validating system that provides trustworthy and scientifically sound data, forming the foundation for successful drug development.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (1-(3-Bromophenyl)cyclobutyl)methanamine
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (1-(3-Bromophenyl)cyclobutyl)methanamine (CAS No. 915690-61-8). As a research chemical, specific regulatory disposal data is often limited. Therefore, this guide is built upon established principles of chemical safety, synthesizing data from its constituent chemical groups: a brominated aromatic ring, a cyclobutane core, and a primary amine. This approach ensures a conservative and safety-first methodology for researchers, scientists, and drug development professionals.
Foundational Principle: Hazard Assessment Based on Chemical Structure
Proper disposal begins with a thorough understanding of the potential hazards. In the absence of a specific, comprehensive Safety Data Sheet (SDS), we must infer the risks from the molecule's structure. This compound is a multi-functional compound, and its hazards are a composite of its parts.
-
Bromophenyl Group (Halogenated Organic): The presence of a bromine atom on an aromatic ring places this compound in the category of halogenated organic compounds. Such substances are often characterized by:
-
Persistence: They do not readily break down in the environment.[1]
-
Bioaccumulation: They can accumulate in living organisms, moving up the food chain.[2][3]
-
Toxicity: Many halogenated organic compounds are toxic to aquatic life and can have long-term adverse health effects in humans.[1][2] Due to these factors, brominated compounds are subject to stringent disposal regulations and are typically prohibited from land or sewer disposal.[4][5]
-
-
Methanamine Group (Primary Amine): The primary amine group (-CH₂NH₂) imparts a basic character to the molecule. Amines can be corrosive and will react exothermically with acids. They should be handled as such, requiring careful segregation from acidic waste streams to prevent dangerous reactions.[6][7]
-
Cyclobutane Core: While the four-membered ring possesses significant ring strain, cyclobutane derivatives are generally stable under standard laboratory conditions and can be handled without issue.[8] The primary hazard is not from the ring's stability but from the functional groups attached to it.
Table 1: Inferred Hazard Profile and Rationale
| Hazard Classification | Structural Rationale | Key Precaution |
| Environmental Hazard | Bromophenyl Group | Do not dispose of down the drain or in regular trash. Must be sent for incineration.[9][10] |
| Corrosive (Potential) | Methanamine Group | Avoid contact with skin and eyes. Segregate from acidic waste.[6][7] |
| Acute Toxicity (Assumed) | Bromophenyl & Amine Groups | Handle with appropriate Personal Protective Equipment (PPE) in a well-ventilated area.[9][11] |
Mandatory Safety Protocols: PPE and Spill Management
All handling and disposal preparation must be conducted with strict adherence to safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7][11]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically impervious apron.[7]
-
Ventilation: All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[9]
Spill Management Protocol
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
Ventilate the area by ensuring the chemical fume hood is operational.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated, sealable container for hazardous waste.[11][12]
-
Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[12]
Step-by-Step Disposal Workflow
The following procedure ensures that waste containing this compound is managed in a safe, compliant, and logical manner from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
This is the most critical step. Improper segregation can lead to dangerous chemical reactions and complicates the disposal process, significantly increasing costs.[10][13]
-
Classify: All waste containing this compound (pure substance, solutions, contaminated materials) must be classified as "Halogenated Organic Hazardous Waste." [14]
-
Segregate:
-
DO collect this waste in a container designated only for halogenated organic compounds.[12][14]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[9][10]
-
DO NOT mix this waste with acids, bases, or strong oxidizing agents.[6]
-
Keep solid waste (contaminated gloves, weigh paper, absorbent pads) separate from liquid waste.[9]
-
Step 2: Waste Containerization
-
Select an Appropriate Container: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or damage.[9][15][16]
-
Keep Closed: The waste container must be kept tightly closed at all times except when actively adding waste. Leaving a funnel in an open container is a common and serious regulatory violation.[12][16]
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety.[15][17] As soon as the first drop of waste is added, the container must be labeled with:
-
The words "Hazardous Waste." [9]
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[12]
-
A complete list of all other components in the container, including solvents and their approximate percentages.[9]
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
Step 4: Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage location should be a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[12][18]
-
Ensure the container is stored in secondary containment to catch any potential leaks.
Step 5: Final Disposal
-
Never attempt to neutralize this chemical as a primary means of disposal without a validated, lab-specific procedure approved by your EHS department.
-
Never dispose of this chemical or its containers in the regular trash or down the sanitary sewer.[9][10]
-
Once the container is full or has reached the storage time limit set by your institution (often 90-180 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[9]
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a specialized facility, which is the only environmentally acceptable method to ensure complete destruction.[5][14]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for handling waste generated from experiments involving this compound.
Caption: Decision workflow for handling this compound waste.
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- The application of cyclobutane derivatives in organic synthesis.
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Navigating the Synthesis Frontier: A Practical Guide to Handling (1-(3-Bromophenyl)cyclobutyl)methanamine
As a novel building block in the landscape of pharmaceutical research, (1-(3-Bromophenyl)cyclobutyl)methanamine presents both unique synthetic opportunities and significant handling challenges. This guide, intended for researchers and drug development professionals, provides a comprehensive operational and safety framework for its use. By understanding the chemical nature of this halogenated aromatic amine, we can implement robust safety protocols that protect personnel and ensure experimental integrity.
Chemical Profile and Inferred Hazards
This compound, with CAS number 915690-61-8, is a primary amine containing a brominated phenyl group.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural components—an aromatic amine and a halogenated organic compound—necessitate a cautious approach. Structurally similar compounds, such as [1-(4-bromophenyl)cyclobutyl]methanamine, are handled with significant precautions, including the use of comprehensive personal protective equipment and controlled disposal methods.[3] The quality and purity of such intermediates are paramount, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5][6]
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 915690-61-8 |
| Molecular Formula | C₁₁H₁₄BrN |
| Molecular Weight | 240.14 g/mol [1] |
| Appearance | Solid[2] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks of dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. |
| Eye and Face Protection | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields. A full-face shield is required when there is a splash hazard. |
| Respiratory Protection | Respirator | In poorly ventilated areas or when generating aerosols, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.[3] |
| Body Protection | Flame-Resistant Lab Coat / Protective Clothing | A flame-resistant lab coat should be worn and buttoned. For larger quantities, chemical-resistant overalls are advised.[3] |
Operational Protocol: From Benchtop to Disposal
Adherence to a strict, step-by-step operational protocol is critical for safe handling. The following workflow is designed to minimize exposure and prevent contamination.
Step 1: Preparation and Engineering Controls
-
Ventilation : All handling of this compound must occur within a certified chemical fume hood to prevent the buildup of harmful vapors.[7]
-
Area Designation : Clearly demarcate the handling area and restrict access to authorized personnel only.
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Step 2: Chemical Handling
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][8] Containers should be tightly sealed.[3][7]
Step 3: Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[9]
-
Skin Contact : Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill Response : For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated material in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation : Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste.[12]
-
Container Management : Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.
-
Disposal Method : The recommended disposal method is incineration by a licensed chemical destruction facility.[3] Do not dispose of this material down the drain or in regular trash.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their drug discovery and development endeavors, fostering a culture of safety and scientific excellence.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial.
- Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison.
- Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency.
- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
- Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates. (n.d.). DPL-US.
- AMINES, [CORROSIVE LIQUID]. (n.d.). CAMEO Chemicals, NOAA.
- [1-(4-bromophenyl)cyclobutyl]methanamine Safety Data Sheets. (2019, July 15). Echemi.
- Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.
- Appendix L – What to Do in a Chemical Emergency. (n.d.). U.S. Environmental Protection Agency.
- (1-〔[3-(Trifluoromethyl)phenyl]methyl〕cyclobutyl)methanamine Safety Data Sheet. (2023, May 8). KISHIDA CHEMICAL CO., LTD.
- [1-(3-bromophenyl)cyclobutyl]methanamine. (n.d.). Santa Cruz Biotechnology.
- Exploring The Role Of Pharmaceutical Intermediates In Drug Development. (n.d.). ChemComplex.
- Optimizing Drug Intermediates For Enhanced Drug Efficacy And Safety. (2024, May 27). Pharmanecia.
- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias.
- [1-(3-bromophenyl)cyclobutyl]methanamine. (n.d.). CymitQuimica.
Sources
- 1. scbt.com [scbt.com]
- 2. [1-(3-bromophenyl)cyclobutyl]methanamine | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. csnvchem.com [csnvchem.com]
- 5. chemcomplex.com [chemcomplex.com]
- 6. topmostchemical.com [topmostchemical.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
